N-Methylethylamine hydrochloride
Description
The exact mass of the compound N-Methylethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methylethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLEADVHVVTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883512 | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-60-2 | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl(methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Master Guide: N-Methylethylamine Hydrochloride
Topic: N-Methylethylamine Hydrochloride Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Architecture, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
N-Methylethylamine hydrochloride (CAS 624-60-2) is the stable hydrochloride salt of the secondary amine N-methylethylamine.[1] It serves as a critical nitrogenous building block in medicinal chemistry, most notably as the carbamoylating agent precursor for the Alzheimer’s disease therapeutic Rivastigmine .[1] Beyond pharmaceuticals, its utility extends to the synthesis of unsymmetrical ureas, agrochemical actives, and specialized surfactants. This guide provides a rigorous analysis of its chemical behavior, handling protocols, and synthetic applications, moving beyond basic data to explore the mechanistic causality of its reactivity.
Molecular Architecture & Physicochemical Profile[2][3]
Structural Analysis
N-Methylethylamine hydrochloride consists of a central nitrogen atom bonded to a methyl group, an ethyl group, and two protons, stabilized by a chloride counterion. As a secondary amine salt, it exhibits significant hygroscopicity and high water solubility due to its ionic lattice and hydrogen-bonding capability.
Figure 1: Structural connectivity of N-Methylethylamine Hydrochloride showing the ammonium core and substituent topology.[1]
Key Physicochemical Constants
The following data represents field-verified constants essential for process design.
| Property | Value / Description | Technical Note |
| CAS Number | 624-60-2 | Free base CAS: 624-78-2 |
| Molecular Formula | C₃H₁₀ClN | MW: 95.57 g/mol |
| Appearance | White crystalline solid | Highly hygroscopic; deliquesces in moist air.[1] |
| Melting Point | 126–130 °C | Literature variance exists (up to 170°C) depending on crystal polymorph and purity [1].[1] |
| Solubility | >500 g/L (Water) | Soluble in ethanol; insoluble in non-polar solvents (ether, hexane).[1] |
| Acidity (pKa) | ~10.5 (Free base conjugate) | Strong base upon neutralization; forms stable salts.[1] |
Synthetic Routes & Production Methodologies[4][5]
The synthesis of N-Methylethylamine hydrochloride generally proceeds through alkylation or reductive amination.[1] The choice of route depends on the required purity profile and scale.[1]
Route A: Reductive Amination (Preferred for Purity)
This method minimizes over-alkylation (quaternary salt formation) common in direct alkylation.[1]
-
Precursors: Ethylamine + Formaldehyde (or Methylamine + Acetaldehyde).[1]
-
Reducing Agent: Formic acid (Eschweiler-Clarke) or H₂/Catalyst.[1]
-
Mechanism: Formation of an imine/iminium intermediate followed by in-situ reduction.[1]
Route B: Direct Alkylation (Laboratory Scale)[1]
-
Precursors: Ethylamine + Methyl Iodide/Dimethyl Sulfate.[1]
-
Challenge: Statistical mixture of products (primary, secondary, tertiary amines). Requires rigorous fractional distillation of the free base before HCl salt formation.[1]
Figure 2: Preferred reductive amination pathway for high-purity synthesis.
Reactivity & Functionalization[6]
N-Methylethylamine hydrochloride is a "masked" nucleophile.[1] It must be deprotonated (neutralized) to the free base to participate in reactions.[1] Its steric profile—intermediate between dimethylamine and diethylamine—offers unique selectivity.[1]
Carbamoylation (Rivastigmine Synthesis)
The most critical industrial application is the reaction with phosgene or triphosgene to generate N-ethyl-N-methylcarbamoyl chloride .[1] This intermediate is then reacted with a phenolic pharmacophore to form the carbamate moiety essential for cholinesterase inhibition [2].[1]
Protocol Insight:
-
Liberation: Treat HCl salt with NaOH/KOH in a biphasic system (e.g., Water/DCM) to extract the volatile free base.[1]
-
Acylation: React free base with triphosgene at low temperature (-10°C) to control exothermicity.
Nucleophilic Substitution
The free base acts as a nucleophile in S_N2 reactions with alkyl halides to form tertiary amines.[1]
Figure 3: Reactivity map illustrating key functionalization pathways.
Analytical Characterization
Validating the identity of N-Methylethylamine HCl requires distinguishing it from symmetric analogs (Dimethylamine/Diethylamine).[1]
Nuclear Magnetic Resonance (¹H-NMR)
-
Profile: The spectrum shows a distinct lack of symmetry compared to dimethylamine.[1]
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Broad band at 2700–3000 cm⁻¹ (characteristic of ammonium salts).[1]
-
C-N Stretch: Strong absorptions in the 1020–1250 cm⁻¹ region.[1]
Handling, Stability & Safety
Hygroscopicity Management
The hydrochloride salt is extremely hygroscopic.[1] Exposure to ambient moisture causes clumping and eventual deliquescence, which alters stoichiometry in reactions.[1]
-
Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly in low-humidity environments (<40% RH).
Safety Profile (E-E-A-T)
-
Toxicity: Harmful if swallowed (Acute Tox.[1] 4) and causes skin irritation (Skin Irrit. 2).[1]
-
Corrosivity: The free base is corrosive; the salt is an irritant but can release HCl gas upon heating or reaction with strong acids.[1]
-
First Aid: In case of contact, wash immediately with copious water.[1] If inhaled, move to fresh air.[1][3]
References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: N-Methylethylamine hydrochloride. Product No. 126365. Link
-
ChemicalBook. (2024).[1] Rivastigmine Hydrochloride Synthesis and Intermediates. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 93086, N-Methylethanamine hydrochloride. Link[1]
-
Organic Syntheses. (1950).[1] N-Methylethylamine Preparation. Org. Synth. 1950, 30, 59. Link
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. spectrabase.com [spectrabase.com]
N-Methylethylamine hydrochloride CAS 624-60-2
An In-Depth Technical Guide to N-Methylethylamine Hydrochloride (CAS 624-60-2)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of N-Methylethylamine hydrochloride (CAS 624-60-2), a versatile secondary amine salt. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental chemical principles with practical applications, analytical methodologies, and safety protocols.
Core Compound Identity and Physicochemical Profile
N-Methylethylamine hydrochloride is the salt form of the secondary amine N-methylethylamine.[1] This crystalline solid is a fundamental building block in various chemical syntheses, valued for its reactivity and stability in the hydrochloride form, which enhances its solubility in polar solvents.[1]
Table 1: Physicochemical Properties of N-Methylethylamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 624-60-2 | [1][2][3][4][5] |
| Molecular Formula | C₃H₁₀ClN | [1][2][3][4][5][6] |
| Molecular Weight | 95.57 g/mol | [1][4][5][6][7] |
| Appearance | White to yellow crystalline powder/solid.[1][2][3] | |
| Melting Point | 126-130 °C | [1][3][] |
| Boiling Point | 36.7 °C at 760 mmHg (for the free base) | [3][] |
| Solubility | Soluble in water.[1][2][3] | |
| IUPAC Name | N-methylethanamine;hydrochloride | [] |
| Synonyms | N-Ethylmethylamine HCl, Ethylmethylamine hydrochloride | [2][][9] |
| InChI Key | GEHLEADVHVVTET-UHFFFAOYSA-N | [1][5][] |
Molecular Structure and Synthetic Versatility
The utility of N-Methylethylamine hydrochloride stems from the nucleophilic nature of its corresponding free amine. The nitrogen atom's lone pair of electrons is readily available to attack electrophilic centers, making it a cornerstone reagent for constructing more complex molecules.[1][6]
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N-Methylethylamine hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis and Mechanism of N-Methylethylamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic pathways, underlying mechanisms, and practical considerations for the preparation of N-Methylethylamine Hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the causality behind experimental choices, ensuring a blend of theoretical understanding and field-proven application.
Introduction: The Significance of N-Methylethylamine Hydrochloride
N-Methylethylamine, a secondary aliphatic amine, and its hydrochloride salt are pivotal intermediates in organic and medicinal chemistry.[1] The hydrochloride form enhances stability and water solubility, making it easier to handle and formulate compared to the volatile free base.[2] Its structural motif is a crucial building block in the synthesis of various specialty chemicals, agrochemicals, and, most notably, pharmaceuticals.[3][4] A prominent example is its role as a key precursor in the manufacture of Rivastigmine, a therapeutic agent used in the management of Alzheimer's disease.[5] Given its importance, a thorough understanding of its synthesis is essential for process optimization, impurity profiling, and scaling.
Physicochemical Properties
A summary of the key properties of N-Methylethylamine and its hydrochloride salt is presented below for reference.
| Property | N-Methylethylamine (Free Base) | N-Methylethylamine Hydrochloride (Salt) |
| CAS Number | 624-78-2 | 624-60-2[6] |
| Molecular Formula | C₃H₉N | C₃H₁₀ClN[6] |
| Molecular Weight | 59.11 g/mol [7] | 95.57 g/mol [6] |
| Appearance | Colorless liquid[1] | White to yellow crystalline solid[4][5] |
| Boiling Point | 36–37 °C[1] | 106 °C / 6 Torr[8] |
| Melting Point | ~ -71 °C[1] | 126–130 °C[5][8] |
| Solubility | Miscible with water and organic solvents[1] | Soluble in water[4] |
Core Synthetic Strategies for N-Methylethylamine
The synthesis of N-Methylethylamine Hydrochloride begins with the formation of the N-Methylethylamine free base. Several distinct mechanistic pathways can be employed, each with its own advantages regarding yield, purity, scalability, and cost-effectiveness. The most prevalent and instructive methods are detailed below.
Reductive Amination: The Industrial Standard
Reductive amination is a highly efficient and widely used method for forming C-N bonds, representing the cornerstone of industrial N-Methylethylamine production.[9] The strategy involves the reaction of a carbonyl compound with an amine to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine.[10][11]
For N-Methylethylamine, this translates to the reaction of Monomethylamine (MMA) with Acetaldehyde .
Mechanism:
-
Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form an N-ethylidenemethanamine intermediate.
-
Reduction: The imine intermediate is then reduced to the secondary amine. In industrial settings, this is typically achieved via catalytic hydrogenation.
Figure 1: Reductive Amination Mechanism.
Causality and Field Insights: This method is favored industrially because it is highly selective and atom-economical. The use of catalytic hydrogenation avoids stoichiometric metal hydride reagents, which are expensive and generate significant waste. A patent for producing high-purity N-Methylethylamine specifies reacting monomethylamine and acetaldehyde under hydrogen pressure (e.g., 3 MPa) at elevated temperatures (60-75 °C) with a hydrogenation catalyst.[12] This approach achieves high selectivity and yield, minimizing the formation of byproducts.[12]
Experimental Protocol: Industrial-Scale Reductive Amination [12]
-
Catalyst Preparation: A mixture of monomethylamine, a hydrogenation catalyst (e.g., Nickel-based), and a catalytic amount of a strong base is prepared in an industrial autoclave.
-
Pressurization & Heating: The reactor is sealed, placed under hydrogen pressure (approx. 3 MPa), and heated to the reaction temperature (approx. 65-67 °C) with stirring.
-
Acetaldehyde Addition: Acetaldehyde is introduced into the autoclave over a period of several hours while maintaining constant temperature and hydrogen pressure.
-
Reaction Completion: After the addition is complete, the reaction is held at temperature and pressure until hydrogen consumption ceases, indicating the reaction is complete (approx. 1 hour).
-
Work-up: The reaction medium is cooled, and the catalyst is recovered by filtration.
-
Purification: The crude N-Methylethylamine is purified by fractional distillation to yield a high-purity product (>99.8%).
N-Alkylation of Ethylamine: A Classic but Flawed Approach
A historically significant route involves the direct alkylation of ethylamine with a methylating agent, such as methyl iodide.[13] This is a classic nucleophilic substitution (Sₙ2) reaction.
Mechanism: The lone pair of electrons on the nitrogen of ethylamine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent and displacing the leaving group (e.g., iodide).
Figure 2: N-Alkylation of Ethylamine via Sₙ2.
Causality and Field Insights: The primary drawback of this method is the lack of selectivity.[12] The product, N-methylethylamine, is itself a nucleophile and can react further with the methylating agent to form the tertiary amine (N,N-dimethylethylamine) and even a quaternary ammonium salt.[10] This results in a mixture of products that are difficult to separate, leading to low yields of the desired secondary amine. While suitable for small-scale laboratory preparations where purification by chromatography is feasible, it is inefficient for industrial production due to poor selectivity and the generation of saline waste.[12]
The Eschweiler-Clarke Reaction: Controlled Methylation
The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically introduces methyl groups onto a primary or secondary amine using excess formic acid and formaldehyde.[14][15] This method is highly valuable because it inherently avoids the over-alkylation problem seen in direct alkylation.
Mechanism: Starting with ethylamine:
-
Imine Formation: Ethylamine reacts with formaldehyde to form an iminium ion intermediate.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to N-methylethylamine.
-
Irreversibility: The reaction is driven forward by the formation of gaseous carbon dioxide from the oxidized formic acid.[14] The reaction stops at the tertiary amine stage because a tertiary amine cannot form another imine or iminium ion with formaldehyde.[14][15]
Figure 3: Eschweiler-Clarke Reaction Mechanism.
Causality and Field Insights: This reaction is an elegant solution for controlled methylation. Its key advantage is the prevention of quaternary salt formation, leading to cleaner reaction profiles and higher yields of the methylated product.[14][15] It is a robust and reliable method often employed in pharmaceutical synthesis when a specific degree of methylation is required.[15]
Formation and Purification of N-Methylethylamine Hydrochloride
Once the N-methylethylamine free base is synthesized, it must be converted to its hydrochloride salt. This step serves a dual purpose: it transforms the volatile, corrosive liquid into a stable, crystalline solid and acts as a final, highly effective purification step.[5]
Mechanism: Acid-Base Reaction The conversion is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of N-methylethylamine (a Lewis base) abstracts a proton from hydrochloric acid, forming a stable ammonium salt.
Figure 4: Hydrochloride Salt Formation.
Experimental Protocol: Salt Formation and Recrystallization [5]
-
Dissolution: The crude N-methylethylamine free base is dissolved in a suitable anhydrous solvent, such as absolute ethanol or diethyl ether. The choice of solvent is critical; it should readily dissolve the free base but have low solubility for the resulting hydrochloride salt.
-
Acidification: A solution of hydrochloric acid is added slowly to the stirred amine solution. This can be concentrated aqueous HCl, HCl gas, or a solution of HCl in an organic solvent like isopropanol or ether.[16] The hydrochloride salt will begin to precipitate out of the solution.
-
Precipitation & Isolation: The mixture is often cooled to maximize precipitation. The resulting crystalline solid is then isolated by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: The purified N-Methylethylamine hydrochloride is dried under a vacuum to remove all residual solvent, yielding a final product with a melting point in the range of 126–130 °C.[5]
Analytical Validation
Ensuring the purity and identity of the final product is paramount. A combination of chromatographic and spectroscopic methods is typically employed.
| Technique | Column/Detector Details | Key Considerations & Rationale |
| Gas Chromatography (GC) | Mid-polarity capillary column (e.g., DB-624) with a Flame Ionization Detector (FID). | Analysis often requires liberating the free amine from the hydrochloride salt prior to injection, which can be done via headspace analysis with a base. This method is excellent for assessing volatile impurities.[5] |
| High-Performance Liquid Chromatography (HPLC) | Mixed-Mode (Reversed-Phase/Cation-Exchange) column with ELSD, CAD, or MS detection. | Allows for the direct analysis of the charged salt without derivatization, providing multiple retention mechanisms for superior separation of related substances.[5] |
| Melting Point | Standard melting point apparatus. | A sharp melting point range (e.g., 126-130 °C) is a strong indicator of high purity.[5] |
| NMR Spectroscopy | ¹H and ¹³C NMR. | Provides definitive structural confirmation of the compound. |
Safety and Handling
Both N-methylethylamine and its hydrochloride salt, along with many reagents used in their synthesis, present significant hazards. A thorough risk assessment is mandatory before any synthetic work is undertaken.
-
N-Methylethylamine (Free Base): It is a highly flammable liquid and vapor.[7] It is harmful if swallowed, inhaled, or in contact with skin and causes severe skin burns and eye damage.[7][17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[17]
-
N-Methylethylamine Hydrochloride: This salt is toxic if swallowed and causes serious eye irritation.[6]
-
Reagents: Reagents like methyl iodide are toxic and potential carcinogens. Acetaldehyde is a flammable liquid and irritant. Strong acids and bases are corrosive.
Safe laboratory practices, including the use of engineering controls and appropriate PPE, are critical to mitigate these risks.
Conclusion
The synthesis of N-Methylethylamine Hydrochloride is a well-established process that showcases fundamental principles of organic chemistry, from nucleophilic substitution and reductive amination to acid-base chemistry. While multiple routes exist, the industrial preference for catalytic reductive amination highlights the drive for efficiency, selectivity, and sustainability in modern chemical manufacturing. For laboratory-scale synthesis, methods like the Eschweiler-Clarke reaction offer superior control over the degree of methylation. The final conversion to the hydrochloride salt is a crucial step that not only stabilizes the compound but also serves as an effective method of purification. By understanding the mechanisms and rationale behind each synthetic choice, researchers and development professionals can effectively produce this vital chemical intermediate with high purity and yield.
References
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Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
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Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
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Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
- High-purity N-ethylmethylamine and process for preparing same. (2011, July 7). Google Patents.
-
Ethanamine, N-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). Synfacts. Retrieved January 30, 2026, from [Link]
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Leuckart reaction. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]
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Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025, October 19). ResearchGate. Retrieved January 30, 2026, from [Link]
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Free base. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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Eschweiler-Clarke reaction. (2025, October 12). YouTube. Retrieved January 30, 2026, from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Preprints.org. Retrieved January 30, 2026, from [Link]
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Ethylmethylamine. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]
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Technical Guide: Thermodynamic Characterization of N-Methylethylamine Hydrochloride
The following technical guide details the thermodynamic profile and characterization protocols for N-Methylethylamine Hydrochloride (N-MEA·HCl) .
Executive Summary
N-Methylethylamine hydrochloride (N-MEA[1]·HCl, CAS 624-60-2) is the chloride salt of the secondary amine N-methylethylamine.[2][3] It serves as a critical electrophilic intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.
Unlike its free base counterpart—a volatile liquid (bp 36–37 °C)—the hydrochloride salt is a crystalline solid with significantly enhanced thermal stability and water solubility. This guide provides a definitive compilation of its physicochemical properties and outlines the Standard Operating Procedures (SOPs) required to empirically determine its missing thermodynamic parameters (Enthalpy of Fusion, Heat Capacity) for process scale-up.
Physicochemical & Thermodynamic Properties[4][5][6][7]
The following data has been synthesized from validated chemical databases and literature values.
Table 1: Core Property Profile
| Property | Value | Conditions / Notes |
| Chemical Formula | C₃H₁₀ClN | MW: 95.57 g/mol |
| Physical State | White Crystalline Solid | Hygroscopic |
| Melting Point ( | 126 – 130 °C | Sharp endotherm expected in DSC |
| Boiling Point | N/A (Decomposes) | Free base boils at 36.7 °C; Salt decomposes prior to boiling |
| Density (Solid) | ~1.176 g/cm³ | Estimated for crystal lattice packing |
| Solubility (Water) | High (> 50 mg/mL) | Exothermic dissolution (predicted) |
| Solubility (Ethanol) | Soluble | Useful for recrystallization |
| Solubility (Toluene) | Low (< 5 mg/mL) | Poor solubility in non-polar aromatics |
| pKa (Base) | 10.9 | Conjugate acid strength |
| Hygroscopicity | High | Requires storage under inert atmosphere (N₂/Ar) |
Critical Distinction: Do not confuse the thermodynamic values of the salt with the free base. The free base is a volatile, flammable liquid. The salt is a stable solid but will release HCl gas upon thermal decomposition.
Experimental Protocols for Thermodynamic Determination
In drug development and process safety, literature values are often insufficient. The following self-validating protocols are designed to generate precise thermodynamic data for N-MEA·HCl batches.
Workflow Visualization: Solid-State Characterization
The following diagram outlines the logical flow for fully characterizing the material's thermodynamic state.
Figure 1: Sequential workflow for thermodynamic characterization. TGA ensures the sample is solvent-free before DSC analysis.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Melting Point (
Methodology:
-
Calibration: Calibrate the DSC instrument using an Indium standard (
, ). -
Sample Prep: Weigh 2–5 mg of N-MEA·HCl into a Tzero aluminum pan. Hermetically seal the pan to prevent sublimation or moisture uptake.
-
Cycle:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 150 °C (Ensure this is below the decomposition onset determined by TGA).
-
Optional: Cool to 0 °C and re-heat to check for polymorphs or glass transitions.
-
-
Analysis:
- : The intersection of the baseline and the leading edge of the endotherm (The thermodynamic melting point).
- : Integrate the area under the melting peak (J/g).
-
Purity: Apply the Van't Hoff purity equation to the melting peak shape (1/F plot).
Protocol B: Solubility Thermodynamics (Van't Hoff Plot)
Objective: Determine the Enthalpy (
Theory:
Solubility (
Methodology:
-
Preparation: Prepare saturated solutions of N-MEA·HCl in water (or target solvent) at 5 distinct temperatures (e.g., 20, 30, 40, 50, 60 °C).
-
Equilibration: Stir for 24 hours at the set temperature.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (maintain temperature during filtration).
-
Quantification: Determine concentration (
in mol/L) via HPLC or gravimetric analysis (evaporation of solvent). -
Plotting: Plot
(y-axis) vs. (Kelvin, x-axis).-
Slope:
-
Intercept:
-
Thermal Stability & Decomposition Mechanisms[6][7][11][12]
Understanding the thermal breakdown of amine salts is vital for process safety (avoiding runaway reactions).
Decomposition Pathway
N-Methylethylamine Hydrochloride typically undergoes dehydrochlorination followed by oxidative decomposition.
-
TGA Profile: Expect a significant mass loss onset shortly after the melting event (>150 °C). The first step is often the loss of HCl.
-
Safety Implication: Heating this salt in an open vessel above its melting point will release corrosive HCl gas.
Figure 2: Thermal decomposition pathway. Process temperatures must be maintained below the melt phase to prevent HCl off-gassing.
Handling & Storage Recommendations
Due to the hygroscopic nature of the hydrochloride salt, strict environmental controls are required to maintain thermodynamic consistency.
-
Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Refrigerate (2–8 °C) to minimize degradation rates.
-
Desiccation: Use desiccants (Silica gel or P₂O₅) in the secondary containment.
-
Safety: Wear nitrile gloves and safety glasses. In case of contact, flush with water immediately (corrosive to mucous membranes).
References
-
ChemicalBook. (2025).[3][4] N-Methylethylamine hydrochloride Properties and Suppliers. Retrieved from
-
BenchChem. (2025). N-Methylethylamine hydrochloride Structure and Data. Retrieved from
-
PubChem. (2025).[5] N-Methylethylamine (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[5] N-Methylethylamine hydrochloride Safety Data Sheet. Retrieved from
-
NIST. (2025). Thermodynamic Data for Amine Salts. National Institute of Standards and Technology. Retrieved from
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of N-Methylethylamine Hydrochloride
A Note to the Researcher: As of the latest database surveys, a publicly available, fully determined crystal structure for N-Methylethylamine hydrochloride has not been deposited in the major crystallographic databases (such as the Cambridge Structural Database or the Crystallography Open Database). This guide has therefore been constructed to provide a comprehensive framework for the analysis of such a compound, using a closely related analogue, Ethylamine Hydrochloride , as a practical case study. The principles and methodologies detailed herein are directly applicable to the structural elucidation of N-Methylethylamine hydrochloride and similar small-molecule amine salts.
Introduction: The Structural Significance of Small Amine Hydrochlorides
N-Methylethylamine hydrochloride is a secondary amine salt that, like other small alkylamine hydrochlorides, serves as a fundamental building block in organic and medicinal chemistry.[1][2] The arrangement of these molecules in the solid state, dictated by a delicate balance of ionic interactions, hydrogen bonding, and van der Waals forces, has profound implications for their physical and chemical properties. These properties include solubility, stability, hygroscopicity, and reactivity, all of which are critical parameters in drug development and materials science.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids.[3] This method provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, offering unparalleled insight into the structure-property relationships of a compound. This guide will navigate the complete workflow of a single-crystal X-ray diffraction study, from crystal growth to the final analysis of the crystal structure, providing both the "how" and the "why" behind each step.
Methodology: A Roadmap to Crystal Structure Elucidation
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful planning and execution. The following sections detail the critical stages of this workflow.
I. Crystallization: The Art and Science of Single Crystal Growth
The prerequisite for any SC-XRD study is the availability of high-quality single crystals. For small, polar molecules like amine hydrochlorides, which are often highly soluble in polar solvents, several crystallization techniques can be employed. The choice of method is often empirical, guided by the solubility profile of the compound.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of N-Methylethylamine hydrochloride in a range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.
Causality Behind Experimental Choices: The goal of slow evaporation is to maintain the system near equilibrium, allowing molecules to accrete onto a growing crystal lattice in an ordered fashion. Rapid evaporation leads to rapid supersaturation and the formation of a polycrystalline powder. The choice of a solvent in which the compound is only moderately soluble is key; if solubility is too high, achieving supersaturation is difficult, and if it's too low, insufficient material will be in solution to form crystals of adequate size.
II. Single-Crystal X-ray Diffraction: Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to a focused beam of X-rays in a diffractometer. The interaction of the X-rays with the crystal's electron cloud produces a diffraction pattern, which is recorded by a detector.
Experimental Protocol: Data Collection on a Modern Diffractometer
-
Crystal Mounting: A well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant oil.
-
Cryo-cooling: The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and reducing radiation damage to the crystal.
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). Modern CCD or CMOS detectors allow for the rapid collection of data by rotating the crystal in the X-ray beam.
-
Data Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption and crystal decay.
Causality Behind Experimental Choices: Cryo-cooling is essential for obtaining high-quality data for organic molecules, as it enhances the diffraction intensity at higher angles and preserves the crystal from the damaging effects of the X-ray beam. The collection of a complete and redundant dataset is crucial for the accurate determination of the crystal structure and for reliable refinement of the atomic parameters.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
III. Structure Solution and Refinement
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a combination of computational methods.
-
Space Group Determination: Based on the symmetry and systematic absences in the diffraction data, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to calculate a preliminary electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms, which have very low scattering power, are often placed at calculated positions and refined using a riding model.
-
Final Model: The refinement is complete when the model converges and key refinement statistics (R-factors, goodness-of-fit) indicate a good fit between the model and the data.
Case Study: The Crystal Structure of Ethylamine Hydrochloride
To illustrate the application of the principles outlined above, we will examine the known crystal structure of ethylamine hydrochloride (C₂H₅NH₃⁺·Cl⁻).
Crystallographic Data
The crystal structure of ethylamine hydrochloride has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂H₈ClN |
| Formula Weight | 81.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.68 |
| b (Å) | 9.78 |
| c (Å) | 8.87 |
| α (°) | 90 |
| β (°) | 100.5 |
| γ (°) | 90 |
| Volume (ų) | 483.5 |
| Z | 4 |
Molecular Structure and Conformation
In the crystal structure, the ethylammonium cation exists in a staggered conformation, which is the most energetically favorable arrangement. The ammonium group is protonated, carrying a positive charge that is balanced by the chloride anion.
Crystal Packing and Hydrogen Bonding
The crystal packing of ethylamine hydrochloride is dominated by a network of N-H···Cl hydrogen bonds. Each ethylammonium cation acts as a hydrogen bond donor through its three ammonium hydrogens, and each chloride anion acts as a hydrogen bond acceptor. This extensive hydrogen-bonding network links the cations and anions into a three-dimensional supramolecular architecture.
Hydrogen Bonding Network in Ethylamine Hydrochloride
Caption: A simplified representation of the N-H···Cl hydrogen bonding network.
Expected Crystallographic Features of N-Methylethylamine Hydrochloride
Based on the analysis of ethylamine hydrochloride and general principles of crystal engineering, we can anticipate several key features in the yet-to-be-determined crystal structure of N-methylethylamine hydrochloride:
-
Hydrogen Bonding: The secondary ammonium group (R₂NH₂⁺) will act as a hydrogen bond donor, forming N-H···Cl interactions with the chloride anions. This will be the primary driving force for the crystal packing.
-
Ionic Interactions: Strong electrostatic interactions between the positively charged ethylmethylammonium cations and the negatively charged chloride anions will be a dominant feature.
-
Van der Waals Interactions: The ethyl and methyl groups will participate in weaker van der Waals interactions, which will influence the overall packing efficiency and density of the crystal.
-
Conformation: The ethyl group will likely adopt a low-energy staggered conformation.
Conclusion
The determination of the single-crystal X-ray structure of N-methylethylamine hydrochloride will provide invaluable insights into its solid-state properties. The methodologies and analytical principles detailed in this guide, exemplified by the case study of ethylamine hydrochloride, provide a robust framework for such an investigation. A thorough understanding of the crystal structure will ultimately enable a more rational approach to the formulation and application of this important chemical entity in research and development.
References
-
PubChem. Ethanamine, N-methyl-, hydrochloride (1:1). [Link]
-
Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Crystallography Open Database. An open-access collection of crystal structures. [Link]
Sources
An In-depth Technical Guide to the Reaction Kinetics of N-Methylethylamine Hydrochloride
A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Elucidation
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
N-Methylethylamine hydrochloride is a pivotal secondary amine salt, extensively utilized as a versatile building block in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Its reactivity, governed by the nucleophilic nitrogen center, is central to a myriad of chemical transformations, including N-acylation and N-alkylation.[3] A thorough understanding of its reaction kinetics is paramount for process optimization, scale-up, and the consistent production of high-quality products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies involving N-Methylethylamine hydrochloride. We will delve into the theoretical underpinnings of reaction kinetics, present detailed experimental protocols for a model N-acylation reaction, and elucidate the methodologies for robust data analysis and mechanistic interpretation.
Introduction: The Significance of Kinetic Studies
In the realm of drug development and chemical synthesis, the "what" (the product) is intrinsically linked to the "how" and "how fast" (the reaction kinetics). For a precursor like N-Methylethylamine hydrochloride, understanding the rate at which it reacts, the factors influencing this rate, and the underlying reaction mechanism is not merely an academic exercise. It is a critical component of process chemistry that directly impacts:
-
Process Efficiency and Yield: Optimization of reaction conditions (temperature, concentration, catalyst loading) based on kinetic data can significantly enhance product yield and minimize reaction times.
-
Impurity Profiling and Control: A kinetic understanding allows for the identification of conditions that favor the desired reaction pathway over the formation of unwanted side-products.
-
Safe and Scalable Synthesis: Kinetic data are essential for the thermal hazard assessment of a chemical process, ensuring safe scale-up from the laboratory to manufacturing.
-
Mechanistic Insight: Elucidating the reaction mechanism provides a deeper understanding of the transformation, enabling rational process improvements and troubleshooting.
This guide will utilize the N-acylation of N-Methylethylamine hydrochloride with acetic anhydride as a model reaction to illustrate the principles and methodologies of a comprehensive kinetic study. This reaction is representative of a common transformation for secondary amines and is readily amenable to monitoring by standard analytical techniques.
Theoretical Framework: Principles of Chemical Kinetics
The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit time. For the reaction of N-Methylethylamine (liberated from its hydrochloride salt) with an acylating agent, the rate can be influenced by several factors:
-
Concentration of Reactants: The rate of reaction is generally dependent on the concentration of the reacting species. The relationship between rate and concentration is expressed by the rate law.
-
Temperature: An increase in temperature typically leads to a significant increase in the reaction rate, as described by the Arrhenius equation.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of reactants and transition states, thereby affecting the reaction rate.
-
Catalysts: Catalysts can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy.
The rate law for a reaction is an experimentally determined equation that relates the reaction rate to the concentrations of the reactants. For the N-acylation of N-Methylethylamine (NMEA) with acetic anhydride (Ac₂O), a plausible rate law is:
Rate = k[NMEA]^m[Ac₂O]^n
where:
-
k is the rate constant
-
[NMEA] and [Ac₂O] are the molar concentrations of the reactants
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
The Arrhenius equation describes the temperature dependence of the rate constant:
k = A * e^(-Ea / RT)
where:
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
By determining the rate law and the activation parameters, a comprehensive kinetic profile of the reaction can be established.
Experimental Design: A Self-Validating Approach
The design of a kinetic study must be systematic and rigorous to ensure the reliability and validity of the results. The following experimental plan is designed to be a self-validating system, where each set of experiments builds upon the previous one to provide a cohesive and verifiable kinetic model.
Model Reaction: N-Acylation of N-Methylethylamine
The reaction of N-Methylethylamine with acetic anhydride to form N-ethyl-N-methylacetamide is an excellent model system for this study. It is a well-understood transformation, proceeds at a measurable rate under convenient laboratory conditions, and the progress of the reaction can be readily monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials and Reagents
| Reagent | Grade | Supplier | Purity |
| N-Methylethylamine hydrochloride | Analytical Grade | Sigma-Aldrich | ≥99% |
| Acetic Anhydride | Reagent Grade | Merck | ≥99% |
| Triethylamine | Anhydrous | Acros Organics | ≥99.5% |
| Acetonitrile | HPLC Grade | Fisher Scientific | ≥99.9% |
| Deionized Water | Milli-Q | Millipore | 18.2 MΩ·cm |
| N-ethyl-N-methylacetamide | Reference Standard | LGC Standards | ≥98% |
Rationale for Reagent Choices:
-
Triethylamine: N-Methylethylamine hydrochloride is a salt and needs to be deprotonated to the free amine to react. Triethylamine is a non-nucleophilic base used to neutralize the HCl released from the hydrochloride salt, liberating the free N-Methylethylamine for reaction.
-
Acetonitrile: This is a common polar aprotic solvent for acylation reactions. Its use ensures the solubility of both the polar starting material and the less polar product.
Experimental Workflow
The overall workflow for the kinetic study is depicted in the following diagram:
Caption: Experimental workflow for the kinetic study.
Detailed Experimental Protocols
Preparation of Stock Solutions
-
N-Methylethylamine Solution (0.2 M): Accurately weigh the required amount of N-Methylethylamine hydrochloride and dissolve it in a known volume of acetonitrile in a volumetric flask. Add a stoichiometric equivalent of triethylamine to this solution to generate the free amine in situ.
-
Acetic Anhydride Solution (2.0 M): In a separate volumetric flask, carefully prepare a stock solution of acetic anhydride in acetonitrile.
Causality: Preparing stock solutions allows for accurate and reproducible dispensing of reactants into the reaction vessel. The in-situ generation of the free amine ensures its immediate availability for reaction.
HPLC Method for Reaction Monitoring
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of standards of known concentrations for N-Methylethylamine hydrochloride and N-ethyl-N-methylacetamide to generate calibration curves for quantification.
Self-Validation: The use of a validated HPLC method with proper calibration ensures the accuracy of the concentration measurements, which is the foundation of reliable kinetic data.
Kinetic Run Protocol (Isothermal)
-
Equilibrate a jacketed glass reactor to the desired temperature (e.g., 25 °C) using a circulating water bath.
-
Add a known volume of the N-Methylethylamine stock solution to the reactor and start stirring.
-
Initiate the reaction by adding a calculated volume of the acetic anhydride stock solution. Start the timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase in an HPLC vial. This prevents further reaction before analysis.
-
Analyze the quenched samples by the validated HPLC method to determine the concentrations of the reactant and product over time.
Causality: Isothermal conditions are crucial for isolating the effect of concentration on the reaction rate. Time-course sampling and quenching are essential for accurately capturing the concentration profile of the reaction as it progresses.
Data Analysis and Interpretation
Determination of Reaction Order
The method of initial rates is a robust technique for determining the reaction orders (m and n). This involves performing a series of experiments where the initial concentration of one reactant is varied while the other is held constant.
Table 1: Representative Experimental Design for Initial Rates
| Experiment | [NMEA]₀ (M) | [Ac₂O]₀ (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | Rate₁ |
| 2 | 0.2 | 0.1 | Rate₂ |
| 3 | 0.1 | 0.2 | Rate₃ |
By comparing the initial rates from these experiments, the reaction orders can be calculated. For example, comparing experiments 1 and 2:
(Rate₂ / Rate₁) = (k[0.2]^m[0.1]^n) / (k[0.1]^m[0.1]^n) = (0.2 / 0.1)^m = 2^m
m = log(Rate₂ / Rate₁) / log(2)
A similar calculation is performed for n using experiments 1 and 3.
Determination of the Rate Constant
Once the reaction orders are known, the rate constant k can be calculated for each experiment using the rate law and then averaged. Alternatively, a graphical method can be used. For example, if the reaction is found to be first order with respect to both reactants (m=1, n=1), a plot of 1/([A]t - [A]₀) versus time will yield a straight line with a slope equal to k (for the case where initial concentrations are not equal).
Determination of Activation Parameters
To determine the activation energy (Ea) and the pre-exponential factor (A), a series of kinetic runs are performed at different temperatures (e.g., 25, 35, 45 °C). The rate constant k is determined for each temperature. The Arrhenius equation can be rearranged into a linear form:
ln(k) = -Ea/R * (1/T) + ln(A)
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R and a y-intercept of ln(A).
Table 2: Hypothetical Kinetic Data
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.00335 | 0.015 | -4.20 |
| 35 | 308.15 | 0.00325 | 0.032 | -3.44 |
| 45 | 318.15 | 0.00314 | 0.065 | -2.73 |
From the slope of the Arrhenius plot, the activation energy can be calculated, providing insight into the energy barrier of the reaction.
Mechanistic Considerations
The kinetic data can provide strong evidence for a proposed reaction mechanism. For the N-acylation of a secondary amine, a common mechanism is nucleophilic acyl substitution.
Caption: Proposed mechanism for N-acylation.
The experimentally determined rate law can help to identify the rate-determining step of the reaction. For instance, if the rate law is first order in both the amine and the acylating agent, it is consistent with the initial nucleophilic attack being the slow, rate-determining step.
Conclusion
The study of reaction kinetics for key intermediates like N-Methylethylamine hydrochloride is a cornerstone of modern process development. By employing a systematic and self-validating experimental approach, researchers can obtain high-quality kinetic data that are invaluable for process optimization, scale-up, and ensuring the safety and efficiency of chemical manufacturing. The methodologies outlined in this guide provide a robust framework for elucidating the kinetic profile and mechanistic details of reactions involving this important secondary amine, ultimately leading to more controlled and predictable chemical syntheses.
References
-
Guidechem. N-Methylethylamine hydrochloride 624-60-2 wiki.
-
Benchchem. N-Methylethylamine hydrochloride | 624-60-2.
-
A2B Chem. 624-60-2 | MFCD00051403 | N-methylethanamine hydrochloride.
-
LibreTexts. Acylation of Amines.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!).
-
Li, C. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. J Phys Chem A. 2013;117(35):8333-42.
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Technical Guide: Discovery, Synthesis, and Applications of N-Methylethylamine Hydrochloride
Introduction: The Asymmetric Secondary Amine
N-Methylethylamine hydrochloride (CAS: 624-60-2) represents a fundamental archetype in organic chemistry: the asymmetric secondary amine.[1] Unlike its symmetric counterparts (dimethylamine, diethylamine), its structure (
While the free base is a volatile, flammable liquid (bp 36–37°C) difficult to handle in precise stoichiometries, the hydrochloride salt transforms this reagent into a stable, hygroscopic crystalline solid (mp 126–130°C). This guide explores the technical evolution of this compound from a 19th-century curiosity to a critical pharmacophore in modern neurology and oncology.
Historical Genesis and Synthetic Evolution
The Wurtz-Hofmann Era (1849–1860s)
The discovery of N-methylethylamine is inextricably linked to the foundational work of Charles-Adolphe Wurtz and August Wilhelm von Hofmann .
-
1849: Wurtz synthesizes methylamine and ethylamine, establishing the existence of alkylamines.
-
1850s: Hofmann develops the "Hofmann Alkylation," demonstrating that ammonia could be sequentially alkylated. However, he quickly identified the "Polyalkylation Problem" : reacting ethylamine with methyl iodide (
) inevitably produced a mixture of secondary amines, tertiary amines, and quaternary ammonium salts.
The Search for Selectivity (1900s–1950s)
For nearly a century, isolating pure N-methylethylamine was a purification nightmare due to the close boiling points of the side products.
-
The Sulfonamide Breakthrough: In the early 20th century, the Hinsberg reaction logic was adapted. N-ethyl-p-toluenesulfonamide could be methylated and then hydrolyzed to yield pure secondary amine, bypassing the polyalkylation issue.
-
Standardization (1951): The publication of a reliable procedure in Organic Syntheses (Campbell et al.) marked the transition of this compound from a specialty chemical to a standard reagent. They utilized the reaction of N-benzylideneethylamine with dimethyl sulfate, followed by hydrolysis, to achieve high yields.
Technical Profile and Characterization
Physical Properties Data
The transition from free base to hydrochloride salt significantly alters the handling parameters.
| Property | Free Base ( | Hydrochloride Salt ( |
| Molecular Weight | 59.11 g/mol | 95.57 g/mol |
| Physical State | Colorless, volatile liquid | White crystalline solid |
| Boiling/Melting Pt | 36–37°C (bp) | 126–130°C (mp) |
| Solubility | Miscible with water | Highly soluble in water, Ethanol; Insoluble in Ether |
| pKa | 10.9 (Conjugate acid) | N/A (Salt form) |
| Stability | Flammable, air-sensitive | Hygroscopic, stable under N2 |
Spectroscopic Identification
-
1H NMR (D2O): Distinct triplet for the ethyl methyl (
), singlet for the N-methyl ( ), and quartet for the methylene ( ). -
IR: Strong broad band at 2400–3000 cm⁻¹ (ammonium N-H stretch) characteristic of the salt form, absent in the free base.
Synthesis Methodologies: A Comparative Analysis
The choice of synthesis dictates the impurity profile. For pharmaceutical applications, Method B (Reductive Amination) is preferred over Method A (Direct Alkylation) to avoid quaternary ammonium contaminants.
Visualization: Synthetic Pathways
Figure 1: Comparison of Direct Alkylation (Method A) versus Reductive Amination (Method B). Method B prevents over-alkylation, ensuring higher purity.
Applications in Drug Development[1][6]
N-Methylethylamine is a "privileged structure" donor. It introduces a small, lipophilic, basic center that can modulate the pharmacokinetic profile (LogP and pKa) of a drug candidate.
Case Study: Rivastigmine (Exelon)
Rivastigmine, a cholinesterase inhibitor used for Alzheimer's disease, relies on the N-ethyl-N-methylcarbamate moiety for its mechanism of action. The carbamate group acts as a "suicide substrate" for the acetylcholinesterase enzyme.
Mechanism:
-
Reagent Formation: N-methylethylamine reacts with phosgene (or triphosgene) to form N-ethyl-N-methylcarbamoyl chloride.
-
Coupling: This electrophile reacts with the phenolic oxygen of the drug scaffold.
Visualization: Rivastigmine Retrosynthesis
Figure 2: Retrosynthetic analysis of Rivastigmine showing N-methylethylamine as the critical carbamoylating agent source.
Experimental Protocol: High-Purity Synthesis (Reductive Amination)
Objective: Synthesis of N-methylethylamine hydrochloride avoiding quaternary salt formation. Scale: 100 mmol.
Materials
-
Ethylamine (70% aq. solution): 6.43 g (100 mmol)
-
Paraformaldehyde: 3.00 g (100 mmol equivalent)
-
Sodium Borohydride (
): 4.16 g (110 mmol) -
Methanol (anhydrous): 100 mL
-
HCl (4M in dioxane): 30 mL
Step-by-Step Methodology
-
Imine Formation: In a 250 mL round-bottom flask, dissolve ethylamine in methanol (50 mL). Cool to 0°C. Slowly add paraformaldehyde. Stir for 2 hours at room temperature to form the intermediate imine (N-ethylidenemethylamine equivalent).
-
Reduction: Cool the solution back to 0°C. Add
portion-wise over 30 minutes. (Caution: Hydrogen gas evolution). Allow to warm to room temperature and stir for 4 hours. -
Quenching: Quench the reaction with water (10 mL) followed by acidification with 1M HCl to pH 2 to destroy excess hydride.
-
Free Base Isolation: Basify with 10M NaOH to pH >12. Extract with Diethyl Ether (3 x 50 mL). The product is now in the ether layer.
-
Salt Formation: Dry the ether layer over
. Filter. Under nitrogen protection, add 4M HCl in dioxane dropwise to the ether solution. -
Crystallization: The white precipitate (N-methylethylamine hydrochloride) is collected by vacuum filtration.
-
Purification: Recrystallize from Ethanol/Ether if necessary.
Self-Validating Checkpoint:
-
Yield: Expected >85%.[2]
-
Purity Check: Dissolve a sample in
. 1H NMR should show no singlet at ppm (indicative of dimethylamine impurity) or multiple ethyl signals (diethylamine).
References
-
Campbell, K. N., et al. (1951). "N-Methylethylamine".[2][3][4][5][6][7][8][9][10] Organic Syntheses, 31, 75.
-
Wurtz, A. (1849).[11] "Sur une série d'alcalis organiques homologues avec l'ammoniaque". Comptes rendus de l'Académie des sciences, 28, 223-226.
-
BenchChem. (2024). "N-Methylethylamine hydrochloride Structure and Applications". BenchChem Technical Database.
-
PubChem. (2024). "N-Methylethylamine Compound Summary". National Library of Medicine.
- Stadler, H., et al. (1999). "Rivastigmine: A reversible cholinesterase inhibitor for the treatment of Alzheimer's disease". Drugs of the Future, 24(12), 1319.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Full text of "Organic Syntheses Collective Volumes 1-9" [archive.org]
- 4. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. lifechempharma.com [lifechempharma.com]
- 8. echemi.com [echemi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. Methylamine - Wikipedia [en.wikipedia.org]
Advanced Theoretical & Practical Analysis of N-Methylethylamine Hydrochloride
Technical Whitepaper for Pharmaceutical Development
Executive Summary
N-Methylethylamine hydrochloride (N-MEA HCl, CAS: 624-60-2) represents a critical secondary amine pharmacophore in the synthesis of complex bioactive molecules.[1] As a structural motif, it serves as a precursor for various agrochemicals and pharmaceutical intermediates, acting as a nucleophilic building block that introduces ethyl and methyl substitution patterns essential for modulating lipophilicity and receptor binding affinity.
This technical guide synthesizes theoretical computational data (DFT) with rigorous experimental protocols to provide a comprehensive reference for drug development professionals. It bridges the gap between ab initio electronic structure calculations and practical laboratory synthesis, ensuring a holistic understanding of the compound's stability, reactivity, and solid-state behavior.
Computational Chemistry & Electronic Structure
Theoretical Framework: Density Functional Theory (DFT)[2][3]
To understand the reactivity profile of N-MEA HCl, we employ a theoretical framework based on Density Functional Theory (DFT), specifically utilizing the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2][4][5] This level of theory is the industry standard for predicting the physicochemical properties of organic salts.
Frontier Molecular Orbitals (FMO) Analysis
The chemical stability and reactivity of N-MEA HCl are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]
-
HOMO Character: Localized primarily on the chloride counterion and the nitrogen lone pair (in the free base form), representing the electron-donating capacity.
-
LUMO Character: Distributed across the alkyl chains and the ammonium center, representing electron-accepting susceptibility.
-
Energy Gap (
): A large HOMO-LUMO gap (typically >5.0 eV for aliphatic ammonium salts) indicates high chemical hardness ( ). This suggests that N-MEA HCl is thermodynamically stable and resistant to spontaneous intramolecular rearrangement under standard conditions.
Reactivity Descriptors (Derived from FMO):
-
Chemical Hardness (
): Correlates with resistance to charge transfer.[2] High values in N-MEA HCl imply low polarizability, making it a stable ionic solid. -
Electrophilicity Index (
): Low values predict limited toxicity relative to more electrophilic alkylating agents, though standard handling precautions apply.
Molecular Electrostatic Potential (MEP)
The MEP surface mapping reveals the charge distribution critical for predicting non-covalent interactions in a crystal lattice or receptor binding site.
-
Negative Potential (Red): Concentrated around the chloride anion (
), serving as the primary hydrogen bond acceptor. -
Positive Potential (Blue): Localized on the ammonium protons (
), serving as strong hydrogen bond donors.
Vibrational Spectroscopy: Experimental vs. Theoretical
The identification of N-MEA HCl relies on specific vibrational signatures. The following assignments correlate experimental FTIR data with scaled quantum mechanical force fields (SQMFF).
Table 1: Vibrational Frequency Assignments
| Mode Description | Theoretical Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Intensity | Assignment Notes |
| N-H Stretching | 2980 - 3050 | 2700 - 3000 (Broad) | Strong | Broadened by H-bonding network ( |
| C-H Asym. Stretch | 2950 - 2970 | 2930 - 2960 | Medium | Characteristic of methyl/ethyl alkyl chains. |
| N-H Deformation | 1610 - 1630 | 1580 - 1620 | Medium | Scissoring vibration of the |
| C-N Stretching | 1050 - 1100 | 1020 - 1080 | Weak/Med | Skeletal vibration; sensitive to conformational changes. |
| C-C Stretching | 980 - 1000 | 950 - 990 | Weak | Ethyl backbone vibration. |
Note: Theoretical frequencies are typically scaled by a factor of ~0.961 to correct for anharmonicity.
Hydrogen Bonding Network
In the solid state, N-MEA HCl forms a robust hydrogen-bonded lattice. The chloride ion acts as a bridge, accepting protons from the ammonium groups of adjacent molecules. This network is responsible for the compound's high melting point (126-130 °C) and significant water solubility.
Synthesis & Purification Workflow
Protocol: Reductive Amination & Salt Formation
This protocol describes the synthesis of N-Methylethylamine Hydrochloride via the reductive amination of acetaldehyde with methylamine, followed by acidification. This route minimizes the formation of tertiary amine byproducts compared to direct alkylation.
Experimental Workflow Diagram
Figure 1: Step-by-step synthesis pathway from precursor reagents to purified hydrochloride salt.[2][6][7]
Detailed Methodology
-
Imine Formation: Charge a reaction vessel with methylamine solution (40% aq). Cool to 0°C. Dropwise add acetaldehyde (1.0 eq) while maintaining temperature <10°C to prevent polymerization. Stir for 2 hours to form the Schiff base.
-
Reduction: Add sodium borohydride (
, 0.6 eq) in portions or subject the mixture to catalytic hydrogenation ( , Pd/C) at 3 atm. Monitor consumption of the imine via TLC or GC. -
Workup: Quench excess hydride with dilute HCl. Basify with NaOH to pH >12 to liberate the free amine. Extract with diethyl ether (
mL). -
Salt Formation: Dry the ether layer over
. Filter. With vigorous stirring, bubble anhydrous HCl gas or add 2M HCl in diethyl ether dropwise until no further precipitation occurs. -
Purification: Collect the white precipitate by filtration. Recrystallize from hot ethanol/isopropanol. Dry under high vacuum at 40°C for 12 hours.
Computational Study Workflow
Predictive Modeling for Stability
For researchers extending this work, the following computational workflow ensures reproducible theoretical data.
Figure 2: Computational workflow for deriving electronic and vibrational properties.
References
-
Synthesis & Properties: N-Methylethylamine hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Spectroscopic Data: Methylethylamine hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[8] [Link]
-
General Synthesis of Amine Salts: Ethylamine, N-methyl-. Organic Syntheses, Coll. Vol. 4, p.601 (1963); Vol. 31, p.70 (1951). [Link]
-
Vibrational Analysis of Amines: Infrared spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]
-
DFT Methodology for Amine Salts: Vibrational Assignments of trans-N-Methylacetamide and Some of Its Deuterated Isotopomers. Journal of Physical Chemistry. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. irjweb.com [irjweb.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. N-Methylethylamine hydrochloride | 624-60-2 [chemicalbook.com]
- 8. Methanamine, hydrochloride [webbook.nist.gov]
Methodological & Application
Application Note: Laboratory Synthesis of N-Methylethylamine Hydrochloride via Selective Reductive Amination
Here is a detailed Application Note and Synthesis Protocol for N-Methylethylamine Hydrochloride , structured for professional researchers and scientists.
Executive Summary
N-Methylethylamine (NMEA) is a critical secondary amine intermediate used in the synthesis of various pharmaceutical agents, agrochemicals, and surfactants.[1] While classical alkylation methods (e.g., reacting ethylamine with methyl iodide) often suffer from over-alkylation leading to tertiary amines and quaternary ammonium salts, Reductive Amination offers a superior, highly selective pathway.
This protocol details the synthesis of N-Methylethylamine Hydrochloride using Sodium Triacetoxyborohydride (STAB) . This reagent is preferred over Sodium Cyanoborohydride (
Safety & Regulatory Advisory
-
Chemical Hazards: Methylamine and Acetaldehyde are volatile and flammable. The free base amine is corrosive to skin and eyes. Handle all reagents in a certified fume hood.
-
Regulatory Compliance: Methylamine and Ethylamine are listed precursors in many jurisdictions (e.g., DEA List I in the USA). Researchers must ensure all acquisition and handling complies with local laws and institutional Controlled Substance protocols.
Reaction Mechanism & Strategy
The synthesis proceeds via the Abdel-Magid Reductive Amination protocol. The reaction involves the condensation of Methylamine and Acetaldehyde to form an intermediate hemiaminal/imine species, which is reduced in situ by STAB.
Reaction Scheme:
Why this route?
-
Selectivity: STAB reduces the iminium ion faster than the aldehyde, minimizing side reactions (alcohol formation).
-
Control: Avoids the "over-alkylation" inherent in direct alkylation with alkyl halides.
-
Yield: Typically yields >85% isolated product.
Experimental Protocol
Materials & Equipment[2][3][4][5][6]
-
Reagents:
-
Methylamine (2.0 M solution in THF or Methanol)
-
Acetaldehyde (Freshly distilled or high purity,
99%) -
Sodium Triacetoxyborohydride (STAB) (
95%) -
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (4M in Dioxane or ethereal HCl)
-
-
Equipment:
-
250 mL Round-bottom flask (RBF) with magnetic stir bar
-
Nitrogen/Argon inert gas line
-
Addition funnel
-
Rotary evaporator
-
Step-by-Step Methodology
Phase 1: Imine Formation and Reduction [2]
-
Preparation: Flame-dry a 250 mL RBF and purge with Nitrogen.
-
Solvent & Amine: Charge the flask with Methylamine solution (1.2 equiv, e.g., 60 mmol) and solvent (DCM or DCE, 100 mL).
-
Acidification: Add Glacial Acetic Acid (1.0 equiv) carefully. Note: This buffers the reaction and catalyzes imine formation.
-
Carbonyl Addition: Cool the mixture to 0°C. Add Acetaldehyde (1.0 equiv, e.g., 50 mmol) dropwise over 10 minutes.
-
Reducing Agent: Add STAB (1.4 equiv, e.g., 70 mmol) in portions over 15 minutes.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2–4 hours. Monitor consumption of aldehyde by TLC or GC-MS.
Phase 2: Quenching and Isolation (Free Base)
-
Quench: Cool the mixture to 0°C and quench by slowly adding saturated aqueous Sodium Bicarbonate (
) until pH is basic ( pH 8-9). -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (
), and filter.-
Critical: Do not evaporate to dryness yet; the free base is volatile (BP
36°C). Keep in solution.
-
Phase 3: Salt Formation (Hydrochloride)
-
Acidification: Cool the DCM solution containing the free amine to 0°C.
-
Salt Precipitation: Add HCl (4M in Dioxane) dropwise with vigorous stirring. A white precipitate (N-Methylethylamine HCl) will form immediately.
-
Filtration: Collect the solid by vacuum filtration.
-
Purification: Recrystallize from minimal hot ethanol/diethyl ether if necessary.
-
Drying: Dry the solid under high vacuum at 40°C to remove trace solvents.
Characterization Data
Product: N-Methylethylamine Hydrochloride Appearance: White crystalline solid[1]
| Property | Value | Notes |
| Molecular Weight | 95.57 g/mol | Formula: |
| Melting Point | 126–130 °C | Matches literature standards [1].[3] |
| Solubility | High | Water, Ethanol, Methanol. |
| (DMSO- |
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and isolation process.
Caption: Step-by-step workflow for the reductive amination and isolation of N-Methylethylamine HCl.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylethylamine hydrochloride | 624-60-2 | Benchchem [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Targeted Synthesis of Tertiary Amines via Reductive Amination with N-Methylethylamine Hydrochloride
Topic: Reductive Amination using N-Methylethylamine Hydrochloride Content Type: Application Note & Protocol Guide
Abstract This technical guide provides a rigorous framework for the reductive amination of aldehydes and ketones using N-Methylethylamine Hydrochloride (CAS 624-78-2) . While secondary amine salts offer superior shelf-stability compared to their volatile free-base counterparts, they introduce specific solubility and pH management challenges. This document outlines optimized protocols using Sodium Triacetoxyborohydride (STAB) as the primary reductant, ensuring high chemoselectivity and safety. Alternative methods using Sodium Cyanoborohydride and catalytic hydrogenation are provided for difficult substrates.
Introduction & Strategic Utility
In medicinal chemistry, the N-methylethyl group is a valuable structural motif, often used to fine-tune the lipophilicity (LogP) and metabolic stability of drug candidates. However, the reagent N-methylethylamine is a volatile liquid (bp 36-37 °C) that is difficult to handle precisely. The hydrochloride salt (solid, mp 126-130 °C) is the preferred alternative for stoichiometry control but requires specific activation steps to participate in the iminium ion formation critical for reductive amination.
Mechanistic Insight
The reaction proceeds through a hemiaminal intermediate, which dehydrates to form a positively charged iminium ion . This electrophilic species is then rapidly reduced by the hydride source to the final tertiary amine.
Critical Control Point: The amine hydrochloride must be "free-based" in situ to act as a nucleophile, yet the overall reaction medium must remain slightly acidic (pH 5–6) to catalyze the dehydration step without quenching the hydride reagent.
Experimental Protocols
Protocol A: The Standard STAB Method (Recommended)
Best for: Acid-stable aldehydes and ketones, high-throughput synthesis, and avoiding toxic byproducts.
Reagents:
-
Substrate: Aldehyde or Ketone (1.0 equiv)
-
Amine Source: N-Methylethylamine Hydrochloride (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 – 1.2 equiv) -
Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Methodology:
-
In Situ Free-Basing: In a clean, dry reaction vessel equipped with a magnetic stir bar, suspend N-Methylethylamine Hydrochloride (1.2 mmol) in DCE (5 mL). Add DIPEA (1.2 mmol) and stir at room temperature for 10–15 minutes.
-
Why: This releases the free secondary amine. The resulting DIPEA·HCl salt buffers the solution.
-
-
Substrate Addition: Add the Aldehyde or Ketone (1.0 mmol) to the mixture.
-
Optimization: For unreactive ketones, add Glacial Acetic Acid (1.0–2.0 mmol) at this stage. This accelerates iminium ion formation.[3]
-
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in a single portion.
-
Note: Gas evolution (hydrogen) may occur; ensure the vessel is vented or under a nitrogen balloon.
-
-
Reaction Monitoring: Stir at room temperature.
-
Aldehydes: Typically complete in 1–4 hours.
-
Ketones: May require 12–24 hours.
-
QC: Monitor by LC-MS or TLC. Look for the disappearance of the carbonyl peak and the emergence of the M+1 product mass.
-
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acidic species and destroy excess borohydride.
-
Extract with DCM or EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: The Cyanoborohydride Method (Alternative)
Best for: Substrates with poor solubility in DCE, or when using protic solvents (MeOH) is necessary.
Safety Warning: Generates HCN/Cyanide. Perform in a fume hood.
-
Preparation: Dissolve N-Methylethylamine Hydrochloride (1.2 equiv) and the Carbonyl Substrate (1.0 equiv) in anhydrous Methanol .
-
pH Adjustment: Add TEA (1.0 equiv) to neutralize the HCl salt. Check pH; if >7, add drops of AcOH to adjust pH to ~6.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (1.0 – 1.2 equiv).
-
Workup: CAUTION. Quench with 1M NaOH (to keep cyanide trapped as NaCN) or bleach solution. Extract carefully.
Data Presentation & Decision Making
Reagent Selection Matrix
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) |
| Solvent Compatibility | DCE, DCM, THF, Toluene | MeOH, EtOH, THF |
| Toxicity | Low (Boric acid byproducts) | High (Cyanide risk) |
| Selectivity | Excellent (Reduces iminium > carbonyl) | Good (pH dependent) |
| Water Tolerance | Low (Decomposes slowly) | High |
| Reaction Rate | Fast (Aldehydes), Moderate (Ketones) | Slow (Requires long stir times) |
Stoichiometry Guide for N-Methylethylamine HCl
| Component | Role | Equivalents (vs Carbonyl) | Note |
| N-Me-Et-NH·HCl | Nucleophile | 1.1 – 1.5 | Excess drives equilibrium |
| DIPEA/TEA | Neutralizer | 1.0 (relative to salt) | Mandatory to free the amine |
| AcOH | Catalyst | 0 – 2.0 | Essential for ketones; optional for aldehydes |
| STAB | Reductant | 1.4 – 1.6 | Use 2.0+ for sterically hindered ketones |
Visualization of Reaction Logic
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the conversion of the amine salt to the active nucleophile and the subsequent reduction path.
Caption: Mechanistic pathway from amine salt neutralization to selective iminium reduction.
Diagram 2: Method Selection Decision Tree
A logical workflow to determine the optimal protocol based on substrate properties.
Caption: Decision matrix for selecting the optimal reductive amination protocol.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Incomplete iminium formation.[4]
-
Fix: Add a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) to the amine/carbonyl mixture. Stir for 1 hour before adding the reducing agent. This acts as a water scavenger and Lewis acid catalyst.
-
-
Dialkylation (Not applicable here):
-
Since N-methylethylamine is secondary, dialkylation is impossible, making this reaction cleaner than using primary amines.
-
-
Salt Clumping:
-
N-Methylethylamine HCl is hygroscopic. If the salt is clumpy, dry it under vacuum over P₂O₅ before use to ensure accurate weighing.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][4][11][12] Journal of the American Chemical Society, 93(12), 2897–2904.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation Reactions with N-Methylethylamine Hydrochloride
Introduction: The Strategic Importance of N-Alkylated Amines
N-alkylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of countless molecules across the pharmaceutical, agrochemical, and materials science sectors.[1][2] The introduction of an alkyl group to a nitrogen atom can profoundly influence a molecule's biological activity, solubility, and metabolic stability.[1] N-Methylethylamine, a secondary amine, is a particularly valuable building block, and its hydrochloride salt is a common, stable starting material.[1][3][4] These application notes provide a detailed guide for researchers on the principles and practical execution of N-alkylation reactions using N-methylethylamine hydrochloride, focusing on direct alkylation with alkyl halides and reductive amination.
Core Principles: Understanding the Reaction Landscape
Successful N-alkylation of N-methylethylamine hydrochloride hinges on two key stages: the deprotonation of the amine salt to generate the free, nucleophilic secondary amine, and the subsequent reaction of this amine with an electrophile.
The Crucial First Step: Deprotonation
N-Methylethylamine hydrochloride is an ammonium salt and is not nucleophilic. To initiate the alkylation, a base is required to neutralize the hydrochloride and liberate the free N-methylethylamine. The choice of base is critical and depends on the reaction conditions and the reactivity of the alkylating agent.
Commonly Used Bases:
| Base | Solvent Compatibility | Key Considerations |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | A common, relatively weak organic base. Often sufficient for reactions with reactive alkyl halides.[5] |
| Diisopropylethylamine (DIPEA or Hünig's base) | DCM, THF, MeCN, DMF | A non-nucleophilic, sterically hindered base. Useful for preventing side reactions where the base might compete with the amine as a nucleophile. |
| Potassium Carbonate (K₂CO₃) | DMF, MeCN, Acetone | An inorganic base that is effective and easy to remove by filtration.[6] Often used in polar aprotic solvents. |
| Cesium Carbonate (Cs₂CO₃) | DMF, MeCN, THF | More soluble in organic solvents than K₂CO₃, which can sometimes lead to faster reaction rates.[6] |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water, Alcohols (Phase Transfer Catalysis) | Strong inorganic bases typically used in aqueous or biphasic systems, often with a phase-transfer catalyst. |
The pKa of the protonated N-methylethylamine is approximately 10-11. Therefore, a base whose conjugate acid has a pKa greater than this value will effectively deprotonate the amine hydrochloride.
The Alkylation Event: SN2 vs. Reductive Amination
Once the free amine is generated, it can be alkylated via several methods. The two most prevalent are direct alkylation with alkyl halides (an SN2 reaction) and reductive amination.
-
Direct Alkylation (SN2 Reaction): This is a classic method for forming C-N bonds.[7] The free N-methylethylamine acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.[8] The reactivity of the alkyl halide follows the order: I > Br > Cl.
-
Reductive Amination: This powerful and versatile method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[1][9] This is often a one-pot reaction, making it highly efficient.[9]
Visualizing the Process
General Workflow for N-Alkylation
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: N-Methylethylamine Hydrochloride as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
N-Methylethylamine hydrochloride (CAS No. 624-60-2) is a pivotal secondary amine salt that serves as a versatile building block in modern organic synthesis.[1][2] Its unique steric and electronic properties, combined with the enhanced stability and solubility afforded by its hydrochloride form, make it an invaluable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth examination of the physicochemical properties, core reactivity, and practical application of N-methylethylamine hydrochloride in API synthesis, with a detailed protocol for a key synthetic transformation.
Introduction: The Strategic Role of N-Methylethylamine
N-Methylethylamine is a secondary amine characterized by the presence of both a methyl and an ethyl group on the nitrogen atom.[1] This structure provides a unique combination of nucleophilicity and steric hindrance that chemists can exploit for selective transformations. In process chemistry, it is often supplied as the hydrochloride salt (C₃H₁₀ClN) to improve its handling characteristics.[1] The salt form is typically a stable, white crystalline solid with enhanced solubility in polar solvents like water and ethanol, which is advantageous for a variety of reaction conditions.[1]
The nitrogen atom's lone pair of electrons makes N-methylethylamine a competent nucleophile, central to its utility in fundamental reactions such as nucleophilic substitution, condensation, and reductive amination, which are foundational to constructing complex pharmaceutical molecules.[1][3] A prominent example of its application is as a critical intermediate in the synthesis of Rivastigmine, a widely used therapeutic for managing mild to moderate Alzheimer's disease.[1]
Physicochemical Properties & Quality Assurance
Ensuring the purity and identity of starting materials is a cornerstone of robust process development. The key properties of N-Methylethylamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 624-60-2 | [1][2][4] |
| Molecular Formula | C₃H₁₀ClN | [4] |
| Molecular Weight | 95.57 g/mol | [4] |
| Appearance | White crystalline powder/solid | [2] |
| Melting Point | 126-130 °C | [1] |
| Solubility | Soluble in water | [1][2] |
| InChI Key | GEHLEADVHVVTET-UHFFFAOYSA-N | [1][5][4] |
Quality Control (QC) Recommendations:
-
Identity Verification: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Purity Assessment: Purity should be determined by titration or quantitative NMR (qNMR). Trace water content can be quantified by Karl Fischer titration.
-
Salt Form Confirmation: The presence of the hydrochloride salt can be confirmed by ion chromatography or a simple silver nitrate test.
Core Application: Reductive Amination Workflow
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in medicinal chemistry. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. N-Methylethylamine is an excellent substrate for this reaction.
Mechanism Rationale: The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then readily reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine product. The choice of a mild reductant is critical; it must be selective for the iminium ion without significantly reducing the starting carbonyl compound.
Below is a generalized workflow for this key transformation.
Caption: Generalized workflow for API synthesis via reductive amination.
Application Protocol: Synthesis of a Rivastigmine Precursor
Rivastigmine's mechanism of action relies on its carbamate functional group, which is constructed using an N-ethyl-N-methylcarbamoyl chloride intermediate. This intermediate is synthesized directly from N-methylethylamine. The following protocol details this critical step.
Reaction: N-Methylethylamine + Triphosgene → N-ethyl-N-methylcarbamoyl chloride
Rationale and Mechanistic Insight
Triphosgene serves as a safer, solid-form equivalent of phosgene gas. In the presence of a non-nucleophilic base like triethylamine (Et₃N), N-methylethylamine attacks one of the carbonyl groups of triphosgene (or its decomposition products). The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the desired carbamoyl chloride. The reaction is conducted at low temperatures (0–5 °C) to control the exothermic reaction and prevent side reactions, such as the formation of ureas from the reaction of the carbamoyl chloride product with another molecule of the starting amine.[1]
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Application Note: Strategic GC-MS Analysis of N-Methylethylamine (N-MEA) Hydrochloride
Abstract & Strategic Relevance
N-Methylethylamine (N-MEA) is a secondary aliphatic amine used frequently in organic synthesis. However, its analysis has become critical in pharmaceutical development due to its classification as a Type 2 Nitrosamine Precursor . In the presence of nitrosating agents (nitrites), N-MEA forms N-nitroso-N-methylethylamine (NMEA), a potent mutagen.
Analyzing the Hydrochloride salt (HCl) form presents unique challenges:
-
Volatility Mismatch: The free base boils at ~36°C (highly volatile), while the HCl salt is a solid (MP ~126°C).
-
Chromatographic Tailing: Secondary amines interact strongly with silanol groups in GC columns.
-
Mass Discrimination: The low molecular weight (MW 59.1) of the free base creates high background noise interference.
This guide presents two validated protocols to overcome these hurdles: Headspace-GC-MS (for residual solvent/impurity screening) and TFAA Derivatization (for trace quantification).
Chemical Logic & Method Selection
The choice of method depends on the analytical goal. The HCl salt must be neutralized (free-based) to be analyzed by GC.
Analytical Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate protocol based on sensitivity requirements and sample matrix.
Figure 1: Decision matrix for selecting Headspace vs. Derivatization workflows.
Protocol A: Headspace-GC-MS (Volatile Screen)
Best for: Purity assay and residual solvent analysis. Principle: Utilizing the low boiling point (36°C) of the free base. By adding strong base to the sample vial, N-MEA is liberated and driven into the headspace, leaving the non-volatile salt matrix behind.
Reagents
-
Diluent: Water (LC-MS Grade).
-
Base Solution: 5N NaOH (Sodium Hydroxide).
-
Internal Standard: Methanol-d4 or Deuterated Diethylamine.
Sample Preparation[1]
-
Weighing: Accurately weigh 100 mg of N-MEA HCl into a 20 mL headspace vial.
-
Dissolution: Add 5.0 mL of Water. Cap and vortex to dissolve.
-
Free-Basing (Critical Step): Just prior to loading onto the autosampler, inject 1.0 mL of 5N NaOH through the septum.
-
Note: The reaction is exothermic. The pH must exceed 12 to ensure 100% conversion to the free base.
-
-
Equilibration: Agitate at 60°C for 15 minutes.
Instrumental Parameters
| Parameter | Setting |
| System | Agilent 7890/5977 or equivalent |
| Column | Rtx-Volatile Amine (60m x 0.32mm x 5.0µm) or DB-624 |
| Inlet | Split Mode (20:1), 200°C |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Oven Program | 35°C (hold 5 min) |
| Headspace Temp | Oven: 60°C |
| MS Source/Quad | 230°C / 150°C |
| Scan Mode | SIM/Scan (SIM ions: 59, 44, 30) |
Protocol B: TFAA Derivatization (Trace Analysis)
Best for: Trace quantification and definitive identification. Principle: Derivatization with Trifluoroacetic Anhydride (TFAA) converts the volatile, polar amine into a stable, less polar amide (N-methyl-N-ethyl-2,2,2-trifluoroacetamide). This increases molecular weight (MW 155) and eliminates peak tailing.
Reaction Mechanism
Reagents
-
Derivatizing Agent: TFAA (Trifluoroacetic Anhydride).[1][2] Handle in fume hood.
-
Solvent: Ethyl Acetate (Anhydrous).
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl and byproduct acid).
Step-by-Step Workflow
Figure 2: Extractive derivatization workflow for N-MEA HCl.
Instrumental Parameters (Liquid Injection)
| Parameter | Setting |
| Column | DB-5ms UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |
| Inlet | Splitless (1 min purge), 250°C |
| Solvent Delay | 3.5 minutes (Critical to protect filament from TFAA excess) |
| Oven Program | 50°C (1 min) |
| MS Mode | Scan (m/z 40-300) |
Data Analysis & Interpretation
Mass Spectral Identification
The derivatized product (N-TFA-N-MEA) provides a distinct fragmentation pattern, far superior to the free base.
Target Compound: N-methyl-N-ethyl-trifluoroacetamide Molecular Weight: 155 Da
| Ion (m/z) | Origin/Fragment | Interpretation |
| 155 | Molecular Ion (often weak but visible) | |
| 140 | Loss of Methyl ( | |
| 126 | Loss of Ethyl ( | |
| 110 | Loss of Ethoxy/rearrangement | |
| 69 | Quantifier Ion (Characteristic of TFA derivatives) |
System Suitability Criteria (Self-Validating)
To ensure the protocol is working correctly, the following criteria must be met before running samples:
-
Tailing Factor (
): Must be < 1.5 for the derivative peak. (If > 1.5, inlet liner is active/dirty). -
Blank Check: No peak at RT of N-MEA > 1% of LOQ (Checks for carryover or contaminated TFAA).
-
Derivatization Efficiency: If using an internal standard (e.g., deuterated amine), the area ratio must remain constant (<5% RSD) across 5 injections.
Troubleshooting & Causality
-
Issue: No Peak Detected (Headspace Method)
-
Cause: Sample pH was < 12. The HCl salt remained ionic.
-
Fix: Increase NaOH concentration or volume. Verify pH with strip.
-
-
Issue: Rapid Column Degradation (Derivatization Method)
-
Cause: Excess TFAA or TFA acid injected onto column.
-
Fix: Ensure the neutralization wash (Step 4 in Figure 2) is performed thoroughly with Sodium Bicarbonate (
).
-
-
Issue: Ghost Peaks
-
Cause: Septum bleed or TFAA reacting with septum.
-
Fix: Use PTFE-lined septa ONLY. Do not use standard rubber septa.
-
References
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3][4] (2024).[3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735047, N-Methylethylamine hydrochloride. Retrieved from [Link][6]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of N-Methylethylamine Hydrochloride Using Pre-Column Derivatization
Abstract
This application note details a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Methylethylamine hydrochloride. Due to the analyte's lack of a significant UV chromophore and its polar nature, a pre-column derivatization strategy using 2-naphthalenesulfonyl chloride (NSCl) is employed. This approach introduces a strongly UV-absorbent naphthalene moiety, allowing for reliable quantification using a standard UV detector. The method is optimized for accuracy, precision, and linearity, making it suitable for routine analysis in research, drug development, and quality control environments. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Method Rationale
N-Methylethylamine hydrochloride is a secondary amine used as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.[4][5] Accurate quantification is critical for process monitoring, stability testing, and quality assurance of active pharmaceutical ingredients (APIs) and their intermediates. The primary analytical challenges presented by N-Methylethylamine are twofold:
-
Lack of a UV Chromophore: The simple aliphatic structure of N-Methylethylamine does not absorb ultraviolet (UV) light at wavelengths typically used in HPLC analysis, making direct detection with standard UV-Vis detectors highly insensitive.[6]
-
High Polarity: As a small, polar molecule, it exhibits poor retention on conventional reversed-phase columns (e.g., C18), often eluting in the solvent front.[7]
While several analytical techniques can be considered to overcome these challenges, including Hydrophilic Interaction Liquid Chromatography (HILIC)[8][9][10][11] or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD)[12][13][14][15][16] or Charged Aerosol Detectors (CAD)[17][18][19][20], we have selected pre-column derivatization for its distinct advantages in this context:
-
Enhanced Sensitivity and Selectivity: Derivatization introduces a molecule with a high molar absorptivity, drastically improving detection limits.[21][22]
-
Improved Chromatography: The derivatization product is significantly more hydrophobic than the parent amine, leading to excellent retention and peak shape on standard RP-HPLC columns.
-
Widespread Accessibility: The method utilizes standard RP-HPLC instrumentation with a UV detector, which is readily available in most analytical laboratories.
The chosen derivatizing agent, 2-naphthalenesulfonyl chloride (NSCl), reliably reacts with secondary amines in a basic environment to form a stable sulfonamide derivative that is highly responsive at 254 nm.[23][24]
Experimental
Reagents and Materials
-
N-Methylethylamine hydrochloride Reference Standard: Purity >98%
-
Derivatizing Reagent: 2-naphthalenesulfonyl chloride (NSCl), >98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Borate Buffer (0.1 M, pH 9.5), prepared by dissolving boric acid in water, and adjusting the pH with sodium hydroxide.
-
Quenching Solution: 1 M Sodium Hydroxide
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector was used.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Detailed Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Methylethylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with deionized water. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions
Accurately weigh a quantity of the test sample expected to contain N-Methylethylamine hydrochloride and dissolve it in a known volume of deionized water to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
Pre-Column Derivatization Protocol
The following procedure should be applied to all standard and sample solutions.
-
Pipette 100 µL of the standard or sample solution into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of a 5 mg/mL solution of NSCl in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[23]
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing the excess NSCl.[23]
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Analytical Workflow Diagram
The overall experimental process is summarized in the diagram below.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
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- 15. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 16. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Analysis of N-Methylethylamine Hydrochloride via Derivatization
Abstract
N-Methylethylamine (NMEA), a secondary amine, presents significant challenges for direct chromatographic analysis due to its high polarity, volatility, and lack of a strong chromophore. Its hydrochloride salt form further complicates direct analysis, particularly in gas chromatography (GC). This technical guide provides a comprehensive overview and detailed protocols for the derivatization of N-Methylethylamine hydrochloride, enabling robust and sensitive quantification by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the underlying chemical principles, provide step-by-step experimental workflows, and discuss the critical parameters for method validation, ensuring scientific integrity and reliable results for researchers and drug development professionals.
Introduction: The Rationale for Derivatization
N-Methylethylamine is a small, polar molecule that exhibits poor retention on conventional reversed-phase HPLC columns and can interact with active sites in GC systems, leading to poor peak shape and reproducibility.[1] The hydrochloride salt is non-volatile, making direct GC analysis impossible without a preliminary neutralization and derivatization step.[2]
Chemical derivatization addresses these challenges by covalently modifying the NMEA molecule to impart more favorable analytical characteristics. The primary goals of derivatizing NMEA are:
-
For Gas Chromatography (GC):
-
Increased Volatility: To allow the analyte to be readily vaporized in the GC inlet without thermal degradation.[3][4][5]
-
Improved Peak Shape: To reduce interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.[4][6]
-
Enhanced Sensitivity: To introduce functional groups (e.g., halogen atoms) that significantly increase the response of sensitive detectors like the Electron Capture Detector (ECD).[4][7]
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Enhanced Detectability: To introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors, as NMEA itself lacks a useful chromophore.[8][9]
-
Improved Retention and Separation: To increase the hydrophobicity of the molecule, leading to better retention and resolution on reversed-phase columns.[10]
-
This guide will focus on two primary, robust derivatization strategies: Acylation for GC analysis and Dansylation for HPLC analysis.
Critical First Step: Liberation of the Free Amine
N-Methylethylamine hydrochloride is a salt. Before any derivatization reaction can occur, the free N-methylethylamine must be liberated. This is a critical and often overlooked step. The derivatization reagents react with the nucleophilic secondary amine, not its protonated salt form.
A simple acid-base neutralization is required. This is typically achieved by adding a suitable base to the sample solution. The choice of base is crucial to avoid interference with the subsequent derivatization step. A common approach is to use a non-nucleophilic, volatile organic base like triethylamine (TEA) or a stronger inorganic base like sodium bicarbonate or sodium hydroxide, followed by extraction into an organic solvent.
Caption: Workflow for liberating the free N-methylethylamine from its hydrochloride salt.
Application Protocol: GC Analysis via Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust method for derivatizing amines for GC analysis.[5] We will focus on using Trifluoroacetic Anhydride (TFAA), which reacts with NMEA to form a stable, volatile, and highly electron-capturing derivative, N-trifluoroacetyl-N-methylethylamine.[7][11] This makes it ideal for sensitive analysis using an Electron Capture Detector (ECD) or for mass spectrometry (GC-MS).[11]
Mechanism of Acylation
The lone pair of electrons on the nitrogen atom of NMEA acts as a nucleophile, attacking one of the carbonyl carbons of TFAA. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate leaving group and forming the stable amide derivative.
Caption: Reaction scheme for the derivatization of N-methylethylamine with Dansyl Chloride.
Detailed Experimental Protocol
Materials:
-
N-Methylethylamine hydrochloride standard
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH ~9.5)
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
HPLC system with Fluorescence or UV detector
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of N-Methylethylamine hydrochloride in the sodium bicarbonate buffer. The buffer will neutralize the hydrochloride and maintain the alkaline pH required for the reaction.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 500 µL of the buffered sample/standard solution with 500 µL of the Dansyl Chloride solution.
-
Vortex briefly to mix.
-
Heat the vial at 60°C for 45 minutes in a heating block or water bath. The reaction can proceed at room temperature, but heating ensures a more complete and faster reaction. [12]
-
-
Work-up and Analysis:
-
After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline or methylamine) to consume excess dansyl chloride, although this is often not necessary if the excess reagent peak does not interfere with the analyte peak.
-
The sample is typically ready for direct injection. If necessary, filter through a 0.45 µm syringe filter before analysis.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Self-Validating System and Causality
-
Why Dansyl Chloride? It is a widely used, reliable reagent that imparts excellent fluorescence and UV characteristics to non-absorbing analytes like NMEA. [10][13]The resulting dansyl derivatives are stable and well-retained on reversed-phase columns. [14]* Why Alkaline pH? The reaction requires the amine to be in its free, unprotonated form to act as a nucleophile. A pH between 9 and 10 is optimal for the reaction and minimizes the hydrolysis of dansyl chloride.
-
Why Heat? While the reaction proceeds at ambient temperature, moderate heating (e.g., 60°C) significantly increases the reaction rate, ensuring derivatization is complete within an hour. [12]* Method Validation: A key validation check is to analyze a derivatized blank (containing only buffer and reagent). This will show the location of any peaks from the hydrolyzed reagent (dansyl sulfonic acid), ensuring they do not co-elute with the Dansyl-NMEA peak. Creating a calibration curve with known standards will establish linearity and allow for accurate quantification.
| Parameter | Typical Value | Rationale |
| Reagent | Dansyl Chloride | Imparts strong fluorescence and UV absorbance. [10] |
| Solvent/Buffer | Acetonitrile / Bicarbonate Buffer (pH 9.5) | Maintains optimal pH for the reaction and solubilizes reactants. |
| Temperature | 60°C | Accelerates the reaction for timely completion. [12] |
| Time | 45 minutes | Ensures complete derivatization. |
| Detector | HPLC-FLD or HPLC-UV | Fluorescence (FLD) for highest sensitivity; UV for general use. |
| Excitation/Emission (FLD) | ~340 nm / ~525 nm | Typical wavelengths for dansyl derivatives. |
Chiral Derivatization Considerations
If the enantiomeric separation of a chiral amine is required, a chiral derivatizing agent (CDA) can be used. [15]These reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), are themselves enantiomerically pure. [16]When reacted with a racemic amine, they form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. [17]The principles of the derivatization reaction (nucleophilic attack by the amine) remain the same, but the choice of reagent is specific to the goal of chiral separation. [15][17]
Conclusion
The derivatization of N-Methylethylamine hydrochloride is an essential step for its reliable and sensitive determination by chromatographic methods. For GC analysis, acylation with TFAA provides a volatile derivative suitable for sensitive detection by ECD or MS. For HPLC, dansylation offers a robust method to attach a fluorescent and UV-active tag, enabling low-level quantification. In both cases, the initial neutralization of the hydrochloride salt to the free amine is a critical prerequisite for a successful reaction. By understanding the chemical principles and carefully following validated protocols, researchers can achieve accurate and reproducible results for NMEA in a variety of sample matrices.
References
-
ResearchGate. HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
ResearchGate. hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available from: [Link]
- Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
-
ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Available from: [Link]
-
PubMed. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Available from: [Link]
-
ResearchGate. Acylation Derivatization Reagents. Available from: [Link]
-
NIH. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. Available from: [Link]
-
RSC Publishing. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods. Available from: [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Available from: [Link]
-
Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.. Available from: [Link]
-
ResearchGate. HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available from: [Link]
-
ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry. Available from: [Link]
-
NIH. Targeted quantification of amino acids by dansylation - PMC. Available from: [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
-
MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Available from: [Link]
-
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a. Available from: [Link]
-
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Application Note: Strategic Use of N-Methylethylamine Hydrochloride in Synthetic Organic Chemistry
Abstract
N-Methylethylamine hydrochloride (CAS: 624-60-2) is a pivotal secondary amine building block in modern organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its hydrochloride salt form offers superior stability and handling properties compared to the volatile free base, making it an ideal reagent for laboratory and industrial-scale applications.[3] This guide provides an in-depth exploration of the experimental considerations and protocols for utilizing N-Methylethylamine hydrochloride. We will dissect the critical prerequisite of in situ deprotonation and provide detailed, field-tested protocols for two of its most common and powerful applications: reductive amination and amide coupling. The causality behind experimental choices, troubleshooting insights, and self-validating procedural steps are emphasized to ensure reliable and reproducible outcomes for researchers and drug development professionals.
Reagent Profile: Physicochemical Properties and Handling
N-Methylethylamine hydrochloride is a white crystalline solid that is soluble in water and other polar solvents like ethanol and methanol.[2][3][4] This solubility profile is a direct consequence of its salt form, which also renders it significantly more stable and less volatile than its free base counterpart, N-methylethylamine (boiling point: 36-37 °C).[3][5]
Table 1: Physicochemical Properties of N-Methylethylamine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 624-60-2 | [2][3] |
| Molecular Formula | C₃H₁₀ClN | [2][3] |
| Molecular Weight | 95.57 g/mol | [3] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 126-130 °C | [3] |
| Solubility | Soluble in water; polar organic solvents. |[3][4] |
The Critical Distinction: Salt vs. Free Base
The core of N-Methylethylamine hydrochloride's reactivity lies with the nitrogen atom's lone pair of electrons, which makes it an effective nucleophile.[3] However, in its hydrochloride salt form, this lone pair is protonated, forming an ammonium ion. This effectively "locks" its nucleophilicity. Consequently, for nearly all synthetic applications where it serves as a nucleophile, the amine must be deprotonated to liberate the free N-methylethylamine in situ. This is the single most important conceptual step in designing reactions with this reagent.
Safety and Storage
-
Handling: N-Methylethylamine hydrochloride is an irritant to the skin, eyes, and respiratory system.[2][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7][8]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is stable under normal storage conditions but should be kept away from strong oxidizing agents.[6]
The Prerequisite: In Situ Generation of the Free Amine
To unlock the nucleophilic potential of N-Methylethylamine hydrochloride, a base must be added to the reaction mixture. The function of this base is to abstract the proton from the nitrogen, thereby generating the reactive free amine.
The choice of base is critical and depends on the specific reaction conditions:
-
Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices in organic solvents. They are non-nucleophilic, preventing them from competing with the desired reaction, and the resulting ammonium hydrochloride salts have well-characterized solubility properties that can aid in purification.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, NaOH): Often used in aqueous or biphasic systems. They are cost-effective but can introduce water, which may be incompatible with certain reagents (e.g., acyl chlorides).
Caption: In situ deprotonation of N-Methylethylamine hydrochloride.
Protocol 1: Reductive Amination for C-N Bond Formation
Reductive amination is a robust and highly utilized method for synthesizing substituted amines.[9] It offers superior control over direct alkylation with alkyl halides, which often suffers from over-alkylation to form undesired tertiary amines.[10] The process involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its immediate reduction to the target amine.
Caption: General workflow for a reductive amination reaction.
Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-N-methylethanamine
This protocol describes the reaction between benzaldehyde and N-Methylethylamine hydrochloride. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and excellent selectivity for reducing iminium ions in the presence of unreacted aldehydes.[10]
Table 2: Reagents for Reductive Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| Benzaldehyde | 106.12 | 5.0 | 0.53 g (0.51 mL) | 1.0 |
| N-Methylethylamine HCl | 95.57 | 6.0 | 0.57 g | 1.2 |
| Triethylamine (TEA) | 101.19 | 6.5 | 0.91 mL | 1.3 |
| Sodium Triacetoxyborohydride | 211.94 | 7.5 | 1.59 g | 1.5 |
| Dichloromethane (DCM) | - | - | 25 mL | - |
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and dichloromethane (25 mL).
-
Amine Addition: Add N-Methylethylamine hydrochloride (1.2 eq). The mixture will likely be a slurry.
-
Deprotonation: Add triethylamine (1.3 eq) dropwise. The purpose of the slight excess of TEA is to ensure complete neutralization of the hydrochloride salt and drive the equilibrium towards the free amine. Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may bubble slightly as the reduction proceeds. It is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS (disappearance of benzaldehyde).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-methylethanamine.
Protocol 2: Amide Coupling via Carboxylic Acid Activation
The formation of an amide bond is one of the most fundamental and frequent reactions in drug development.[11] While highly reactive acyl chlorides can be used, a more general and milder approach involves the use of a carboxylic acid and a coupling agent.[12] This method avoids the generation of corrosive HCl and is compatible with a wider range of functional groups.
Caption: Key stages of a HATU-mediated amide coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of N-Ethyl-N-methylbenzamide
This protocol uses Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, a highly efficient reagent for forming amide bonds with minimal side reactions.[11]
Table 3: Reagents for Amide Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| Benzoic Acid | 122.12 | 5.0 | 0.61 g | 1.0 |
| N-Methylethylamine HCl | 95.57 | 6.0 | 0.57 g | 1.2 |
| HATU | 380.23 | 5.5 | 2.09 g | 1.1 |
| DIPEA | 129.24 | 15.0 | 2.61 mL | 3.0 |
| N,N-Dimethylformamide (DMF)| - | - | 20 mL | - |
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in N,N-Dimethylformamide (20 mL).
-
Activation: Add DIPEA (3.0 eq) to the solution. Causality: Two equivalents of DIPEA are required to neutralize the N-Methylethylamine hydrochloride and the H⁺ released during the coupling reaction. An additional equivalent is used to facilitate the activation of the carboxylic acid by HATU. Stir the mixture at room temperature for 15 minutes. This "pre-activation" step is crucial for efficiently forming the active ester intermediate.
-
Amine Addition: Add N-Methylethylamine hydrochloride (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor for the consumption of benzoic acid by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (2 x 30 mL) to remove DMF, followed by 1M HCl (1 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and finally brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography if necessary, though this reaction often yields a highly pure product after work-up.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If a reaction stalls, the primary suspect is often insufficient deprotonation of the amine salt. Ensure at least one full equivalent of base is present relative to the hydrochloride salt in addition to any base required by the reaction mechanism itself.
-
Purification Difficulties: The tertiary amine and amide products can be basic, leading to tailing on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can significantly improve peak shape and separation.
-
Salt Removal: Byproducts like triethylammonium chloride or diisopropylethylammonium hexafluorophosphate can sometimes be difficult to remove. A dilute acid wash (e.g., 1M HCl) during work-up is effective for removing basic byproducts, while a bicarbonate wash removes acidic ones. For stubborn water-soluble salts, a water/brine wash combination is often effective.
Conclusion
N-Methylethylamine hydrochloride is a versatile and indispensable reagent for introducing the N-methylethylamino moiety into molecules. Its successful application hinges on a clear understanding of its nature as a salt. By ensuring complete in situ deprotonation to liberate the nucleophilic free amine, researchers can reliably execute powerful transformations such as reductive amination and amide coupling. The protocols and insights provided herein serve as a robust foundation for the strategic and effective use of this valuable synthetic building block.
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Application Notes and Protocols: The Role of N-Methylethylamine Hydrochloride in Agrochemical Synthesis
Introduction: A Versatile Nucleophile in Agrochemical Design
N-Methylethylamine hydrochloride (CAS 624-60-2), the salt of the secondary amine N-methylethylamine, is a crucial building block in the synthesis of a variety of specialty chemicals, including agrochemicals.[1] Its utility stems from the nucleophilic nature of the nitrogen atom, which readily participates in substitution and condensation reactions.[2] This reactivity is harnessed by synthetic chemists to introduce the N-methylethyl group into larger, more complex molecules, thereby tuning their biological activity. The hydrochloride form offers enhanced stability and solubility in polar solvents, making it a convenient and practical starting material for industrial-scale synthesis.[2]
While its applications are broad, this guide will focus on its most prominent role in agrochemical synthesis: the production of s-triazine herbicides. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the causality behind the experimental choices, offering a comprehensive resource for researchers in the field.
Core Application: Synthesis of Triazine Herbicides
The s-triazine (1,3,5-triazine) ring is the core structure of a major class of herbicides, including the widely used atrazine.[3] These compounds typically function by inhibiting photosynthesis in target weed species.[4] The synthesis of these herbicides relies on the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][5] N-Methylethylamine, liberated from its hydrochloride salt, serves as a key nucleophile in this process.
The Chemistry: Nucleophilic Aromatic Substitution
The chlorine atoms on the cyanuric chloride ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring. The reaction proceeds through a stepwise substitution mechanism. The reactivity of the remaining chlorine atoms decreases as more nucleophiles are added to the ring. This allows for the controlled, sequential addition of different amines to create asymmetrical triazines with tailored herbicidal properties.
The reaction with N-methylethylamine hydrochloride requires the presence of a base to neutralize the liberated HCl and to free the N-methylethylamine from its salt form, allowing it to act as a nucleophile.
Visualizing the Synthesis: A Generalized Reaction Pathway
The following diagram illustrates the stepwise synthesis of a disubstituted s-triazine herbicide, a common synthetic route in agrochemical production.
Caption: Generalized workflow for the synthesis of an s-triazine herbicide.
Experimental Protocols: Synthesis of a Triazine Herbicide Analogue
This section provides a detailed, self-validating protocol for the synthesis of 2-chloro-4-(N-methylethylamino)-6-(isopropylamino)-1,3,5-triazine, an analogue of the commercial herbicide atrazine. This protocol is based on established methods for the synthesis of triazine herbicides.[5][6]
Materials and Equipment
| Material/Equipment | Specifications |
| N-Methylethylamine hydrochloride | ≥98% purity |
| Cyanuric chloride | ≥99% purity |
| Isopropylamine | ≥99% purity |
| Sodium hydroxide | Reagent grade |
| Acetone | Anhydrous |
| Toluene | Anhydrous |
| Three-neck round-bottom flask | 500 mL, with overhead stirrer |
| Dropping funnels | 2 x 100 mL |
| Thermometer | -20 to 100 °C range |
| Ice bath | |
| Heating mantle | |
| Filtration apparatus | Buchner funnel, filter paper |
| Rotary evaporator | |
| Analytical balance | |
| pH meter/paper |
Protocol 1: Synthesis of 2,4-dichloro-6-(N-methylethylamino)-1,3,5-triazine (Intermediate)
This first step involves the monosubstitution of cyanuric chloride with N-methylethylamine at a low temperature to ensure selectivity.
-
Reaction Setup:
-
Equip a 500 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with cyanuric chloride (18.4 g, 0.1 mol) and acetone (200 mL).
-
Cool the resulting slurry to 0-5 °C using an ice bath.
-
-
Preparation of N-Methylethylamine Solution:
-
In a separate beaker, dissolve N-methylethylamine hydrochloride (9.56 g, 0.1 mol) in water (50 mL).
-
Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) while stirring. This liberates the free N-methylethylamine. Caution: The reaction is exothermic.
-
-
First Nucleophilic Substitution:
-
Slowly add the prepared N-methylethylamine solution to the cyanuric chloride slurry over a period of 60-90 minutes, maintaining the reaction temperature at 0-5 °C.[5]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.
-
Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.
-
A white precipitate of the intermediate product will form.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Validation:
-
The expected yield of the intermediate, 2,4-dichloro-6-(N-methylethylamino)-1,3,5-triazine, should be in the range of 85-95%.
-
Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its identity and purity.
-
Protocol 2: Synthesis of 2-chloro-4-(N-methylethylamino)-6-(isopropylamino)-1,3,5-triazine (Final Product)
This second step involves the substitution of a second chlorine atom with a different amine at a higher temperature.
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend the dried intermediate from Protocol 1 (20.7 g, ~0.09 mol) in toluene (250 mL).
-
-
Preparation of Reagent Solutions:
-
In one dropping funnel, place isopropylamine (5.9 g, 0.1 mol).
-
In a second dropping funnel, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).
-
-
Second Nucleophilic Substitution:
-
Heat the suspension of the intermediate to 40-45 °C.
-
Simultaneously add the isopropylamine and sodium hydroxide solutions dropwise over 60 minutes, maintaining the temperature below 50 °C. The sodium hydroxide solution will neutralize the HCl formed during the reaction.
-
After the addition is complete, raise the temperature to 60-65 °C and stir for an additional 2 hours.[6]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x 100 mL), 1 M HCl (to remove any unreacted amines), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Validation:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure 2-chloro-4-(N-methylethylamino)-6-(isopropylamino)-1,3,5-triazine.
-
The expected yield is typically >80%.
-
Confirm the structure and purity of the final product using melting point, NMR, and mass spectrometry.
-
Data Summary: Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of s-triazine herbicides.
| Parameter | Step 1: First Substitution | Step 2: Second Substitution | Rationale |
| Temperature | 0-5 °C | 40-65 °C | Lower temperature in Step 1 enhances selectivity for monosubstitution. Higher temperature in Step 2 is required to substitute the less reactive second chlorine atom. |
| Solvent | Acetone/Water | Toluene | Acetone is a good solvent for cyanuric chloride at low temperatures. Toluene is suitable for the higher temperatures in Step 2. |
| Base | Sodium Hydroxide | Sodium Hydroxide | Acts as a proton scavenger, neutralizing the HCl generated and driving the reaction to completion.[4] |
| Reaction Time | 3-4 hours | 3-4 hours | Sufficient time for the reaction to proceed to completion, as monitored by TLC. |
Broader Applications and Future Outlook
While the synthesis of triazine herbicides is a primary application, the nucleophilic character of N-methylethylamine makes it a valuable intermediate for other agrochemicals, although these are less frequently documented.[7][1] For instance, it can be used to introduce the N-methylethylamino moiety into fungicides or insecticides to modify their spectrum of activity, bioavailability, and metabolic stability.
The principles of nucleophilic substitution demonstrated here are fundamental and can be applied to other activated heterocyclic systems common in agrochemical research. As the demand for more selective and environmentally benign pesticides grows, versatile building blocks like N-methylethylamine hydrochloride will continue to be essential tools for the synthetic chemist.
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Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate. (n.d.). Patsnap Eureka. Retrieved January 30, 2026, from [Link]
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Application Note: Comprehensive Characterization of N-Methylethylamine Hydrochloride
Abstract
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of N-Methylethylamine hydrochloride (C₃H₁₀ClN), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Ensuring the identity, purity, and stability of this compound is critical for regulatory compliance and the quality of the final product. This document outlines detailed protocols and theoretical considerations for spectroscopic, chromatographic, and thermal analysis methods, offering field-proven insights to ensure data integrity and reproducibility.
Introduction
N-Methylethylamine hydrochloride is the salt form of the secondary amine N-methylethylamine, presenting as a white crystalline solid.[3] Its hydrochloride form enhances stability and solubility in polar solvents, making it a versatile building block in organic synthesis.[3] Rigorous analytical characterization is paramount to confirm its molecular structure, quantify impurities, and determine its physical properties. This guide details a multi-faceted analytical approach, providing robust methodologies for researchers and quality control analysts.
Physicochemical Properties of N-Methylethylamine Hydrochloride
A foundational understanding of the material's properties is essential before commencing any analytical work.
| Property | Value | Source |
| CAS Number | 624-60-2 | [1][2][3] |
| Molecular Formula | C₃H₁₀ClN | [1][3][4] |
| Molecular Weight | 95.57 g/mol | [1][3][4] |
| Appearance | White crystalline powder/solid | [2][3] |
| Melting Point | 126–130 °C | [3] |
| Solubility | Soluble in water and ethanol | [3] |
Structural Elucidation using Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the molecular structure of N-Methylethylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. For N-Methylethylamine hydrochloride, the spectrum is expected to show distinct signals for the N-methyl, N-H, ethyl methylene (CH₂), and ethyl methyl (CH₃) protons.[3] The integration of these signals should correspond to a 3:2:2:3 ratio, respectively, although the N-H proton signal can be broad.[3][5]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of N-Methylethylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). D₂O is particularly useful as the N-H proton will exchange with deuterium, causing its signal to disappear, aiding in peak assignment.[6]
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis:
-
Identify the chemical shifts (δ) for each proton group. In D₂O, the ethyl group's CH₃ protons will appear as a triplet, and the CH₂ protons as a quartet due to spin-spin coupling.[3] The N-methyl group will be a singlet.
-
Integrate the peak areas to confirm the proton ratios.
-
Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.
-
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms. For N-Methylethylamine, three distinct signals are expected, corresponding to the N-methyl carbon, the ethyl methylene carbon, and the ethyl methyl carbon.[3][7]
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve good signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Analysis:
-
Identify the chemical shifts of the three distinct carbon signals.
-
Confirm the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a secondary amine salt like N-Methylethylamine hydrochloride, characteristic absorptions for the N-H and C-H bonds are expected.
Causality Behind Spectral Features: The hydrochloride salt form significantly alters the IR spectrum compared to the free base. The protonation of the nitrogen atom leads to the formation of an R₂NH₂⁺ group, which exhibits characteristic stretching and bending vibrations.
Protocol for FT-IR Analysis:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
N-H Stretching: Look for a broad absorption band in the region of 3200-2700 cm⁻¹, which is characteristic of the N-H⁺ stretching in amine salts.[8][9] This is often a complex series of bands.[10]
-
N-H Bending: A key absorption band for secondary amine salts is expected between 1620-1560 cm⁻¹ due to NH₂⁺ deformation vibrations.[11]
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-H Bending: Look for C-H bending vibrations in the 1470-1370 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[3] For N-Methylethylamine hydrochloride, the analysis is typically performed on the free base after liberation from the salt.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the hydrochloride salt in a solvent like methanol. To analyze the free amine, an in-situ liberation can be performed by adding a base, or the analysis can be done directly, where the free amine is often observed in the gas phase.
-
Gas Chromatography (GC) Parameters: (See section 3.1 for more detail)
-
Column: A column suitable for volatile amines, such as a DB-624 or a specialized volatile amine column, should be used.[3]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis:
-
Molecular Ion Peak (M⁺): Identify the molecular ion peak corresponding to the free base, N-Methylethylamine (C₃H₉N), which has a molecular weight of 59.11 g/mol .[12]
-
Fragmentation Pattern: Analyze the fragmentation pattern. The base peak (most abundant ion) is often observed at m/z 44, resulting from alpha-cleavage.[13]
-
Purity Assessment and Quantification using Chromatographic Techniques
Chromatography is essential for separating N-Methylethylamine from impurities and for its quantification.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like N-methylethylamine.[3] However, the basic nature of amines can lead to peak tailing and poor reproducibility on standard GC columns.[14][15]
Protocol for GC-FID Analysis:
-
Sample Preparation:
-
Dissolve a known amount of N-Methylethylamine hydrochloride in a suitable solvent (e.g., methanol or water).
-
For headspace analysis, which is often preferred for volatile amines, the sample is placed in a sealed vial and heated.[16] A base, such as imidazole or DBU, can be added to the sample to liberate the free amine from its salt form.[3][16]
-
-
Instrument Parameters:
-
Column: Use a base-deactivated column specifically designed for amine analysis (e.g., Agilent J&W Select CP-Volamine or Restek Rtx-Volatile Amine).[14][15]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless, with a temperature of 200-250 °C.
-
Oven Temperature Program: An example program is 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 3 minutes.[14]
-
Detector: Flame Ionization Detector (FID) at 250-300 °C.
-
-
System Validation:
-
Linearity: Prepare a series of calibration standards of known concentrations and inject them to establish a calibration curve.
-
Precision: Perform replicate injections of a standard solution to assess the repeatability of the method.
-
Accuracy: Analyze a sample with a known amount of spiked N-Methylethylamine to determine the recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of small, polar amines like N-methylethylamine can be challenging due to their lack of a strong UV chromophore and poor retention on traditional reversed-phase columns.[3] Pre-column derivatization is a common and effective approach to overcome these limitations.[3][17][18]
Protocol for HPLC-UV Analysis with Pre-column Derivatization:
-
Derivatization Agent Selection: Choose a derivatizing agent that reacts rapidly and completely with secondary amines to form a stable, UV-active or fluorescent product. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent for this purpose.[18][19]
-
Sample Preparation and Derivatization:
-
Prepare a standard solution of N-Methylethylamine hydrochloride in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add the derivatizing agent (e.g., FMOC-Cl in acetone) to the sample solution.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction if necessary.
-
-
Instrument Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: UV detector set at the wavelength of maximum absorbance of the derivatized product (e.g., ~265 nm for FMOC derivatives).
-
-
Method Validation: The validation parameters are the same as for the GC method (linearity, precision, accuracy, LOD, and LOQ).
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of N-Methylethylamine hydrochloride, such as its melting point, thermal stability, and decomposition profile.[20]
Workflow for Thermal Characterization
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of N-Methylethylamine hydrochloride. By employing a combination of spectroscopic, chromatographic, and thermal methods, researchers and quality control professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical and chemical manufacturing.
References
-
ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]
-
Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
PubChem. Ethanamine, N-methyl-, hydrochloride (1:1). [Link]
-
NIST. Methylethylamine hydrochloride. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
SpectraBase. N-methylethylamine. [Link]
-
Agilent. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]
-
Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
ACS Publications. Thermal Analysis. [Link]
-
ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. China N-Methylethanamine hydrochlorid manufacturer. [Link]
-
Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]
-
ChemBK. N-METHYLETHYLAMINE. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methylethylamine hydrochloride | 624-60-2 | Benchchem [benchchem.com]
- 4. Ethanamine, N-methyl-, hydrochloride (1:1) | C3H10ClN | CID 522048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. agilent.com [agilent.com]
- 15. gcms.cz [gcms.cz]
- 16. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylethylamine Hydrochloride
The following technical guide is structured as a Tier-3 Support Knowledge Base for chemical synthesis. It addresses the specific challenges in synthesizing N-Methylethylamine Hydrochloride (NMEA·HCl), focusing on the critical issue of side reactions (over-alkylation) and purification difficulties due to physical property overlaps.
Topic: Troubleshooting Side Reactions & Purification in NMEA Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Executive Summary: The "Invisible" Impurity Trap
The synthesis of N-Methylethylamine (NMEA) is deceptively simple.[1][2] The primary failure mode is over-alkylation leading to N,N-Dimethylethylamine (DMEA).[1]
Critical Warning: Standard fractional distillation is ineffective for separating the free bases of NMEA and DMEA due to overlapping boiling points.
If your synthesis route produces the tertiary amine side product, you cannot distill your way out of it.[1] This guide prioritizes prevention strategies and salt-based purification .[2]
Diagnostic Module: Do I have a mixture?
Before attempting purification, confirm the identity of your impurities.[1] The boiling point overlap often masks the presence of DMEA until the final QC stage.[1]
Q: How do I distinguish NMEA from the DMEA side product?
A: Use 1H NMR (Proton Nuclear Magnetic Resonance). The methyl groups provide distinct signatures.[1]
| Compound | Functional Group | Chemical Shift (δ, ppm in CDCl3) | Multiplicity |
| N-Methylethylamine | N-CH3 | ~2.40 | Singlet |
| N-H | ~1.5 - 2.0 | Broad Singlet (Exchangeable) | |
| N,N-Dimethylethylamine | N-(CH3 )2 | ~2.20 | Singlet (Integrates for 6H) |
Troubleshooting Tip: If you see a singlet around 2.20 ppm that integrates for 6 protons relative to the ethyl group, you have significant tertiary amine contamination.[1]
Root Cause Analysis & Mechanism
The Polyalkylation Trap
Direct alkylation of ethylamine with methyl iodide (or dimethyl sulfate) is the most common cause of failure.[1] The secondary amine product (NMEA) is often more nucleophilic than the starting primary amine, leading to a runaway reaction.[1]
Figure 1: The kinetic competition in direct alkylation. Because k2 > k1, stopping at NMEA is kinetically difficult.
Protocol Correction: Recommended Routes
To avoid the separation nightmare, you must use a synthesis route that chemically blocks the formation of the tertiary amine.[1]
Route A: The Benzylidene Protection Method (Gold Standard)
This method uses a removable protecting group to ensure only one methyl group can be added.[1] This is the most robust method for high-purity applications.
Mechanism:
-
Protection: Ethylamine + Benzaldehyde → Imine (Schiff Base).[1][2]
-
Methylation: Imine + Methyl Iodide → Iminium Salt.[1]
-
Hydrolysis: Iminium Salt + H2O → N-Methylethylamine + Benzaldehyde.[2]
Protocol Overview:
-
Condensation: React Ethylamine (1.0 eq) with Benzaldehyde (1.0 eq) in benzene/toluene. Reflux with a Dean-Stark trap to remove water.[1][2]
-
Alkylation: Treat the resulting N-Benzylideneethylamine with Methyl Iodide (1.1 eq) at elevated temperature (pressure vessel required, ~100°C) to form the quaternary salt.
-
Hydrolysis: Add the dark viscous oil to water/ethanol. Heat to hydrolyze.[1]
-
Extraction: Extract the liberated Benzaldehyde with ether/DCM. The aqueous layer contains your N-Methylethylamine Hydroiodide .
-
Salt Metathesis: Basify with NaOH, distill the amine (bp 36°C) into ethanolic HCl to precipitate NMEA·HCl .
Why this works: The intermediate imine has no lone pair available for a second alkylation until the hydrolysis step, by which time the alkylating agent is consumed.[1]
Route B: Reductive Amination (Scalable Alternative)
If Route A is too complex, use reductive amination with excess Methylamine .[1]
Reaction:
Critical Control Point:
-
You must use Methylamine as the amine source and Acetaldehyde as the carbonyl.[1]
-
Stoichiometry: Use 3-5 equivalents of Methylamine relative to Acetaldehyde.[2] The excess methylamine statistically suppresses the reaction of the product NMEA with acetaldehyde.[1]
Purification "Rescue" Operations
If you have already performed a direct alkylation and have a mixture of NMEA and DMEA, follow these steps to salvage the product. Do not attempt fractional distillation of the free base.
Method 1: Selective Crystallization of the HCl Salt
The hydrochloride salt of N-Methylethylamine is generally less soluble in specific organic solvents than the tertiary amine salt.
Step-by-Step Rescue:
-
Conversion: Convert your crude amine mixture to the hydrochloride salt by bubbling dry HCl gas into an ethereal solution or adding ethanolic HCl.[1]
-
Evaporation: Evaporate to dryness to obtain the crude solid salts.
-
Recrystallization:
-
Validation: Filter and wash with cold ether.[1] Check purity via NMR (in D2O or DMSO-d6).
Method 2: Chemical Scavenging (The "Destructive" Purification)
If the tertiary amine content is low (<10%), you can chemically remove the secondary amine—but this is complex.[1] A better approach is to remove the primary amine impurities (if any) using salicylaldehyde.[1] For Secondary vs. Tertiary, recrystallization is the only viable rescue. [1]
Frequently Asked Questions (FAQ)
Q: My NMEA·HCl salt is turning into a liquid on the bench. Why?
A: N-Methylethylamine Hydrochloride is extremely hygroscopic .[2][3]
-
Cause: It absorbs atmospheric moisture rapidly, lowering its melting point and causing deliquescence.[1]
-
Solution: Dry the salt under high vacuum (<1 mbar) over P2O5 or KOH pellets for 24 hours. Store in a desiccator or a glovebox. Handle quickly in ambient air.
Q: Can I use the Eschweiler-Clarke reaction (Formic Acid + Formaldehyde) to make NMEA from Ethylamine?
A: NO. The Eschweiler-Clarke reaction is specifically designed to drive amines to their tertiary state.[2]
-
Ethylamine + HCHO + HCOOH → N,N-Dimethylethylamine (Major Product).[1][2]
-
It will not stop at the secondary amine.
Q: Why does the literature mention "Distillation from KOH"?
A: This refers to the generation of the free base from the pure salt, not the separation of the amines.[1]
-
When you have pure NMEA·HCl, you add KOH and distill the liberated gas/liquid (bp 36°C) to use it in a reaction. This step assumes the salt was already pure.
References
-
Campbell, K. N.; Sommers, A. H.; Campbell, B. K. "N-Ethyl-N-methylaniline."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 360 (1955).[2] (Describes the Benzylidene protection strategy adapted for similar amines).
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 55(11), 4571–4587 (1933).[1] (Defines the limitations of Eschweiler-Clarke regarding tertiary amines).[1][2]
-
PubChem Compound Summary. "N-Methylethylamine."[1][3] National Center for Biotechnology Information.[1] (Verified Boiling Point Data: 36-37°C).[1][2]
-
PubChem Compound Summary. "N,N-Dimethylethylamine."[1][5] National Center for Biotechnology Information.[1] (Verified Boiling Point Data: 36-38°C).[1][2][4]
Sources
Optimization of reaction conditions for N-Methylethylamine hydrochloride
Welcome to the Advanced Synthesis Support Hub.
Current Topic: Optimization of reaction conditions for N-Methylethylamine Hydrochloride (
🟢 Module 1: Selectivity & Synthesis Strategy
User Ticket #402: "I am detecting significant N,N-dimethylethylamine impurities. How do I stop over-methylation?"
The Core Issue: Direct alkylation or standard Eschweiler-Clarke methylation of ethylamine is kinetically biased toward the tertiary amine. The secondary amine (N-methylethylamine) is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction where the product is consumed faster than the reactant.
Expert Resolution: To achieve high purity (>98%) without difficult fractional distillation (see Note on Separation below), you must alter the mechanism to chemically block the second alkylation. We recommend the Imine Protection (Schiff Base) Protocol .
The Protocol: Benzyl-Protection Route
This method forces mono-methylation by sterically and chemically locking the nitrogen after the first substitution.
-
Protection: Condense Ethylamine (
) with Benzaldehyde ( ) to form the Schiff base ( ).-
Condition: Reflux in toluene with a Dean-Stark trap to remove water.
-
-
Methylation: React the Schiff base with Methyl Iodide (
). -
Hydrolysis: Hydrolyze the intermediate with aqueous HCl.
-
Result: Benzaldehyde is regenerated (recyclable) and N-methylethylamine hydrochloride crystallizes.
-
Visualizing the Selectivity Logic
The following diagram contrasts the "Runaway" risk of direct alkylation vs. the "Locked" protection route.
Figure 1: Comparison of Direct Methylation (prone to over-alkylation) vs. Schiff Base Protection route (high selectivity).
🟡 Module 2: Thermodynamics & Conditions
User Ticket #405: "My reductive amination yield is low, and the reaction stalls."
The Core Issue: If you are using the Reductive Amination route (Ethylamine + Formaldehyde + Reducing Agent), the pH is the critical "switch" that controls the equilibrium between the carbinolamine intermediate and the iminium ion.
Expert Resolution:
-
pH Control: The formation of the iminium ion (the species that actually gets reduced) requires acidic conditions. However, if the solution is too acidic (
), the amine is fully protonated (ammonium) and cannot attack the aldehyde. -
Optimal Window: Maintain pH 5.0–6.0 .
Troubleshooting Matrix: Reducing Agents
| Reducing Agent | Reactivity | Selectivity | Recommended Conditions |
| High | Medium | 3-5 bar, MeOH solvent. Cleanest workup (filtration). | |
| Low | High | pH 5-6. Best for preventing aldehyde reduction side-reactions. Toxic byproduct (HCN). | |
| Medium | High | 1,2-Dichloroethane (DCE). Excellent for sensitive functional groups. | |
| Formic Acid | Medium | Low | Reflux (Eschweiler-Clarke). Not recommended for secondary amine synthesis (promotes tertiary).[1] |
🔴 Module 3: Isolation & Purification (The "Impossible Separation")
User Ticket #409: "I cannot separate the product from the tertiary impurity by distillation. Also, the salt turns to oil."
The Core Issue:
-
Boiling Point Overlap: N-Methylethylamine (
) and N,N-Dimethylethylamine ( ) have nearly identical boiling points. Distillation is ineffective . -
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Exposure to air turns the crystalline solid into a deliquescent oil.
Expert Resolution:
Step 1: Chemical Separation (If Impurity Exists)
Since distillation fails, use the Hinsberg Principle or Acetylation to chemically differentiate the amines.
-
Technique: Add slight excess of Acetic Anhydride to the crude free base mixture.
Step 2: Crystallization of the Salt
Do not use water or aqueous acid. Use anhydrous conditions.
Protocol: Anhydrous Salt Formation
-
Dissolve the purified free base amine in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Cool to
under Nitrogen atmosphere. -
Slowly bubble anhydrous HCl gas or add 2M HCl in Diethyl Ether dropwise.
-
Observation: White precipitate forms immediately.
-
Filtration: Filter rapidly under Nitrogen blanket (Schlenk line recommended).
-
Drying: Dry in a vacuum desiccator over
.
Physical Data Verification
| Property | Value | Notes |
|---|---|---|
| Appearance | White Crystalline Powder | Turns to oil if wet. |
| Melting Point |
Workup Workflow Diagram
Figure 2: Purification workflow utilizing chemical modification to bypass boiling point overlap.
📚 References
-
BenchChem. (n.d.). N-Methylethylamine hydrochloride Properties and Melting Point. Retrieved from
-
Organic Syntheses. (1950). N-Methylethylamine via Schiff Base Route. Organic Syntheses, Coll. Vol. 3, p. 258. Retrieved from
-
Bloom Tech. (2024).[6] Industrial Synthesis of Methylamine Hydrochloride via Reductive Amination. Retrieved from [6]
-
National Institutes of Health (NIH). (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. Retrieved from
-
GuideChem. (n.d.). Safety and Handling of N-Methylethylamine Hydrochloride. Retrieved from
Sources
Removal of unreacted starting materials from N-Methylethylamine hydrochloride
Topic: Removal of Unreacted Starting Materials & Impurities Product: N-Methylethylamine Hydrochloride (N-MEA[1]·HCl) CAS: 624-60-2 Support Level: Tier 3 (Senior Application Scientist)[1]
Diagnostic Triage: Identify Your Impurity
Before initiating purification, you must identify the dominant impurity. In N-MEA synthesis (typically via alkylation of ethylamine or reductive amination), the three most common contaminants are Ammonium Chloride (NH₄Cl) , Ethylamine Hydrochloride (Starting Material) , and N,N-Dimethylethylamine (Over-alkylation) .
Use this diagnostic table to interpret your crude material's behavior:
| Diagnostic Test | Observation | Probable Impurity | Causality |
| Melting Point | < 115°C | Ethylamine[1][2]·HCl (Primary Amine) | Eutectic depression caused by low-melting starting material (Ethylamine[1]·HCl MP: ~108°C).[1] |
| Melting Point | > 180°C | NH₄Cl or Methylamine[3][4]·HCl | Inorganic salts and lower-order amines possess significantly higher lattice energies (NH₄Cl MP: 338°C).[1] |
| Solubility | Insoluble in boiling EtOH | NH₄Cl | Ammonium chloride has very poor solubility in anhydrous alcohols compared to amine salts.[1] |
| ¹H NMR | Singlet at ~2.8 ppm | Methylamine·HCl | Distinct methyl shift lacking ethyl coupling.[1] |
| ¹H NMR | Two singlets at ~2.9 ppm | N,N-Dimethylethylamine[1]·HCl | Characteristic of two equivalent methyl groups (tertiary amine).[1] |
Target Specification: Pure N-Methylethylamine Hydrochloride should exhibit a melting point of 126–130°C [1][2].[1][5][6]
Primary Purification Protocol: Selective Recrystallization[1]
This is the standard operating procedure (SOP) for removing ionic impurities and primary amine salts.
The Logic (Thermodynamic Control)
We utilize Isopropanol (IPA) or Absolute Ethanol (EtOH) .[1] N-MEA·HCl is highly soluble in hot ethanol but crystallizes upon cooling.[1]
-
Why IPA? Ammonium chloride (NH₄Cl) is virtually insoluble in hot isopropanol, allowing it to be filtered off while hot [3].
-
Why Ether? Diethyl ether acts as an anti-solvent, lowering the dielectric constant of the solution and forcing the amine salt to precipitate while leaving organic oils (free bases) in solution.
Step-by-Step Methodology
Reagents:
-
Solvent A: Anhydrous Isopropanol (IPA) or Absolute Ethanol[1]
-
Solvent B: Anhydrous Diethyl Ether (Anti-solvent)[1]
Protocol:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal Solvent A (approx. 3–5 mL per gram of solid).[1]
-
Reflux: Heat to boiling. If a white, fine powder remains insoluble despite adding more solvent, this is likely NH₄Cl .
-
Hot Filtration: While boiling, filter the solution rapidly through a sintered glass funnel (pre-warmed) to remove the insoluble NH₄Cl.
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (thermodynamic crystal growth).
-
Optional: If no crystals form, add Solvent B (Ether) dropwise until turbidity appears, then cool to 4°C.
-
-
Collection: Filter the crystals under vacuum.
-
Washing: Wash the filter cake with cold 1:1 mixture of IPA/Ether.
-
Drying: Dry in a vacuum desiccator over P₂O₅. Critical: N-MEA·HCl is hygroscopic; moisture will depress the melting point artificially.
Troubleshooting Specific Impurities
Scenario A: "I have tertiary amines (over-alkylation) contaminating my salt."
Issue: Presence of N,N-Dimethylethylamine HCl. The Fix: Chloroform Trituration Tertiary amine salts often exhibit higher solubility in chlorinated solvents (Chloroform/DCM) than secondary amine salts due to the lack of hydrogen bond donors on the nitrogen cation.
-
Suspend the dry crude salt in dry Chloroform (CHCl₃) .[1]
-
Stir vigorously for 20 minutes at room temperature.
-
Proceed to recrystallization (Section 2) for final polish.[1]
Scenario B: "My Melting Point is still low (105-110°C). Primary amine persists."
Issue: Ethylamine HCl is co-crystallizing with your product. The Fix: Chemical Scavenging (Benzaldehyde) Recrystallization is often inefficient for separating homologous primary/secondary amines. We use chemoselectivity.[1] Benzaldehyde reacts rapidly with primary amines to form Schiff bases (imines), but reacts reversibly/slowly with secondary amines to form unstable enamines or aminals that do not persist [4].
-
Free Base: Dissolve salt in water, basify with 40% NaOH, and extract the mixed free amines into DCM. Dry (Na₂SO₄).[1]
-
Scavenge: Add 1.1 equivalents of Benzaldehyde (relative to the estimated primary amine impurity). Stir for 1 hour.
-
Reaction: Ethylamine + PhCHO → PhCH=N-Et (Oil) + H₂O.[1]
-
-
Distill: Distill the mixture.
-
Fraction 1: N-Methylethylamine (BP: 36–37°C).[1]
-
Residue: High-boiling Schiff base (BP: >200°C).
-
-
Salt Formation: Dissolve the distillate in dry ether and bubble dry HCl gas to precipitate pure N-MEA·HCl.
Visual Workflow (Decision Logic)
The following diagram outlines the decision process for purification based on your initial analysis.
Caption: Decision tree for selecting the appropriate purification vector based on thermal analysis of the crude salt.
Frequently Asked Questions (FAQ)
Q: Can I distill the hydrochloride salt directly? A: No. Amine salts are ionic solids.[1] They do not distill; they decompose or sublime at high temperatures.[1] You must convert to the free base (using NaOH/KOH) if you wish to use distillation as a purification method [5].
Q: Why is my product turning yellow/orange? A: Amines oxidize in air.[1] While the HCl salt is relatively stable, trace free amines or impurities can oxidize. Recrystallize using degassed solvents under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.[1]
Q: I used Ethanol/Ether, but no crystals formed—just an oil. A: This is called "oiling out." It happens when the solution is too concentrated or cooled too quickly.
-
Fix: Reheat to dissolve the oil. Add a seed crystal of pure N-MEA·HCl. Cool very slowly. If it oils again, scratch the glass side of the flask with a glass rod to induce nucleation.
References
-
ChemicalBook. (2025).[1] N-Methylethylamine hydrochloride Properties and Melting Point. Retrieved from [1]
-
PubChem. (2025).[1] N-Methylethylamine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Organic Syntheses. (1941).[1] Methylamine Hydrochloride Purification (Analogous Procedure). Org. Synth. 1941, 21, 101. Retrieved from [1]
-
Campbell, K. N., et al. (1944).[1] The preparation of unsymmetrical secondary amines. Journal of the American Chemical Society. (Validation of Schiff base separation logic).
-
ScienceMadness/Hive Archive. (2007).[1] Solubility data for amine salts in chloroform vs alcohols. Retrieved from [1]
Sources
- 1. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. methylamine hydrochloride [chemister.ru]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 624-60-2 CAS MSDS (N-Methylethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sciencemadness.org [sciencemadness.org]
Technical Support Center: N-Methylethylamine Hydrochloride Stability & Degradation
[1]
Topic: N-Methylethylamine Hydrochloride (NMEA-HCl) Stability Profile & Troubleshooting CAS: 624-60-2 Molecular Formula: C₃H₉N[1][2]·HCl Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. As researchers, we often treat simple amine salts as "shelf-stable" reagents, ignoring the subtle instabilities that ruin trace analysis or API synthesis.
N-Methylethylamine Hydrochloride (NMEA-HCl) presents two specific challenges that this guide addresses:
-
Hygroscopicity: It is avidly hygroscopic, leading to weighing errors and hydrolysis risks.[1]
-
Nitrosamine Liability: As a secondary amine, it is a direct precursor to N-nitroso-N-methylethylamine (a potent carcinogen), a critical concern under current FDA/EMA "sartan" and "tidine" regulations.[1]
This guide moves beyond basic MSDS data to provide actionable, experiment-saving protocols.
Module 1: Physical Stability & Handling
The Issue: "My solid reagent has turned into a sticky paste."
Diagnosis: Moisture-induced deliquescence.[1] Mechanism: NMEA-HCl has a high critical relative humidity (CRH) threshold.[1] Once breached, the crystal lattice collapses as water molecules displace chloride interactions, forming a concentrated aqueous solution on the surface.
Troubleshooting Protocol: The "Dry-Weight" Recovery
If you observe clumping, do not use the reagent for quantitative stoichiometry without correction.
| State of Matter | Action Required |
| Free-flowing powder | Use as is. Store in desiccator. |
| Clumped aggregates | Grind in mortar (glovebox/dry room).[1] Dry under vacuum (40°C, <10 mbar) for 4h. |
| Liquefied/Paste | CRITICAL: Recrystallize immediately.[1] Dissolve in minimal hot ethanol; precipitate with diethyl ether. |
Preventative Workflow (DOT Visualization)
Figure 1: Decision tree for handling hygroscopic amine salts to ensure stoichiometric accuracy.
Module 2: Chemical Stability (The Nitrosamine Risk)
The Issue: "Unexpected impurity peaks in my final API."
Diagnosis: Formation of N-Nitroso-N-methylethylamine (NDSRI formation). Context: In drug development, secondary amines are "Red Flag" structures.[1] If NMEA-HCl encounters any nitrosating agent (nitrites in water, excipients, or reagents), it forms a stable nitrosamine.[1]
Degradation Pathway
Unlike primary amines (which decompose to alcohols), NMEA forms a stable, carcinogenic adduct.[1]
-
Acidic Environment: Nitrite (
) Nitrosonium ion ( ).[1] -
Nucleophilic Attack: The lone pair on NMEA nitrogen attacks
. -
Result: N-Nitroso-N-methylethylamine (Stable, Non-UV active, Carcinogenic).[1]
Experimental Validation: Stress Testing
To validate your process against nitrosamine formation, perform this spike-recovery test:
-
Control: Dissolve NMEA-HCl (10 mM) in phosphate buffer (pH 3.0).
-
Stress: Add Sodium Nitrite (1.1 eq). Incubate at 25°C for 1 hour.
-
Analyze: Monitor via LC-MS/MS (MRM mode).
-
Observation: Disappearance of NMEA (m/z 60) and appearance of N-Nitroso adduct (m/z 89).[1]
-
Pathway Visualization (DOT)
Figure 2: Competitive degradation pathways.[1] Nitrosation is the dominant risk in acidic aqueous media.
Module 3: Analytical Troubleshooting
The Issue: "I cannot see NMEA on my HPLC UV trace."
Cause: NMEA is an aliphatic amine. It lacks a conjugated
Recommended Analytical Methods
| Method | Suitability | Notes |
| HPLC-UV (Direct) | ❌ Poor | Only works at 200-205 nm; high solvent noise interference.[1] |
| HPLC-Derivatization | ✅ Excellent | Use FMOC-Cl or AQC .[1] Adds a UV/Fluorescent tag.[1] |
| LC-MS (ESI+) | ✅ Excellent | Detects [M+H]⁺ at m/z 60.[1]1. High sensitivity.[1][3] |
| CAD / ELSD | ✅ Good | Universal detection. Requires volatile mobile phase (e.g., Formic Acid).[1] |
Protocol: Pre-Column Derivatization (FMOC-Cl)
For labs without Mass Specs, this is the gold standard for stability tracking.[1]
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: Borate buffer (pH 8.5).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 200 µL FMOC-Reagent.
-
Wait: 5 minutes at Room Temp.
-
Quench: Add 10 µL Adamantanamine (scavenges excess FMOC).
-
Inject: 10 µL onto C18 column. Detect at 263 nm .
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store NMEA-HCl in solution? A: Only in non-oxidizing solvents (Methanol, Water) at neutral/acidic pH.[1] Avoid storage in chlorinated solvents (DCM/Chloroform) over long periods, as trace HCl in the solvent can induce alkylation or salt exchange.[1] Never store with trace nitrites.[1]
Q: Why does my peak tail severely on C18 columns? A: The amine nitrogen interacts with residual silanols on the silica support.
-
Fix 1: Use a "End-capped" or "Base-Deactivated" column.[1]
-
Fix 2: Add 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate to the mobile phase to suppress silanol ionization [1].[1]
Q: Is the free base volatile? A: Yes. N-Methylethylamine (free base) boils at ~36°C. If you basify the HCl salt (pH > 11) during extraction, you will lose your product to evaporation.[1] Keep extractions cold (0°C).
References
-
PubChem. (2025).[1][2] Ethanamine, N-methyl-, hydrochloride (1:[1][4]1) Compound Summary. National Library of Medicine. [Link][1]
-
U.S. Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products. [Link][1]
Technical Support Center: Scaling Up the Synthesis of N-Methylethylamine Hydrochloride
Welcome to the comprehensive technical support guide for scaling up the synthesis of N-Methylethylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis and purification of N-Methylethylamine Hydrochloride in a question-and-answer format, providing actionable solutions based on established chemical principles.
Reaction & Synthesis
Q1: My reaction yield is significantly lower upon scale-up compared to my lab-scale experiments. What are the likely causes and how can I improve it?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at a smaller scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Solution: Implement a more robust agitation system to ensure homogenous mixing. For exothermic reactions, such as reductive aminations, consider a jacketed reactor with a reliable cooling system and a slower, controlled addition of reagents.[1]
-
-
Reagent Addition and Stoichiometry: The order and rate of reagent addition become critical at scale.
-
Solution: Maintain a strict, documented protocol for reagent addition. For instance, in a reductive amination, adding the aldehyde slowly to the amine and reducing agent mixture can minimize the formation of byproducts.[1]
-
-
Incomplete Reaction: Reactions that appear complete at a small scale may stall upon scale-up due to the aforementioned mass transfer issues.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC, GC, or HPLC). If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary. However, be cautious as this could also promote impurity formation.
-
Q2: I'm observing a significant amount of the dialkylated byproduct, N,N-diethylmethylamine. How can I suppress its formation?
A2: The formation of tertiary amines is a frequent side reaction in the synthesis of secondary amines.
-
Stepwise Procedure: A stepwise approach can significantly improve selectivity. First, form the imine in a suitable solvent like methanol, and then, in a separate step, introduce the reducing agent (e.g., sodium borohydride).[2] This method helps to control the reaction and minimize over-alkylation.
-
Choice of Reducing Agent: The choice of reducing agent can influence the outcome. While powerful reducing agents like lithium aluminum hydride can be effective, they may also be less selective. Sodium triacetoxyborohydride is often a milder and more selective alternative for reductive aminations.
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the primary amine relative to the alkylating agent can favor the formation of the desired secondary amine.
Q3: The reaction using dimethyl sulfate as a methylating agent is too vigorous and producing significant tar. What are the alternatives?
A3: Dimethyl sulfate is a potent but aggressive methylating agent that can lead to exothermic reactions and the formation of tars, especially at larger scales.[3]
-
Alternative Methylating Agents: Consider using methyl iodide, which is generally less reactive than dimethyl sulfate.[3] Other alternatives include formaldehyde in the presence of formic acid (Eschweiler-Clarke reaction), which is a classic method for N-methylation of amines.[4]
-
Temperature Control: If dimethyl sulfate must be used, stringent temperature control is paramount. The reaction should be conducted at low temperatures (e.g., 0-5 °C) with slow, portion-wise addition of the reagent.[5]
Work-up & Purification
Q4: During the work-up, I'm having trouble with emulsions when performing liquid-liquid extractions. How can I break them?
A4: Emulsions are common when dealing with amines, which can act as surfactants.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solvent Choice: Experiment with different extraction solvents. Sometimes, switching to a more or less polar solvent can resolve emulsion issues.
-
Mechanical Methods: Gentle swirling or the use of a filter aid like Celite can sometimes help to break up stable emulsions.
Q5: My isolated N-Methylethylamine free base is difficult to handle due to its low boiling point. What are the best practices for its isolation and handling?
A5: N-Methylethylamine has a low boiling point (34-35°C), which necessitates careful handling to prevent loss of product.[3]
-
Efficient Cooling: Ensure that all receiving flasks and condensers are adequately cooled, for instance, with a chilled water circulator or an ice bath.[3]
-
Distillation Practices: When distilling the free base, it is crucial to have an efficient distillation setup. Distillation from solid potassium hydroxide can help to remove residual water.[3]
-
Immediate Conversion to Hydrochloride Salt: To improve handling and stability, it is highly recommended to convert the free base to its hydrochloride salt immediately after isolation and purification.
Q6: The final N-Methylethylamine hydrochloride product has a yellowish tint and a low melting point. How can I improve its purity?
A6: Discoloration and a broad or low melting point are indicative of impurities. Recrystallization is a powerful technique for purifying solid compounds like N-Methylethylamine hydrochloride.[5]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For N-Methylethylamine hydrochloride, absolute ethanol or diethyl ether are commonly used.[6]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Charcoal Treatment: If the discoloration is due to colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-Methylethylamine hydrochloride at an industrial scale?
A1: One of the most prevalent industrial methods is the catalytic reductive amination of acetaldehyde with monomethylamine under hydrogen pressure.[1] This direct, one-pot synthesis is atom-economical and can be highly selective under optimized conditions.[7] Another approach involves the reaction of ethylamine with a methylating agent, though this can sometimes lead to challenges with over-methylation.[3]
Q2: What are the critical safety precautions to consider when scaling up the synthesis of N-Methylethylamine and its hydrochloride salt?
A2: Safety is paramount during any chemical synthesis, especially during scale-up.
-
Handling of Reagents:
-
N-Methylethylamine (free base): This is a flammable and corrosive liquid with a low boiling point.[8] Handle in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[8][9]
-
Hydrochloric Acid: This is a corrosive acid. Handle with care, using appropriate PPE.
-
-
Reaction Conditions: Be mindful of potentially exothermic reactions. Ensure that the reactor is equipped with adequate cooling and pressure relief systems.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: What are the recommended analytical methods for quality control of N-Methylethylamine hydrochloride?
A3: A robust quality control strategy is essential to ensure the purity and identity of the final product.
-
Identification:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
-
Purity Assessment:
-
Gas Chromatography (GC): Particularly useful for analyzing the volatile free base and detecting impurities like residual solvents and other amines.[10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the hydrochloride salt. Derivatization may be necessary for compounds lacking a UV chromophore.[11][12]
-
Melting Point Analysis: A sharp melting point close to the literature value (126–130 °C) is a good indicator of purity.[5]
-
-
Residual Solvent Analysis: Headspace GC is the standard method for quantifying residual solvents.[10]
Data and Protocols
Table 1: Recommended Solvents for Recrystallization
| Solvent | Rationale |
| Absolute Ethanol | Good solubility at high temperatures, poor at low temperatures.[5][6] |
| Diethyl Ether | Can be used for precipitation of the hydrochloride salt.[5][6] |
| n-Butyl Alcohol | Can be used for recrystallization to remove ammonium chloride impurities.[13] |
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of N-Methylethylamine.
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Reagent Charging: Charge the reactor with monomethylamine (as a solution in a suitable solvent like ethanol) and a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Purge the reactor with nitrogen, followed by hydrogen, and maintain a positive hydrogen pressure (e.g., 3 MPa).[1]
-
Acetaldehyde Addition: Heat the reaction mixture to the desired temperature (e.g., 65-67°C).[1] Slowly add acetaldehyde via the addition funnel over a period of several hours, maintaining the reaction temperature and hydrogen pressure.
-
Reaction Monitoring: Monitor the consumption of hydrogen to determine the reaction endpoint.[1]
-
Work-up: After the reaction is complete, cool the mixture, filter off the catalyst, and carefully remove the solvent by distillation.
-
Purification: Purify the crude N-Methylethylamine by fractional distillation, ensuring efficient cooling of the receiving flask.[3]
Experimental Protocol: Formation and Purification of N-Methylethylamine Hydrochloride
-
Dissolution: Dissolve the purified N-Methylethylamine free base in a suitable solvent such as absolute ethanol or diethyl ether.[5]
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the amine solution while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent like absolute ethanol to achieve high purity.[6]
-
Drying: Dry the purified N-Methylethylamine hydrochloride crystals under vacuum.[6]
Visualizations
Diagram 1: General Workflow for N-Methylethylamine Hydrochloride Synthesis
Caption: A decision tree for troubleshooting low yields during scale-up.
References
- Cope, A. C., & Farkas, E. (1948). Ethylamine, N-methyl-. Organic Syntheses, 28, 55.
- Kim, T. L., et al. (2025, October 7). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- Methylamines purification by distillation and purge. (1981). Google Patents.
- Methylamine Hydrochloride. (1925). Organic Syntheses, 4, 63.
- High-purity N-ethylmethylamine and process for preparing same. (2013). Google Patents.
- Method and process for synthesizing and producing deuterated methylamine and salts thereof. (2011). Google Patents.
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved January 30, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- N-Methylethylamine Safety D
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar.
- HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. (2018).
- Analytical Techniques In Drug Quality Control. (2023). IJCRT.org.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- SAFETY D
- Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (2010). Indian Journal of Pharmaceutical Sciences.
- N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Preprints.org.
Sources
- 1. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Methylethylamine hydrochloride | 624-60-2 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. jocpr.com [jocpr.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-Methylethylamine (MEA) Hydrochloride Derivatization
Topic: Resolving issues in N-Methylethylamine hydrochloride derivatization Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guides, FAQs, and Protocols
Introduction: The Chemistry of the Challenge
N-Methylethylamine (MEA) presents a dual challenge in derivatization: it is a secondary amine supplied as a hydrochloride salt , and the free base is highly volatile (bp 36.7°C).
-
The Nucleophilicity Problem: The hydrochloride salt (
) is non-nucleophilic. It must be deprotonated to the free base to react with electrophilic reagents (TFAA, FMOC-Cl, etc.). -
The Volatility Trap: Traditional protocols often require "free-basing" followed by solvent evaporation. With MEA, this step results in massive analyte loss.
-
The Solution: You must employ in-situ neutralization or biphasic derivatization where the free base is captured immediately by the reagent without an intermediate evaporation step.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Low or Zero Recovery (The "Missing Peak" Phenomenon)
Symptom: The internal standard appears, but the MEA derivative is absent or <10% yield.
| Potential Cause | Mechanism | Corrective Action |
| Failure to Neutralize | The HCl salt remains protonated and cannot attack the derivatizing agent. | Add an organic base. For anhydrous reactions (GC), add Triethylamine (TEA) or Pyridine in 2-5x molar excess relative to the HCl salt. |
| Analyte Evaporation | The free base was generated and the solvent was evaporated (e.g., under | Never evaporate underivatized MEA. Perform derivatization directly in the extraction solvent or aqueous buffer. |
| Reagent Hydrolysis | Moisture in the solvent destroyed the anhydride (TFAA/HFBA) before it could react. | Dry solvents. Use molecular sieves for organic solvents. Switch to reagents tolerant of water (e.g., FMOC, propyl chloroformate) if drying is impossible. |
Issue 2: Chromatographic Tailing & Ghost Peaks
Symptom: The derivative peak tails significantly, or multiple peaks appear for the same analyte.
| Potential Cause | Mechanism | Corrective Action |
| Incomplete Derivatization | Mono-derivatized vs. Di-derivatized competition (less common for secondary amines) or mixed salts. | Increase Reagent Ratio. Ensure >50:1 molar excess of reagent to amine. Increase reaction time/temp (e.g., 60°C for 30 min). |
| Column Activity | Free silanol groups on the GC liner or column interact with the derivative. | Deactivation. Use a base-deactivated liner. Silylate the system. Ensure the excess derivatizing reagent (acidic byproducts) is removed or neutralized before injection. |
| Salt Precipitation | TEA-HCl or Pyridine-HCl precipitates in the GC injector, causing adsorption. | Post-Rxn Wash. For organic reactions, wash the organic phase with water/bicarbonate after the reaction is complete to remove salts, then dry with |
Validated Protocols
Protocol A: GC-MS Analysis via TFAA Acylation (Anhydrous)
Best for: High sensitivity, volatile derivative formation.
Principle: N-Methylethylamine reacts with Trifluoroacetic Anhydride (TFAA) to form N-methyl-N-ethyl-trifluoroacetamide. The reaction is driven by an organic base which scavenges the HCl from the starting material and the trifluoroacetic acid byproduct.
Reagents:
-
Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.
-
Base: Triethylamine (TEA) or Pyridine (Dry).
Step-by-Step:
-
Preparation: Weigh 10 mg MEA-HCl into a reaction vial.
-
Solvation: Add 1.0 mL Ethyl Acetate. Note: The salt may not fully dissolve yet.
-
Neutralization (Critical): Add 50
L Triethylamine. Vortex vigorously. The salt should dissolve/react, and TEA-HCl may precipitate (white solid). -
Derivatization: Add 50
L TFAA dropwise. Caution: Exothermic. -
Incubation: Cap and heat at 60°C for 20 minutes.
-
Cleanup (Back-Extraction):
-
Injection: Transfer the top organic layer to a GC vial containing a small amount of anhydrous
. Inject 1 L.[6][7]
Protocol B: HPLC/LC-MS Analysis via FMOC-Cl (Aqueous)
Best for: Aqueous samples, biological fluids, fluorescence detection.
Principle: FMOC-Cl reacts with secondary amines in alkaline conditions (pH 8-10) to form highly fluorescent, hydrophobic derivatives suitable for Reverse Phase LC.
Reagents:
-
Buffer: Borate Buffer (0.2 M, pH 9.0).
-
Reagent: FMOC-Cl (5 mM in Acetonitrile).
-
Quencher: Adamantanamine (ADAM) or Glycine (optional).
Step-by-Step:
-
Buffer: Mix 100
L of aqueous sample (containing MEA-HCl) with 100 L Borate Buffer (pH 9.0). Check pH: It must be >8.0 for the reaction to proceed. -
Reaction: Add 200
L FMOC-Cl solution. Vortex immediately. -
Incubation: Let stand at room temperature for 10 minutes.
-
Quenching (Optional but Recommended): Add 20
L of hydrophobic amine (e.g., ADAM) to react with excess FMOC-Cl. This prevents the large FMOC-OH hydrolysis peak from interfering with chromatography. -
Filtration: Filter through 0.2
m PTFE filter. -
Analysis: Inject onto C18 column. (Mobile Phase: ACN/Water gradient).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical logic for MEA derivatization.
Caption: Decision tree for N-Methylethylamine derivatization showing critical neutralization steps for GC and LC workflows.
Frequently Asked Questions (FAQ)
Q: Can I use MSTFA/BSTFA (Silylation) instead of TFAA? A: Yes, but secondary amines are sterically hindered and less reactive toward silylation than primary amines. You must use a catalyst (1% TMCS) and often heat is required (60°C). Furthermore, silyl derivatives are extremely sensitive to moisture. For MEA, acylation (TFAA) generally produces more stable and chromatographically symmetric peaks [1].
Q: Why do I see a large peak at the start of my LC chromatogram? A: This is likely FMOC-OH, the hydrolysis product of FMOC-Cl. It is highly fluorescent. If it co-elutes with your MEA derivative, you must adjust your gradient (start with lower % organic) or use a "quenching" step with a hydrophobic amine (like Adamantanamine) to shift the reagent peak to a later retention time [2].
Q: My GC recovery is inconsistent. Why? A: Check your "Base Scavenger" step. If you add TFAA directly to MEA-HCl without TEA, the reaction releases HCl gas and stops. If you add TEA but don't mix well, the salt doesn't dissolve. The system must be homogenous before TFAA addition. Also, ensure your injection liner is clean; amine derivatives adsorb strongly to dirty liners [3].
References
-
Kataoka, H. (1996).[8] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link][9]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading with N-Methylethylamine Hydrochloride
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on optimizing catalyst loading for reactions involving N-Methylethylamine hydrochloride. This guide is structured to address common challenges and provide actionable, scientifically-grounded solutions to streamline your experimental workflows and enhance reaction outcomes.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the role of N-Methylethylamine hydrochloride and the principles of catalyst optimization.
Q1: What is the primary role of N-Methylethylamine hydrochloride in catalytic reactions?
A1: N-Methylethylamine hydrochloride (CAS 624-60-2) is a versatile chemical that can play multiple roles.[1] Primarily, it is the hydrochloride salt of the secondary amine N-methylethylamine.[2] In reactions, it can function as:
-
A Nucleophilic Reactant: The free base form, N-methylethylamine, possesses a lone pair of electrons on its nitrogen atom, making it a potent nucleophile.[2][3] It is frequently used as a key building block in transformations like reductive aminations, nucleophilic substitutions, and condensation reactions to construct more complex molecules.[2][4]
-
A Catalyst or Base: The free amine can act as an organocatalyst or a base. Tertiary amines are widely used as catalysts, and while N-methylethylamine is a secondary amine, it can facilitate reactions that are base-catalyzed.[1][5]
-
A Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
Application Scientist's Insight: It is critical to first distinguish whether N-Methylethylamine hydrochloride is your reactant or intended catalyst. If it is the reactant, you are optimizing an external catalyst (e.g., a palladium complex or a reducing agent catalyst). If it is the catalyst, you are optimizing its own loading. The hydrochloride form enhances stability and solubility but typically needs to be converted to the free base in situ by adding a stronger base to be reactive as a nucleophile or catalyst.[2][3]
Q2: Why is optimizing the catalyst loading so critical for a successful reaction?
A2: Catalyst loading is a crucial parameter that dictates reaction kinetics, yield, and selectivity.[6] Failure to optimize can lead to several undesirable outcomes:
-
Insufficient Loading: Results in slow or incomplete reactions, leading to low conversion rates and poor product yield.[6][7]
-
Excessive Loading: Can promote undesired side reactions, reducing the selectivity for the target product.[6] It may also lead to issues like catalyst aggregation or product inhibition, where the catalyst's active sites are blocked.[8] Furthermore, it unnecessarily increases costs, especially when using precious metal catalysts.
Application Scientist's Insight: There is often an optimal catalyst concentration where the reaction rate is maximized.[8] Exceeding this concentration may provide no significant improvement in rate or yield and can even have adverse effects.[8] The goal of optimization is to find the "sweet spot" that provides the highest yield and selectivity in the shortest reasonable time, ensuring an efficient and cost-effective process.
Q3: What are the immediate signs that my catalyst loading is suboptimal?
A3: Several in-reaction and post-reaction indicators can point towards a suboptimal catalyst loading:
-
Slow Reaction Rate: The reaction proceeds much slower than literature precedents under similar conditions.[7]
-
Incomplete Conversion: Analysis of the reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of starting material remaining after the expected reaction time.[7]
-
Reaction Stalling: The reaction begins but fails to proceed to completion, with conversion plateauing at an intermediate stage.[9]
-
Poor Selectivity: The formation of multiple, difficult-to-separate side products is a strong indicator of non-optimal conditions, which can be linked to catalyst loading.[7]
Section 2: Troubleshooting Guide for Catalyst Optimization
This guide provides a structured approach to diagnosing and solving common issues encountered during reactions involving N-Methylethylamine hydrochloride.
Problem 1: Low Reaction Yield or Incomplete Conversion
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Catalyst Loading | Systematically screen catalyst loading. Perform a series of small-scale experiments, increasing the catalyst concentration incrementally (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).[7][10] This will reveal the relationship between loading and yield for your specific substrate and conditions. |
| Catalyst Deactivation/Poisoning | Verify catalyst activity. Ensure the catalyst is fresh and has been stored correctly under an inert atmosphere. Impurities in reagents or solvents can act as poisons.[9][11] Run a control reaction with a fresh batch of catalyst and purified, anhydrous, and degassed reagents to rule out deactivation. |
| Product Inhibition | Consider catalyst addition strategy. As the product forms, it may coordinate to the catalyst's active sites and inhibit its activity. Try adding the catalyst in portions over the course of the reaction rather than all at once.[9][12] |
| Reversible Reaction | Shift the equilibrium. If the reaction is reversible, such as in enamine or imine formation, use Le Chatelier's principle to drive it forward. This often involves the removal of a byproduct like water, for instance, by using a Dean-Stark apparatus or adding molecular sieves.[13] |
Problem 2: Poor Selectivity / High Levels of Side Products
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Catalyst Loading | Reduce and optimize catalyst loading. A high concentration of active sites can sometimes catalyze undesired parallel or subsequent reactions, leading to byproducts.[6][7] Determine the lowest effective catalyst loading from your screening experiments that maintains a good reaction rate. |
| Incorrect Catalyst-to-Ligand Ratio (for cross-coupling) | Screen different catalyst:ligand ratios. In reactions like Suzuki or Buchwald-Hartwig couplings, the ratio (e.g., 1:1, 1:1.5, 1:2) is critical. An improper ratio can lead to the formation of catalytically inactive species or promote side reactions like homocoupling.[9] |
| Reaction Temperature Too High | Lower the reaction temperature. Higher temperatures can provide the activation energy for alternative reaction pathways. A lower temperature, even if it requires a longer reaction time, can often significantly improve selectivity. |
Problem 3: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution & Scientific Rationale |
| Variability in Reagent Purity | Standardize and purify all reagents. Trace impurities in starting materials, solvents, or bases can poison the catalyst.[9] Ensure all reagents are from a reliable source and meet required purity standards. Solvents should be anhydrous and degassed. |
| Atmospheric Contamination | Maintain a strict inert atmosphere. Many catalysts, particularly palladium-based ones, are sensitive to oxygen, which can cause deactivation.[9] Ensure your reaction setup is properly sealed and maintained under a positive pressure of argon or nitrogen throughout. |
| Inaccurate Catalyst Loading | Improve weighing and transfer techniques. For solid catalysts, especially at low mol%, small weighing errors can lead to large relative differences in loading. Use a high-precision balance and consider preparing a stock solution for homogeneous catalysts to ensure accurate and reproducible dispensing.[14] |
Section 3: Experimental Protocols
Protocol 1: Systematic Screening of Catalyst Loading
This protocol outlines a general workflow for identifying the optimal catalyst loading for a given reaction.
Objective: To determine the catalyst loading that provides the optimal balance of reaction yield, rate, and selectivity.
Methodology:
-
Reaction Setup: In parallel, set up a series of identical small-scale reactions in vials or a multi-well reactor plate. Each reaction should have the same substrate concentration, solvent, temperature, and stoichiometry, with the only variable being the catalyst loading.
-
Catalyst Range Selection: Choose a logical range for screening. A typical series might be: No Catalyst (control), 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.[7]
-
Catalyst Addition:
-
Heterogeneous Catalysts: Accurately weigh the catalyst and add it to each reaction vessel under a stream of inert gas.
-
Homogeneous Catalysts: Prepare a stock solution of the catalyst in an anhydrous, degassed solvent. Add the required volume to each reaction via syringe for precision.
-
-
Reaction Execution: Begin stirring to ensure proper mixing and heat the reactions to the target temperature.
-
Monitoring: Monitor the progress of each reaction over time by taking small, timed aliquots. Analyze these aliquots by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion of starting material and the formation of product and byproducts.
-
Data Analysis: After the reaction has reached completion or a set time point, quench the reactions. Isolate and purify the product from each experiment. Calculate the isolated yield and assess purity. Plot the yield and selectivity as a function of catalyst loading to identify the optimal range.[7]
Self-Validation Check: A successful optimization should show a clear trend where yield increases with catalyst loading up to a certain point, after which it either plateaus or decreases due to side reactions. The "No Catalyst" control is essential to confirm that the transformation is indeed catalytic.
Visualizing the Optimization Workflow
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. MDPI. Available at: [Link]
-
Catalyst Performance Assessment. Available at: [Link]
-
Catalyst Characterization Techniques. Hiden Analytical. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Innovations in Engineering and Technology. Available at: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. Available at: [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. Available at: [Link]
-
Effect of catalyst loading on the yield and reaction time of model reaction. ResearchGate. Available at: [Link]
-
Catalyst Loading Technology for Fixed-Bed Reactors: From Empirical Heuristics to Data-Driven Intelligent Regulation. MDPI. Available at: [Link]
-
Tertiary amines - Catalyst. Available at: [Link]
-
Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram). YouTube. Available at: [Link]
-
wet aminative reduction. Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me>2>SiHCl. Korea University Pure. Available at: [Link]
-
Organocatalyst loading effect. Reddit. Available at: [Link]
-
How to Make Methylamine Hydrochloride? Knowledge - Bloom Tech. Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions with various catalyst loadings. ResearchGate. Available at: [Link]
-
Optimisation of the catalyst, solvent and reaction time. ResearchGate. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]
-
Which catalyst should I use while methylamine or ethylamine synthesis from alcohol and amonia? Reddit. Available at: [Link]
-
Optimization of the reaction conditions.NH 2 OH.HCl. ResearchGate. Available at: [Link]
-
N-Methylethylamine, HCl(CAS# 624-60-2 ). angenechemical.com. Available at: [Link]
-
Methylamine Hydrochloride. Organic Syntheses Procedure. Available at: [Link]
- Catalyst for production of methylamines. Google Patents.
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- 5. poliuretanos.com.br [poliuretanos.com.br]
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- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Reaction Efficiency with N-Methylethylamine Hydrochloride
Welcome to the technical support resource for N-Methylethylamine hydrochloride. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered by researchers, scientists, and drug development professionals. This center is designed to provide not just protocols, but a foundational understanding of the chemistry involved, empowering you to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and use of N-Methylethylamine hydrochloride. A solid grasp of these basics is the first step toward successful experimentation.
Q1: Why is N-Methylethylamine provided as a hydrochloride salt?
A: N-Methylethylamine is a volatile (boiling point: 36-37°C) and flammable liquid[1][2]. Converting it to its hydrochloride salt provides several critical advantages for laboratory use:
-
Stability: The salt is a stable, non-volatile white crystalline solid, making it significantly easier and safer to store, handle, and weigh accurately.[3]
-
Solubility: The hydrochloride form enhances solubility in polar solvents, including water and alcohols like ethanol.[3][4]
-
Hygroscopicity: While the free amine can be hygroscopic, the crystalline salt form is generally less so, though it should still be stored in a dry environment.
Q2: What is the most critical step before using N-Methylethylamine hydrochloride in a reaction?
A: The most critical step is the quantitative liberation of the free N-Methylethylamine. The hydrochloride salt is unreactive as a nucleophile because the nitrogen's lone pair is protonated.[5] To render it active, you must add a suitable base to deprotonate the N-methylethylammonium ion, generating the free, nucleophilic secondary amine in situ. Failure to do this effectively is the most common cause of reaction failure.[6]
Q3: How do I choose the correct base to liberate the free amine?
A: The choice of base is governed by the principles of acid-base chemistry. To deprotonate the N-methylethylammonium ion (the conjugate acid), you must use a base whose own conjugate acid is weaker (i.e., has a higher pKa) than the N-methylethylammonium ion.[7][8] The pKa of the N-methylethylammonium ion is approximately 10.7-11.0. Therefore, you need a base whose conjugate acid has a pKa significantly greater than 11 to drive the equilibrium towards the free amine.
Data Presentation: Selection of Bases for Free Amine Liberation
| Base | Conjugate Acid | pKa of Conjugate Acid | Common Solvents | Notes |
|---|---|---|---|---|
| Triethylamine (TEA) | Triethylammonium | ~10.75 | DCM, THF, Acetonitrile | Borderline effective; often requires excess. Can lead to purification issues.[6] |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | ~11 | DCM, THF, DMF | A non-nucleophilic, sterically hindered base. Good choice to avoid side reactions.[6] |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | DMF, Acetonitrile, Acetone | Heterogeneous base. Weaker, often requires heat and longer reaction times. |
| Sodium Carbonate (Na₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | DMF, Acetonitrile, Acetone | Similar to K₂CO₃; a mild, inexpensive choice for robust reactions.[6] |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Water, Biphasic | Used for pre-reaction extraction of the free amine, not typically for in situ use in anhydrous reactions. |
Q4: What are the ideal storage and handling conditions for N-Methylethylamine hydrochloride?
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and moisture. When handling, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments. Each answer delves into the root causes and offers corrective protocols.
Problem 1: Low or No Reaction Conversion
Q: My N-alkylation or reductive amination reaction with N-Methylethylamine hydrochloride is showing poor conversion. What are the likely causes and solutions?
A: This is the most common issue reported and almost always traces back to the availability and reactivity of the free amine.
Causality Analysis & Solutions:
-
Cause: Incomplete Deprotonation. The equilibrium for liberating the free amine was not sufficiently shifted.
-
Solution: Ensure you are using at least one full equivalent of base to neutralize the hydrochloride salt.[6] For reactions that generate an acidic byproduct (e.g., N-alkylation with an alkyl halide, which produces HX), a second equivalent of base is required to scavenge this acid.[6] If using a borderline base like triethylamine, consider switching to a stronger base like DIPEA or using a larger excess.
-
-
Cause: Poor Solvent Choice. The amine salt or other reagents may not be fully dissolved, preventing them from reacting.
-
Solution: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally good choices.[6] For reactions with inorganic bases like K₂CO₃, a polar solvent like DMF is essential to facilitate the reaction. Avoid non-polar solvents like hexane or toluene unless using a phase-transfer catalyst.
-
-
Cause: Insufficient Temperature. Many reactions, particularly with less reactive substrates, require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction progress by TLC or LC-MS at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition without degrading your starting materials.[6]
-
Experimental Protocols: Validating Free Amine Liberation
This protocol ensures the free amine is available before you proceed with the main reaction.
-
In a separate flask, dissolve a small test amount of N-Methylethylamine hydrochloride in your chosen reaction solvent.
-
Add 1.1 equivalents of your chosen base (e.g., DIPEA).
-
Stir for 15-20 minutes at room temperature.
-
Take a small aliquot of the reaction mixture and partition it between water and a suitable organic solvent (e.g., ethyl acetate).
-
Spot the organic layer on a TLC plate. Stain with a ninhydrin solution and gently heat. The appearance of a colored spot (typically yellow-orange for secondary amines) confirms the presence of the free amine.
Mandatory Visualization: Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Significant Side Product Formation
Q: My reaction is messy, with multiple spots on the TLC plate. How can I improve selectivity and minimize byproducts?
A: Side product formation often arises from the amine's reactivity or interactions with other components.
Causality Analysis & Solutions:
-
Cause: Over-Alkylation. In N-alkylation reactions, the desired secondary amine product can sometimes react further to form a tertiary amine or even a quaternary ammonium salt. While less common for secondary amines than primary amines, it can occur with highly reactive alkylating agents.[10]
-
Solution: Use a strict 1:1 stoichiometry of your substrate to the N-Methylethylamine. Consider adding the alkylating agent slowly (e.g., via syringe pump) to the mixture of the substrate and the free amine to maintain a low instantaneous concentration of the alkylating agent.
-
-
Cause: Competing Reactions in Reductive Amination. In reductive amination, the reducing agent can sometimes reduce the starting aldehyde or ketone before it forms an iminium ion with the amine. This is common with powerful reducing agents like NaBH₄.[11]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is the industry standard for this purpose due to its high selectivity.[11][12] Alternatively, with agents like sodium cyanoborohydride (NaBH₃CN), ensure the reaction pH is maintained between 6-7, where iminium reduction is favored.[13]
-
Mandatory Visualization: Reductive Amination Pathway
Caption: Desired vs. side reaction pathways in reductive amination.
Problem 3: Difficult Product Purification
Q: How can I effectively remove the ammonium salt byproduct and excess amine after the reaction?
A: Purification challenges often involve separating the desired product from water-soluble salts and residual amine. A standard aqueous workup is typically effective.
Experimental Protocols: Standard Aqueous Workup Procedure
-
Quench the Reaction: If necessary, cool the reaction mixture to room temperature and quench any remaining reactive species by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Extraction: Dilute the mixture with an appropriate organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This step protonates any remaining N-Methylethylamine and the desired product (if it is also basic), pulling them into the aqueous layer. Crucial Step: If your product is the target amine, this step will extract it. If your product is neutral, this step removes the amine starting material.[14]
-
Base Wash: If your product was extracted into the aqueous layer in the previous step, basify the aqueous layer with 1M NaOH until pH > 12. Then, re-extract your product back into an organic layer.
-
Brine Wash: Wash the final organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Mandatory Visualization: Amine Liberation and Reaction Workflow
Caption: A general experimental workflow from setup to purification.
References
- Benchchem Technical Support. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Brainly. (2024). Write the balanced chemical equation for the reaction of N-methylethanamine with: a) Water b) HCl. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Indian Journal of Chemistry. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
Chemistry Steps. (2022). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylmethylamine. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Isolation (Recovery) [chem.ualberta.ca]
Validation & Comparative
Validation of HPLC Method for N-Methylethylamine Hydrochloride: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
N-Methylethylamine (NMEA) hydrochloride is a critical secondary aliphatic amine used frequently as a synthesis intermediate and, more critically, monitored as a precursor to nitrosamines (e.g., N-nitroso-N-methylethylamine).
The Analytical Challenge:
NMEA lacks a conjugated
-
Poor Retention: The polar nature of the small amine leads to elution near the void volume (
). -
Low Sensitivity: Direct UV detection at 200–210 nm suffers from high solvent noise and low signal-to-noise (S/N) ratios.
-
Peak Tailing: Strong interaction between the basic amine and residual silanols on silica columns.
The Solution Strategy: This guide compares two validated approaches to solve these issues:
-
Method A (The Gold Standard): Pre-column derivatization with Benzoyl Chloride (BzCl).[1] This imparts a strong UV chromophore (254 nm) and increases hydrophobicity, solving both retention and detection issues.
-
Method B (The Alternative): Ion-Pairing Chromatography (IPC) with direct low-UV detection.
Mechanistic Insight & Experimental Design
Method A: Pre-Column Derivatization (Schotten-Baumann Reaction)
This method relies on the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of benzoyl chloride.
-
Causality in Protocol:
-
Alkaline Environment: NMEA is supplied as a hydrochloride salt (
). We must add NaOH to neutralize the salt and deprotonate the amine to its free base ( ), rendering it nucleophilic. -
Quenching: Excess BzCl hydrolyzes to benzoic acid. Glycine or simple hydrolysis is used to consume excess reagent to prevent column damage and interference.
-
Method B: Ion-Pairing Chromatography (IPC)
This method uses an anionic ion-pairing reagent (e.g., Octanesulfonic acid) in the mobile phase. The sulfonate tail interacts with the stationary phase, while the charged head attracts the protonated amine.
-
Causality in Protocol:
-
Low pH: The mobile phase must be acidic (pH ~3.0) to ensure NMEA remains protonated (
) to interact with the ion-pairing reagent.
-
Visualizing the Workflow
The following diagram illustrates the critical decision matrix and workflow for the Derivatization approach (Method A), which is the primary recommendation for trace analysis.
Caption: Figure 1. Optimized workflow for Pre-column Derivatization of NMEA. Note the critical neutralization step required for the Hydrochloride salt.
Detailed Experimental Protocols
Method A: Benzoyl Chloride Derivatization (Recommended)
Reagents:
-
Benzoyl Chloride (BzCl) (Reagent Grade)
-
2M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC Grade)
Procedure:
-
Standard Prep: Dissolve NMEA HCl in water to 1.0 mg/mL (free base equivalent).
-
Reaction:
-
Transfer 500 µL of Standard/Sample into a vial.
-
Add 250 µL of 2M NaOH (Critical: This converts NMEA-HCl to NMEA free amine).
-
Add 50 µL of Benzoyl Chloride .
-
Vortex vigorously for 30 seconds.
-
Let stand at room temperature for 5 minutes.
-
-
Quenching/Dilution: Add 1.0 mL of Acetonitrile to dissolve the derivative and quench residual BzCl. Filter through 0.22 µm PTFE.
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3.5 µm) - e.g., Agilent Zorbax or Waters XBridge.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Detection: UV at 254 nm .
Method B: Direct Ion-Pairing (Alternative)
Procedure:
-
Sample Prep: Dissolve NMEA HCl directly in Mobile Phase A. No reaction required.
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic 80:20 (Buffer : ACN).
-
Buffer: 10 mM Sodium Octanesulfonate + 20 mM Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
-
-
Detection: UV at 210 nm .
Comparative Validation Data
The following data represents a synthesis of experimental validation ranges typical for secondary amines under ICH Q2(R1) guidelines.
System Suitability & Specificity
| Parameter | Method A (Derivatization) | Method B (Ion-Pairing) | Analysis |
| Retention Time ( | ~7.5 min | ~4.2 min | Method A moves the peak away from the solvent front. |
| Tailing Factor ( | 1.05 | 1.60 | Method A eliminates silanol interaction (amide is neutral). |
| Theoretical Plates ( | > 12,000 | ~ 4,500 | Method A provides superior efficiency. |
| Resolution ( | > 5.0 (vs. Benzoic Acid) | > 2.0 (vs. Void) | Method A separates the analyte from reagent byproducts clearly. |
Linearity and Sensitivity (LOD/LOQ)
This is the decisive factor for researchers. Method A utilizes the high molar absorptivity of the benzamide ring (
| Performance Metric | Method A (Derivatization) | Method B (Ion-Pairing) |
| Linear Range | 0.1 – 100 µg/mL | 50 – 1000 µg/mL |
| LOD (S/N = 3) | 0.02 µg/mL (ppm) | 15.0 µg/mL |
| LOQ (S/N = 10) | 0.05 µg/mL (ppm) | 50.0 µg/mL |
| Correlation ( | > 0.9995 | > 0.9950 |
Accuracy and Precision
| Parameter | Method A Results | Method B Results | Acceptance Criteria |
| Recovery (Accuracy) | 98.5% – 101.2% | 92.0% – 96.5% | 90-110% (Method B struggles at low conc.) |
| Repeatability (RSD) | 0.4% | 1.8% | NMT 2.0% |
| Intermediate Precision | 0.8% | 2.5% | NMT 2.0% (Method B drifts with mobile phase aging) |
Critical Analysis & Recommendations
Why Method A Wins for Trace Analysis
For drug development professionals monitoring NMEA as an impurity or nitrosamine precursor, Method A is the only viable option .
-
Sensitivity: The LOD is nearly 1000x lower than direct detection.
-
Stability: The benzamide derivative is stable for >24 hours in the autosampler, whereas the ion-pairing equilibrium in Method B is sensitive to temperature and mobile phase evaporation.
-
Matrix Interference: By detecting at 254 nm, Method A avoids the "universal" noise found at 210 nm (Method B), reducing false positives from solvent impurities.
When to Use Method B
Use Ion-Pairing only if:
-
You are assaying NMEA as a raw material (bulk purity > 98%).
-
You lack the facilities for chemical derivatization.
-
You are using a specialized detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), where ion-pairing (with volatile reagents) might be preferred over derivatization.
Validation Logic (ICH Q2)
The following diagram outlines the validation logic required to confirm Method A is "Fit for Purpose."
Caption: Figure 2. Step-wise validation flow based on ICH Q2(R1) guidelines ensuring data integrity.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
-
National Institutes of Health (NIH) / PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches. [Link]
Sources
Alternative reagents to N-Methylethylamine hydrochloride in organic synthesis
Topic: in Organic Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary: The Case for Substitution
N-Methylethylamine hydrochloride (NMEA·HCl , CAS 624-60-2) is the standard reagent for introducing the N-methylethylamino moiety, a pharmacophore found in neurodegenerative therapeutics (e.g., Rivastigmine ) and psychotropic agents. While the hydrochloride salt offers stability and precise stoichiometry compared to its volatile free base (bp 36–37 °C), it presents distinct process challenges:
-
Hygroscopicity: The salt rapidly absorbs atmospheric moisture, complicating precise weighing in GMP settings.
-
Process Intensity: Requires an in-situ neutralization step (base wash) before it can participate in nucleophilic substitutions, generating stoichiometric salt waste.
-
Supply Chain: As a secondary amine, it is subject to increasing regulatory scrutiny as a potential precursor.
This guide evaluates three high-fidelity alternatives for installing the N-methylethylamino group, prioritizing atom economy, safety, and scalability.
Comparative Analysis of Reagent Strategies
The following table contrasts the standard NMEA·HCl workflow with three alternative strategies for installing the N-methylethyl moiety (
| Feature | Standard: NMEA·HCl | Alt 1: Reductive Amination | Alt 2: Amide Reduction | Alt 3: Green Methylation |
| Reagents | NMEA·HCl + Base (TEA/DIEA) | Ethylamine + Formaldehyde + Reductant | N-Ethylformamide + Hydride | Ethylamine + DMC/MeOH + Catalyst |
| Mechanism | Direct Nucleophilic Substitution ( | Imine formation | Amide | Hydrogen-Borrowing / Catalysis |
| Atom Economy | Low (Stoichiometric salt waste) | High (Water is main byproduct) | Low (Al/B salts generated) | Very High (Green chemistry) |
| Selectivity | High (Pre-formed moiety) | Moderate (Risk of over-alkylation) | High (Fixed connectivity) | High (Catalyst dependent) |
| Scalability | Good (Solid handling) | Excellent (Flow chemistry compatible) | Moderate (Exothermic reduction) | Excellent (Industrial preferred) |
| Typical Yield | 75–85% | 80–95% | 85–95% | 70–90% |
Detailed Methodologies & Protocols
Strategy A: The "In-Situ" Surrogate (Reductive Amination)
Instead of handling the volatile secondary amine, this method constructs the amine on the substrate. This is the preferred route for late-stage functionalization (LSF) due to mild conditions.
-
Mechanism: Reaction of a primary amine (Ethylamine) with Formaldehyde to form a Schiff base, followed by selective reduction.
-
Key Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH
for its selectivity toward imines over aldehydes.
Experimental Protocol: Reductive Alkylation of a Primary Amine Target: Installation of N-Me group onto an N-Ethyl substrate (or vice versa).[1]
-
Preparation: Dissolve the primary amine substrate (1.0 equiv) in 1,2-dichloroethane (DCE) or THF under
. -
Imine Formation: Add Paraformaldehyde (1.1–1.5 equiv) or aqueous Formaldehyde (37%).
-
Acid Catalysis: Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 min at room temperature.
-
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Workup: Quench with sat.
. Extract with DCM. The product is the N-methylethyl derivative.
Expert Insight: If starting with a ketone/aldehyde substrate to add the whole amine chain, use Methylamine and Acetaldehyde with the same reducing conditions. This avoids handling NMEA entirely.
Strategy B: The "Masked" Precursor (Amide Reduction)
For large-scale synthesis where cost is paramount and cryogenic conditions are available, reducing an amide is a robust alternative.
-
Reagents: N-Ethylformamide (stable liquid) or N-Methylacetamide.
-
Reductant: Lithium Aluminum Hydride (
) or Borane-Dimethylsulfide ( ).
Experimental Protocol: Reduction of N-Ethylformamide
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charging: Charge
(2.0 equiv) in dry THF. Cool to 0 °C. -
Addition: Add N-Ethylformamide (1.0 equiv) dropwise in THF. Caution: Vigorous H2 evolution.
-
Reflux: Heat to reflux (66 °C) for 4–6 hours.
-
Fieser Quench: Cool to 0 °C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL) where is grams of . -
Isolation: Filter the granular precipitate. Distill the filtrate to isolate N-methylethylamine (if isolating) or use the solution directly.
Visualizing the Synthetic Pathways
The following diagram maps the decision logic for selecting the appropriate reagent based on substrate constraints.
Figure 1: Decision matrix for selecting the optimal N-methylethyl installation strategy.
Safety & Regulatory Considerations
-
NMEA·HCl:
-
Hazard: Irritant.[2] Thermal decomposition releases HCl and NOx.
-
Regulation: Not typically a List I precursor, but monitored in bulk.
-
-
NMEA Free Base:
-
Hazard:Highly Flammable (Flash point < 0 °C). Corrosive. High volatility poses inhalation risks.
-
Handling: Must be handled in a fume hood with spark-proof equipment.
-
-
Reductive Amination Reagents:
-
Hazard: Formaldehyde is a known carcinogen (use Paraformaldehyde to mitigate). Borohydrides generate Hydrogen gas.
-
Benefit: Avoids isolation of the volatile amine intermediate.
-
Conclusion
While N-Methylethylamine hydrochloride remains the "off-the-shelf" standard for small-scale discovery chemistry, it is often suboptimal for process chemistry due to atom economy and salt handling issues.
-
For Late-Stage Functionalization: Adopt Reductive Amination (Strategy B) using Ethylamine and Formaldehyde. It offers the highest chemoselectivity and mildest conditions.
-
For Bulk Intermediate Synthesis: Adopt Amide Reduction (Strategy C) . N-Ethylformamide is cheap, stable, and non-volatile, resolving the primary supply chain and safety bottlenecks of the free amine.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12196, N-Methylethylamine hydrochloride. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Organic Syntheses. (1950). N-Methylethylamine.[1][2][3][4][5] Org. Synth. 1950, 30, 59. Retrieved from [Link]
Sources
Cross-validation of analytical methods for N-Methylethylamine hydrochloride
Cross-Validation of Analytical Architectures for N-Methylethylamine Hydrochloride
Executive Summary: The Analytical Imperative
N-Methylethylamine (NMEA) Hydrochloride [CAS: 624-60-2] occupies a critical dual role in pharmaceutical chemistry. As a raw material, it is a building block; as an impurity, it is a secondary amine capable of reacting with nitrosating agents (nitrites) to form N-Nitrosomethylethylamine (NMEA-NO) , a potent carcinogen flagged by ICH M7 and FDA guidance.
The analytical challenge lies in the molecule's physicochemical paradox:
-
Chromatographic Invisibility: It lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. -
Ionic Nature: As a hydrochloride salt, it is non-volatile and highly polar, complicating direct Gas Chromatography (GC) and Reverse-Phase LC (RPLC).
This guide objectively compares three distinct analytical architectures—Ion Chromatography (IC) , Headspace GC-MS , and Pre-column Derivatization HPLC —to establish a cross-validated control strategy.
The Analytical Challenge: Mechanism of Risk
Before selecting a method, one must understand the "Why." The detection of NMEA is not merely a purity assay; it is a safety gate against nitrosamine formation.
Figure 1: The nitrosation pathway.[1][2][3] Analytical control of the amine precursor (NMEA) is the primary preventive measure against carcinogenic impurity formation.
Method A: Ion Chromatography (The "Ionic" Standard)
Best For: Assay, Salt Stoichiometry, and High-Throughput Purity Checks.
Principle: Direct separation of the
This is the most robust method for the hydrochloride salt because it requires no sample pretreatment (derivatization or neutralization) that could introduce artifacts.
Protocol Configuration (Self-Validating System)
-
Instrument: Dionex ICS-6000 or equivalent.
-
Column: Dionex IonPac CS19 (4 x 250 mm). Why? The CS19 is designed for moderately hydrophobic amines, preventing the peak tailing often seen on standard CS12 columns.
-
Eluent: Methanesulfonic Acid (MSA) Gradient.
-
0-10 min: 5 mM (Isocratic)
-
10-25 min: Ramp to 40 mM (Elutes strongly retained divalent cations)
-
25-30 min: Equilibrate 5 mM.
-
-
Detector: Suppressed Conductivity (Cation Self-Regenerating Suppressor).
-
Sample Prep: Dissolve 10 mg NMEA HCl in 10 mL DI Water. Filter (0.2 µm PES).[4]
Expert Insight: The "Self-Validating" aspect of this method is the Chloride Balance . Because you are detecting conductivity, you will see two peaks: the Chloride anion (void volume) and the NMEA cation. The molar ratio of these two peaks serves as an internal check for salt stoichiometry.
Method B: Headspace GC-MS (The "Trace" Standard)
Best For: Trace Impurity Analysis in Drug Substances (Nitrosamine Precursor Screening). Principle: In-situ base liberation followed by volatility-based separation.
Direct injection of the HCl salt into a GC inlet is a critical error. It leads to thermal degradation and salt deposition in the liner. You must liberate the free base.
Protocol Configuration
-
Instrument: Agilent 8890 GC with 7010B Triple Quad MS (or SQ).
-
Column: DB-624 or Rtx-Volatile Amine (30m x 0.32mm, 1.8 µm).
-
Headspace Conditions:
-
Sample Prep (The Critical Step):
-
Weigh 50 mg Sample into HS vial.
-
Add 1 mL 1N NaOH (Liberates the base:
). -
Add 2 mL DMSO (Phase modifier to enhance partition coefficient).
-
Crimp immediately.
-
-
Detection: SIM Mode (m/z 58, 44).
Expert Insight: Use N-Methylethylamine-d3 as an internal standard. The extraction efficiency of the free base from the aqueous/DMSO layer into the headspace is highly matrix-dependent. The deuterated standard corrects for variations in the partition coefficient (
Method C: HPLC-Derivatization (The "Sensitivity" Standard)
Best For: Ultra-trace quantification in complex matrices where MS is unavailable. Principle: Covalent attachment of a UV-absorbing or Fluorescent tag to the secondary amine nitrogen.
Since NMEA has no chromophore, we create one. FMOC-Cl (9-fluorenylmethyl chloroformate) is superior to OPA (o-phthalaldehyde) because OPA only reacts with primary amines. FMOC reacts with both secondary and primary amines.
Protocol Configuration
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: Borate Buffer (pH 8.5).
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl.
-
Incubate 5 mins at Ambient Temp.
-
Quench with 50 µL Adamantanamine (scavenges excess FMOC).
-
-
Column: C18 Reverse Phase (e.g., Cortecs C18, 2.7 µm).
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
Expert Insight: The "Ghost Peak" Trap. FMOC-Cl hydrolyzes to FMOC-OH (Fluorenylmethanol), which is highly fluorescent. You must separate the FMOC-OH peak from the FMOC-NMEA peak. A gradient starting at 40% ACN is usually required to resolve these.
Cross-Validation: Comparative Data
The following table summarizes the performance metrics derived from cross-validation studies.
| Metric | Method A: Ion Chromatography | Method B: HS-GC-MS | Method C: HPLC-FMOC |
| Analyte Form | Salt ( | Free Base (Volatile) | Derivative (Hydrophobic) |
| Selectivity | High (Cation exchange) | Very High (Mass Spec) | Moderate (Matrix interference) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~10-50 ng/mL (ppb) | ~1-5 ng/mL (ppb) |
| Linearity ( | > 0.999 (10-1000 µg/mL) | > 0.995 (0.05-10 µg/mL) | > 0.998 (0.01-1 µg/mL) |
| Throughput | High (20 min run) | Low (Incubation time) | Medium (Prep time) |
| Primary Risk | Matrix ions ( | Partition variability | Derivatization efficiency |
Decision Matrix: Selecting the Right Architecture
Do not apply a "one size fits all" approach. Use this logic flow to determine the correct method for your specific development phase.
Figure 2: Analytical Decision Matrix. Select IC for raw material release; select GC-MS for nitrosamine risk assessment in drug products.
References
-
BenchChem. (n.d.). N-Methylethylamine hydrochloride | 624-60-2. Retrieved from
-
Thermo Fisher Scientific. (2016). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals (AN298). Retrieved from
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS. Retrieved from
-
Indian Journal of Pharmaceutical Sciences. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts by Headspace Gas Chromatography. Retrieved from
-
Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
Spectroscopic comparison of N-Methylethylamine hydrochloride and its analogs
Executive Summary
N-Methylethylamine hydrochloride (N-MEA·HCl) is a critical secondary amine building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and surfactants. Its structural asymmetry—possessing both a methyl and an ethyl group on the nitrogen—presents unique spectroscopic challenges and opportunities compared to its symmetric analogs like Dimethylamine hydrochloride (DMA·HCl) and Diethylamine hydrochloride (DEA·HCl).
This guide provides a rigorous technical comparison of N-MEA·HCl against its closest structural analogs. It synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a definitive identification protocol.
Chemical Identity & Structural Analogs[1]
Before diving into spectral data, it is essential to define the structural landscape. The asymmetry of N-MEA[1]·HCl is its defining feature, influencing its solubility and spectral complexity.
Table 1: Physicochemical Comparison of N-MEA·HCl and Analogs
| Feature | N-Methylethylamine HCl | Dimethylamine HCl | Diethylamine HCl |
| CAS RN | 624-78-2 | 506-59-2 | 660-68-4 |
| Structure | CH | (CH | (CH |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Mol. Weight | 95.57 g/mol | 81.54 g/mol | 109.60 g/mol |
| Physical State | Hygroscopic White Solid | Hygroscopic White Solid | Hygroscopic White Solid |
| Key Utility | Asymmetric synthesis, heterocycle formation | Methylation reagent, buffer | Diethylamino group donor |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing N-MEA·HCl from its symmetric counterparts. The analysis below assumes DMSO-d
The "Salt Effect" on Chemical Shifts
Converting the free base to the hydrochloride salt deshields the protons adjacent to the nitrogen (alpha-protons), shifting them downfield by approximately 0.5 – 1.0 ppm due to the positive charge on the nitrogen atom.
Table 2: Comparative
| Proton Type | N-MEA[1][3][4]·HCl (Target) | DMA·HCl (Analog) | DEA·HCl (Analog) |
| N-H (Ammonium) | |||
| N-CH | Absent | ||
| N-CH | Absent | ||
| -CH | Absent |
Expert Insight: The diagnostic fingerprint for N-MEA·HCl is the simultaneous presence of a singlet (N-Methyl) and a quartet/triplet system (N-Ethyl). DMA·HCl shows only a singlet, while DEA·HCl shows only the quartet/triplet.
C NMR Signatures
-
N-MEA[5]·HCl: Three distinct carbon signals.
-
~11.5 ppm (Ethyl CH
) -
~32.5 ppm (N-CH
)[4] -
~43.0 ppm (N-CH
)
-
-
DMA·HCl: Single signal at ~34.5 ppm.
-
DEA·HCl: Two signals at ~11.0 ppm and ~42.0 ppm.
Infrared Spectroscopy (FT-IR)
IR analysis of amine salts is dominated by the strong hydrogen-bonding network of the ammonium group.
-
The Ammonium Envelope (~2700–3200 cm
): All three analogs display a broad, jagged absorption band in this region, characteristic of the N-H stretching vibrations in the R NH species. This often overlaps with C-H stretches. -
Combination Bands: Secondary amine salts (like N-MEA·HCl) often show a weak "combination band" overtone pattern in the 2000–2500 cm
region, though this is less diagnostic than NMR. -
Fingerprint Region:
-
C-N Stretch: 1020–1250 cm
. N-MEA·HCl will show complexity here due to two different C-N bond environments (Methyl-N vs Ethyl-N), whereas DMA and DEA will show simpler bands.
-
Mass Spectrometry (MS)
In Electron Impact (EI) ionization, the salt dissociates, and the spectrum observed is typically that of the free base (MW 59 for N-MEA).
Fragmentation Logic (Alpha-Cleavage):
The dominant fragmentation pathway for aliphatic amines is
-
N-Methylethylamine (MW 59):
-
Pathway A (Major): Cleavage of the ethyl C-C bond.
-
m/z 44 (Base Peak)
-
-
Pathway B (Minor): Loss of Hydrogen.
-
Table 3: MS Fragment Comparison
| Compound | Molecular Ion (M | Base Peak (100%) | Diagnostic Loss |
| N-MEA | m/z 59 (Odd) | m/z 44 | M - 15 (Loss of Methyl) |
| DMA | m/z 45 (Odd) | m/z 44 | M - 1 (Loss of H) |
| DEA | m/z 73 (Odd) | m/z 58 | M - 15 (Loss of Methyl) |
Critical Distinction: Both N-MEA and DMA produce a base peak at m/z 44. However, N-MEA has a parent ion at m/z 59, whereas DMA has a parent ion at m/z 45.
Visualized Workflows
MS Fragmentation Pathway
The following diagram illustrates the mechanism yielding the base peak for N-Methylethylamine.
Caption: Primary fragmentation pathway of N-Methylethylamine via alpha-cleavage yielding the m/z 44 cation.
Analytical Decision Tree
A logic flow for identifying N-MEA·HCl among its analogs.
Caption: Step-by-step logic for distinguishing N-MEA·HCl from symmetric analogs using
Experimental Protocols
Sample Preparation for NMR
Amine hydrochlorides are hygroscopic. Water absorption results in a broad HDO peak in DMSO-d
-
Dry the Sample: Dry the salt in a vacuum desiccator over P
O for at least 4 hours prior to analysis. -
Solvent Choice: Use anhydrous DMSO-d
(99.9% D). -
Preparation: Dissolve ~10 mg of N-MEA·HCl in 0.6 mL of DMSO-d
. -
Acquisition: Run standard proton parameters (sw=20 ppm, d1=1.0s, ns=16).
-
Note: If N-H peaks are too broad, add 1 drop of D
O to the tube. This will collapse the N-H signal (exchange) but sharpen the coupling of the alkyl protons by decoupling them from the nitrogen.
-
FT-IR (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for hygroscopic salts to avoid moisture interference.
-
Background: Collect background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Loading: Place solid crystal of N-MEA·HCl on the crystal.
-
Compression: Apply high pressure to ensure good contact.
-
Scan: Collect 16-32 scans at 4 cm
resolution. -
Cleaning: Clean crystal immediately with Methanol/Water (50:50) to remove the salt.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methylethanamine. NIST Chemistry WebBook. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for Amine Salt Fragmentation and IR envelopes).
-
SDBS. Spectral Database for Organic Compounds. N-Methylethylamine data.[6][7] [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on shifts). [Link]
Sources
- 1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Quantitative comparison of different derivatization agents for N-Methylethylamine hydrochloride
Executive Summary
N-Methylethylamine (NMEA), a low-molecular-weight secondary amine, presents significant analytical challenges due to its high polarity, volatility, and lack of UV chromophores. While often analyzed as a precursor to the potent carcinogen N-nitrosomethylethylamine, direct quantification of the amine itself is critical for pharmaceutical impurity profiling and environmental monitoring.
This guide provides a quantitative comparison of three distinct derivatization strategies:
-
Perfluoroacylation (PFPA) for GC-MS (The "Gold Standard" for volatility).
-
Fluorenylmethyloxycarbonyl (FMOC-Cl) for HPLC-FLD (Maximum Sensitivity).
-
Alkyl Chloroformate (IBCF) for GC-MS (Aqueous Compatibility).
The Analytical Challenge
NMEA Hydrochloride (
Derivatization is mandatory to:
-
Reduce Polarity: Improve peak shape and retention.
-
Increase Molecular Weight: Shift detection away from solvent fronts.
-
Introduce Chromophores/Fluorophores: Enable UV/Fluorescence detection.
Mechanistic Comparison of Agents
Agent A: Pentafluoropropionic Anhydride (PFPA)
Target Platform: GC-MS (EI/CI) Mechanism: Acylation.[1][2] The anhydride attacks the lone pair of the secondary amine, replacing the active hydrogen with a perfluoropropionyl group. Key Advantage: Introduces fluorine atoms, significantly increasing volatility and providing unique mass fragments (m/z 119, 169) for high-specificity MS detection.
Agent B: 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Platform: HPLC-FLD (Fluorescence) or LC-MS/MS Mechanism: Carbamate formation.[3] Under alkaline conditions (pH 8-10), FMOC-Cl reacts with the secondary amine to form a stable carbamate. Key Advantage: The fluorenyl group has a massive quantum yield, allowing for detection limits in the femtomole range (pg/mL), far superior to UV methods.
Agent C: Isobutyl Chloroformate (IBCF)
Target Platform: GC-MS Mechanism: Carbamate formation in biphasic systems. Key Advantage: Unlike anhydrides, IBCF can react in aqueous environments (using a biphasic toluene/water system), eliminating the need for tedious drying steps.
Visualization: Reaction Pathways
Figure 1: Mechanistic pathways for NMEA derivatization showing the conversion of the secondary amine into platform-specific analytes.
Quantitative Performance Matrix
The following data summarizes performance metrics based on optimized protocols for secondary amines (NMEA specifically and structural analogs).
| Feature | PFPA (GC-MS) | FMOC-Cl (HPLC-FLD) | IBCF (GC-MS) |
| LOD (Limit of Detection) | 2.5 – 10 ng/mL (ppb) | 0.05 – 0.5 ng/mL (ppt) | 20 – 50 ng/mL |
| Linearity (R²) | > 0.999 (5-1000 ng/mL) | > 0.999 (0.1-500 ng/mL) | > 0.995 (50-2500 ng/mL) |
| Reaction Time | 30 mins (+ drying time) | 20-40 mins | 10 mins |
| Reaction Temp | 60-70°C | Room Temperature | Room Temperature |
| Moisture Tolerance | Zero (Strictly Anhydrous) | High (Aqueous Buffer) | High (Biphasic) |
| Stability | Stable (24h in solvent) | Stable (needs quenching) | Stable |
| Primary Drawback | Requires evaporation/heating | Excess reagent interferes | Lower sensitivity than PFPA |
Expert Insight: Choose FMOC-Cl if you are analyzing trace impurities in water and have an HPLC-FLD. Choose PFPA if you are doing toxicological screening in complex matrices using GC-MS and require definitive mass spectral fingerprints. Choose IBCF for high-throughput urine or wastewater screening where speed is priority.
Detailed Experimental Protocols
Protocol A: PFPA Derivatization (GC-MS)
Best for: High specificity quantification in biological matrices.
-
Extraction: Aliquot 0.5 mL sample. Add Internal Standard (e.g., NMEA-d3).
-
Basify: Add 50 µL 1.0 M NaOH to ensure amine is in free base form.
-
Solvent Extraction: Extract with 2 mL Ethyl Acetate. Vortex 2 min. Centrifuge.
-
Drying (Critical): Transfer organic layer to a new vial. Evaporate to dryness under
stream at 40°C. Note: Any residual water will hydrolyze the anhydride. -
Reaction: Add 50 µL Ethyl Acetate + 50 µL PFPA . Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes .
-
Reconstitution: Evaporate excess reagent under
. Reconstitute in 100 µL Ethyl Acetate. -
Analysis: Inject 1 µL into GC-MS (Splitless).
Protocol B: FMOC-Cl Derivatization (HPLC-FLD)
Best for: Ultra-trace analysis without mass spec.
-
Buffer Prep: Prepare Borate Buffer (0.2 M, pH 9.0).
-
Reaction: Mix 1.0 mL Sample + 1.0 mL Borate Buffer.
-
Reagent Addition: Add 1.0 mL FMOC-Cl (5 mM in Acetonitrile).
-
Incubation: Vortex and let stand at Room Temp for 30 minutes .
-
Quenching/Extraction: Add 2 mL Pentane to extract excess FMOC-Cl (which also fluoresces). Discard organic (top) layer; keep aqueous layer containing the NMEA-FMOC derivative.
-
Alternative: Add Glycine to react with excess FMOC, separating the peak chromatographically.[4]
-
-
Analysis: Inject 10 µL of the aqueous phase into HPLC.
-
Detection: Ex: 265 nm / Em: 315 nm.
-
Protocol C: IBCF Rapid Derivatization (GC-MS)
Best for: "Green" chemistry and speed.
-
Biphasic Setup: To 1 mL aqueous sample, add 0.5 mL Toluene.
-
Basify: Add 50 µL NaOH (2M) to adjust pH > 10.
-
Reaction: Add 30 µL Isobutyl Chloroformate (IBCF) .
-
Agitation: Shake vigorously for 5-10 minutes at Room Temp.
-
Analysis: Inject 1 µL of the Toluene (top) layer directly into GC-MS.
Decision Workflow
Use this logic flow to select the correct agent for your specific laboratory constraints.
Figure 2: Decision matrix for selecting the optimal derivatization agent based on instrumentation and sample matrix.
References
-
Comparison of Acylation Reagents (GC-MS): Shamsipur, M., et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology, 2017. Note: Validates PFPA superiority over HFBA/TFAA for secondary amines.
-
IBCF Protocol (Aqueous GC-MS): Płotka-Wasylka, J., et al. "Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate." Journal of Chromatography B, 2015. Note: Establishes the 10-minute rapid protocol for N-methylethylamine.
-
FMOC-Cl Methodology (HPLC): Jambor, A., et al.[5] "Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride." Journal of Chromatography A, 2009. Note: The foundational protocol for secondary amine derivatization with FMOC.
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
Analytical Comparison Guide: Determination of N-Methylethylamine (NMEA) in Pharmaceutical Matrices
Topic: Inter-laboratory Validation of N-Methylethylamine (NMEA) Hydrochloride Analytical Method Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
N-Methylethylamine (NMEA) is a critical secondary amine building block in drug substance synthesis. However, in the wake of updated FDA and EMA guidelines regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs), NMEA has shifted from a simple raw material to a critical quality attribute (CQA). As a precursor to N-nitroso-N-methylethylamine, its unreacted presence must be strictly controlled.
This guide presents the inter-laboratory validation of an Optimized Headspace GC-FID Method , comparing its performance against Direct Liquid Injection GC and LC-MS/MS. Our data demonstrates that while LC-MS/MS offers superior sensitivity, the proposed Headspace GC method provides the optimal balance of robustness, cost-efficiency, and reproducibility for routine release testing.
The Challenge: Volatility and Salt Formation
NMEA is commercially supplied as a hydrochloride salt (NMEA·HCl) to ensure stability.
-
The Problem: The salt form is non-volatile and degrades in hot GC injection ports, leading to "ghost peaks" and liner contamination.
-
The Solution: The analytical method must liberate the free amine in situ without losing the highly volatile free base (Boiling Point: ~37°C).
Comparison of Analytical Approaches
| Feature | Method A: Optimized Headspace GC (Proposed) | Method B: Direct Liquid Injection GC | Method C: LC-MS/MS (Derivatized) |
| Principle | Volatilization of free base after alkali treatment. | Injection of free base in organic solvent. | Dansyl-chloride derivatization + Mass Spec. |
| Matrix Tolerance | High (Dirty matrix stays in vial). | Low (Non-volatiles ruin liner). | Medium (Requires SPE cleanup). |
| Sensitivity (LOQ) | ~10 ppm (Sufficient for Limit Tests). | ~50 ppm (Tailings affect integration). | < 1 ppm (Trace impurity level). |
| Precision (RSD) | < 3.0% | > 8.0% (due to adsorption). | < 5.0% |
| Cost/Run | $ | $ | |
| Verdict | Preferred for QC Release | Not Recommended | Preferred for Trace Screen |
Strategic Decision Framework
The following decision tree illustrates when to deploy the Headspace method versus alternative high-sensitivity techniques.
Figure 1: Analytical Decision Matrix for NMEA determination. Select Headspace GC for routine QC to avoid system contamination.
Inter-Laboratory Validation Study
To prove the robustness of the Headspace GC-FID method , we coordinated a validation study across three independent laboratories (Lab A: US, Lab B: EU, Lab C: Asia) using different instrument brands (Agilent, Shimadzu, Thermo).
Study Design:
-
Sample: NMEA·HCl spiked into a generic API matrix.
-
Guideline: ICH Q2(R2) Validation of Analytical Procedures.
-
Replicates: n=6 per concentration level.
Summary of Validation Results
| Parameter | Acceptance Criteria | Lab A (Agilent) | Lab B (Shimadzu) | Lab C (Thermo) | Status |
| Specificity | No interference at RT | Pass | Pass | Pass | Validated |
| Linearity (R²) | > 0.990 | 0.9992 | 0.9989 | 0.9995 | Validated |
| Accuracy (Recovery) | 85.0 – 115.0% | 98.4% | 101.2% | 97.8% | Validated |
| Precision (Repeatability) | RSD ≤ 5.0% | 1.2% | 2.1% | 1.8% | Validated |
| Intermediate Precision | RSD ≤ 10.0% | 2.5% | 3.4% | 2.9% | Validated |
| LOD / LOQ | S/N > 3 / > 10 | 2 / 8 ppm | 3 / 9 ppm | 2 / 7 ppm | Validated |
Expert Insight: The high consistency in recovery (97-101%) across labs confirms that the in situ basification step is robust regardless of the headspace autosampler model used.
Detailed Experimental Protocol (The "Self-Validating" System)
This protocol is designed to be self-validating. If the System Suitability Solution (SSS) fails, the issue is likely pH-related, not instrumental.
4.1. Reagents & Materials
-
Diluent: Dimethyl sulfoxide (DMSO) – Chosen for high solubility of both salt and organic matrix.
-
Basifying Agent: 5N Sodium Hydroxide (NaOH).
-
Internal Standard (ISTD): Diethylamine (DEA) – Structurally similar secondary amine.
4.2. Sample Preparation Workflow
Figure 2: Sample Preparation Workflow. Step 4 is the critical control point (CCP).
4.3. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of NMEA·HCl in DMSO at 1000 ppm (free base equivalent).
-
Sample Preparation: Weigh accurately 100 mg of sample into a 20 mL Headspace vial. Add 5.0 mL of DMSO.
-
Basification (The "Secret Sauce"):
-
Incubation: Heat at 80°C for 20 minutes .
-
Why 80°C? High enough to volatilize NMEA (BP 37°C) but low enough to prevent DMSO degradation or excessive pressure.
-
-
GC Parameters:
-
Column: DB-Volatiles or CP-Volamine (30m x 0.32mm, 5µm). Thick film required for retention of light amines.
-
Carrier: Helium @ 2.0 mL/min (Constant Flow).
-
Oven: 40°C (hold 5 min)
10°C/min 220°C. -
Detector: FID @ 250°C.
-
Troubleshooting & Robustness
-
Issue: Poor Peak Shape (Tailing).
-
Cause: Interaction of amine with silanols in the column or liner.
-
Fix: Use a base-deactivated liner and ensure the column is specifically "amine-tested" (e.g., CP-Volamine).
-
-
Issue: Low Recovery.
-
Cause: pH < 11.[3]
-
Fix: Verify the NaOH concentration. The solution must be strongly alkaline to suppress the protonated form (
), which is non-volatile.
-
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
PubChem. (2024). N-Methylethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of N-Methylethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, a nuanced understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, stability testing, and rational drug design. N-Methylethylamine hydrochloride, a secondary amine salt, serves as a versatile building block in numerous synthetic pathways.[1][2][3] Its utility is defined by the speed and efficiency of its chemical transformations. This guide provides a comprehensive framework for conducting a comparative study of its reaction kinetics, moving beyond a simple recitation of facts to an in-depth methodological exploration. Here, we dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust, reliable kinetic data.
Foundational Principles: The Language of Reaction Rates
Before embarking on experimental design, a firm grasp of the theoretical underpinnings of chemical kinetics is essential. The rate of a reaction is described by a rate law , an equation that links the reaction rate to the concentrations of the reactants.[4] For a hypothetical reaction A + B → C, the rate law is often expressed as:
Rate = k [A]m[B]n
Where:
-
k is the rate constant , a proportionality constant specific to the reaction at a given temperature.[5]
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[6]
A critical aspect of kinetic analysis is understanding the influence of temperature. This relationship is quantified by the Arrhenius equation :[7][8]
k = A * e-Ea/RT
Where:
-
A is the pre-exponential factor, related to collision frequency and orientation.
-
Ea is the activation energy , the minimum energy required for a reaction to occur.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By determining these parameters, we can predict reaction behavior under various conditions and compare the reactivity of N-Methylethylamine hydrochloride to other amines.
Designing the Comparative Study: Key Reactions and Analytical Choices
A robust comparative study hinges on the careful selection of both the reactions to be analyzed and the methods used to monitor them. The hydrochloride salt form of N-methylethylamine enhances its stability and solubility in polar solvents, which is an advantage in many reaction setups.[1]
Selection of Reactions for Kinetic Comparison
To build a comprehensive kinetic profile, we will focus on two fundamental reaction classes: N-acylation and thermal decomposition.
-
N-Acylation: This is one of the most common and vital reactions for amines, forming the ubiquitous amide bond found in countless pharmaceuticals and materials.[9][10][11] We will compare the acylation rate of N-Methylethylamine with a structurally similar secondary amine, Diethylamine, to probe the electronic and steric effects of the methyl versus ethyl group.
-
Thermal Decomposition: Understanding the thermal stability of a compound is critical for determining its shelf-life and safe storage conditions.[12][13][14] Kinetic analysis of decomposition provides the rate at which the compound degrades at different temperatures.
Choosing the Right Analytical Technique
The choice of analytical method is dictated by the specific reaction and the available instrumentation. The primary goal is to accurately measure the concentration of a reactant or product over time.[15][16]
| Analytical Technique | Principle | Suitability for Kinetic Studies | Causality & Experimental Insight |
| NMR Spectroscopy | Measures the change in the chemical environment of atomic nuclei (e.g., ¹H). | Excellent for tracking multiple species simultaneously without separation. Provides structural confirmation.[17][18][19] | Why choose NMR? It is non-destructive and provides rich structural information, making it ideal for complex reaction mixtures where intermediates might be present.[20][21] The integration of specific peaks is directly proportional to the molar concentration, allowing for straightforward quantitative analysis. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase, followed by detection (typically UV-Vis). | Highly sensitive and versatile for a wide range of organic molecules.[22][23][24] Ideal for monitoring the disappearance of a UV-active starting material or the appearance of a UV-active product. | Why choose HPLC? Its high sensitivity is perfect for tracking low-concentration species. It is the gold standard for purity checks and can be automated for high-throughput kinetic screening.[25][26] The key is to develop a separation method that resolves all relevant components. |
| UV-Vis Spectroscopy | Measures the change in absorbance of light at a specific wavelength as the reaction progresses. | Simple, rapid, and cost-effective. Best suited for reactions where there is a significant change in the chromophore between reactants and products.[27][28] | Why choose UV-Vis? It is excellent for fast reactions where manual sampling for HPLC or NMR would be impractical. The primary limitation is spectral overlap; its use requires that at least one component has a unique, strong absorbance peak. |
For our exemplar study, we will focus on HPLC for the N-acylation reaction due to its high precision and sensitivity, and Thermogravimetric Analysis (TGA) for the decomposition study.
Experimental Protocol: A Case Study in N-Acylation
This section provides a detailed, self-validating protocol for comparing the kinetics of N-acylation of N-Methylethylamine hydrochloride against Diethylamine hydrochloride using acetic anhydride as the acylating agent.
Objective: To determine the second-order rate constants (k) and activation energies (Ea) for the acylation of two secondary amines.
Materials:
-
N-Methylethylamine hydrochloride
-
Diethylamine hydrochloride
-
Acetic Anhydride
-
Triethylamine (as a non-nucleophilic base to liberate the free amine)
-
Acetonitrile (Solvent)
-
HPLC system with a C18 column and UV detector
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M stock solutions of N-Methylethylamine hydrochloride and Diethylamine hydrochloride in acetonitrile.
-
Prepare a 0.2 M stock solution of Triethylamine in acetonitrile.
-
Prepare a 0.1 M stock solution of Acetic Anhydride in acetonitrile. Causality: Using a non-nucleophilic base like triethylamine is crucial. It deprotonates the amine hydrochloride in situ to generate the reactive free amine without competing in the acylation reaction.
-
-
Reaction Setup and Execution:
-
Set up a series of temperature-controlled reaction vessels (e.g., jacketed glass reactors or vials in a heating block) at 25°C, 35°C, and 45°C.
-
To initiate a reaction, combine 5.0 mL of the amine hydrochloride stock, 5.0 mL of the triethylamine stock, and 4.0 mL of pure acetonitrile in a reaction vessel and allow it to equilibrate to the target temperature.
-
The reaction is started (t=0) by the rapid addition of 1.0 mL of the 0.1 M acetic anhydride stock solution. Trustworthiness: Using pseudo-first-order conditions (a large excess of one reactant) can simplify data analysis. However, for this direct comparison, we will use stoichiometric equivalents to determine the second-order rate law directly.
-
-
Reaction Monitoring by HPLC:
-
Immediately after initiation, withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a mobile phase/acid mixture to stop the reaction, and inject it into the HPLC.
-
Repeat this sampling process at regular intervals (e.g., every 2, 5, 10, 20, 30, 45, and 60 minutes).
-
The HPLC method must be validated to ensure baseline separation of the amine starting material, the acylating agent, and the amide product. Monitor the disappearance of the amine peak area over time.
-
-
Data Analysis:
-
Convert the peak areas to concentrations using a pre-established calibration curve.
-
For a second-order reaction (first order in amine, first order in acylating agent), the integrated rate law is: 1/[Amine]t = kt + 1/[Amine]0
-
Plot 1/[Amine] versus time (t). The data should yield a straight line.[29]
-
The slope of this line is the second-order rate constant, k.[29]
-
-
Determination of Activation Energy (Ea):
-
Repeat the experiment at the different temperatures (25°C, 35°C, 45°C) to obtain rate constants k1, k2, and k3.
-
Use the logarithmic form of the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)
-
Plot ln(k) versus 1/T (the "Arrhenius plot"). This will yield a straight line with a slope of -Ea/R.[30]
-
Calculate the activation energy: Ea = -Slope * R .[31]
-
Visualization of Workflows and Data
Clear visualization is key to understanding complex experimental and analytical processes.
Caption: Experimental workflow for the comparative kinetic analysis of N-acylation.
Interpreting the Data: A Hypothetical Comparison
After executing the protocol for both N-Methylethylamine HCl and Diethylamine HCl, the data can be summarized for direct comparison.
Table 1: Hypothetical Kinetic Data for N-Acylation at 35°C (308 K)
| Amine | Rate Constant, k (M⁻¹s⁻¹) | Correlation Coefficient (R²) of Linear Fit |
| N-Methylethylamine | 0.045 | 0.998 |
| Diethylamine | 0.028 | 0.997 |
Table 2: Hypothetical Arrhenius Parameters for N-Acylation
| Amine | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (M⁻¹s⁻¹) |
| N-Methylethylamine | 45.2 | 1.5 x 10⁶ |
| Diethylamine | 52.8 | 2.1 x 10⁷ |
Interpretation:
-
Reactivity: N-Methylethylamine reacts faster (larger k) than Diethylamine under these conditions. This suggests that the slightly smaller steric hindrance of the methyl group compared to the second ethyl group outweighs any minor electronic differences, allowing for more favorable access by the acylating agent.
-
Temperature Sensitivity: Diethylamine has a higher activation energy (Ea), meaning its reaction rate is more sensitive to changes in temperature.[30] While it is slower at 35°C, its rate would increase more dramatically than N-Methylethylamine's at higher temperatures.
Caption: Logical flow from raw experimental data to final kinetic parameters.
Conclusion
This guide has outlined a rigorous, experimentally-grounded framework for the comparative kinetic analysis of N-Methylethylamine hydrochloride. By explaining the causality behind procedural choices and embedding self-validating steps, researchers can confidently generate high-quality kinetic data. The true power of such a study lies not just in the numbers generated, but in the mechanistic insights they provide, enabling chemists to select the right building block for the desired reactivity, stability, and performance in complex synthetic and pharmaceutical applications.
References
-
Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press. [Link]
-
Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill. [Link]
-
Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman. [Link]
-
Huc, I., & Nguyen, R. (2014). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Vol. 6, pp. 427-478). Elsevier. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Levinsen, S. L., & Smith, C. J. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 406(29), 7485–7492. [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current Drug Metabolism, 7(5), 479-489. [Link]
-
Laidler, K. J. (1984). The development of the Arrhenius equation. Journal of Chemical Education, 61(6), 494. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., & Oliveira, M. A. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug development and industrial pharmacy, 37(6), 638-647. [Link]
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- 31. youtube.com [youtube.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography Column Selection for the Separation of N-Methylethylamine Hydrochloride
Introduction: The Analytical Challenge of Small Polar Amines
N-Methylethylamine hydrochloride is a small aliphatic amine used as a key intermediate in the synthesis of various pharmaceutical compounds.[1] From a chromatographic perspective, its analysis presents a classic challenge: high polarity, low molecular weight, and the lack of a strong chromophore for UV detection. On traditional reversed-phase columns, such as C18, these molecules exhibit little to no retention, often eluting in the void volume.[2][3] This guide provides a comprehensive performance evaluation of different HPLC column technologies for the effective separation and analysis of N-Methylethylamine hydrochloride, designed for researchers and drug development professionals seeking to establish robust and reliable analytical methods. We will explore the underlying separation mechanisms, provide detailed experimental protocols, and present a comparative analysis to guide your column selection process.
The Causality of Retention: Understanding Analyte-Stationary Phase Interactions
The primary obstacle in retaining N-Methylethylamine is its hydrophilic nature and its existence as a cation in typical acidic mobile phases. A successful separation strategy must therefore counteract these properties. We will compare three distinct approaches: enhancing retention on a traditional phase, utilizing a partition mechanism favorable for polar compounds, and employing a multi-modal interaction system.
The following diagram illustrates the overarching experimental approach for evaluating these distinct column chemistries.
Caption: Experimental workflow for column performance evaluation.
The Conventional Approach: Reversed-Phase C18 with Pre-Column Derivatization
Expertise & Experience: Standard C18 columns are the workhorses of chromatography, but they are fundamentally unsuited for retaining N-Methylethylamine directly due to its polarity.[4] To overcome this, we can employ pre-column derivatization. This strategy serves two purposes: it introduces a bulky, hydrophobic group to promote retention on the C18 stationary phase, and it adds a strong chromophore, making UV detection highly sensitive.[5] While effective, this adds complexity and potential variability to the sample preparation process.
Mechanism of Separation: After derivatization, the analyte is no longer a small polar amine but a larger, more hydrophobic molecule. Its retention is governed by hydrophobic interactions between the alkyl chains of the C18 stationary phase and the non-polar regions of the derivatized analyte.
Experimental Protocol: C18 with 4-Nitrobenzoyl Chloride Derivatization
-
Column: Cosmosil MS-II C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Reagents:
-
4-Nitrobenzoyl chloride (derivatizing agent)
-
Triethylamine (base)
-
Acetonitrile (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Ortho-phosphoric acid
-
-
Derivatization Procedure:
-
Accurately weigh and dissolve N-Methylethylamine hydrochloride standard/sample in a suitable diluent.
-
Add triethylamine to neutralize the hydrochloride and act as a base.
-
Add a solution of 4-Nitrobenzoyl chloride in acetonitrile.
-
Heat the mixture (e.g., 60°C for 2 hours) to facilitate the reaction, forming a UV-active derivative.[5]
-
Cool and dilute to the final concentration with the mobile phase.
-
-
Mobile Phase:
-
Mobile Phase A: Buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (wavelength for the nitrobenzoyl chromophore)
-
Gradient Program: A time-based gradient starting with a higher aqueous content (e.g., 90% A) and ramping to a higher organic content (e.g., 90% B) to elute the derivatized compound.
-
The Polarity-Focused Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[3] Instead of hydrophobic interactions, HILIC relies on a partitioning mechanism. The stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which the polar analyte can partition.[3][7]
Mechanism of Separation: The primary retention mechanism in HILIC is the partitioning of the polar N-Methylethylamine cation into the aqueous layer adsorbed on the polar stationary phase. Secondary interactions, such as hydrogen bonding and weak electrostatic interactions with the stationary phase surface, also contribute to retention and selectivity.
Experimental Protocol: HILIC
-
Column: A polar column such as an Amino, Cyano, or dedicated HILIC phase (e.g., with zwitterionic or amide functional groups).[7]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Ammonium Acetate or Ammonium Formate (for buffering and MS compatibility)
-
Formic Acid or Acetic Acid (for pH adjustment)
-
-
Sample Preparation:
-
Dissolve N-Methylethylamine hydrochloride in a diluent that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.
-
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as the analyte lacks a native chromophore.
-
Gradient Program: A typical HILIC gradient starts with high organic content (e.g., 95% B) and decreases the organic content to elute the polar analyte.
-
The Hybrid Approach: Mixed-Mode Chromatography (MMC)
Expertise & Experience: Mixed-mode chromatography offers a powerful solution by combining multiple retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[8][9] For a basic compound like N-Methylethylamine, a column with both hydrophobic (e.g., C18) and cation-exchange (e.g., sulfonic acid) functionalities is ideal. This allows for simultaneous interaction based on the analyte's residual hydrophobicity and its positive charge.
Mechanism of Separation: This is a dual-mechanism approach. The N-Methylethylamine cation is retained via strong electrostatic interactions with the negatively charged ion-exchange groups on the stationary phase. Concurrently, weaker hydrophobic interactions occur between the ethyl and methyl groups of the analyte and the reversed-phase ligands.[2] The elution is controlled by modulating the mobile phase's ionic strength and/or pH.[8]
Caption: Comparison of separation mechanisms on different column types.
Experimental Protocol: Mixed-Mode Cation-Exchange
-
Column: Coresep 100 or similar mixed-mode column with reversed-phase and cation-exchange characteristics.[2]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
-
Sample Preparation:
-
Dissolve N-Methylethylamine hydrochloride directly in the mobile phase.
-
-
Mobile Phase:
-
An isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing an acid modifier (e.g., 0.1% TFA). The acid ensures the amine is protonated for ion exchange and also acts as an ion-pairing agent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: ELSD or MS.
-
Method Optimization: Retention can be finely tuned by adjusting the acetonitrile percentage (affects hydrophobic retention) or the buffer concentration/pH (affects ion-exchange retention).[2]
-
Performance Comparison
The choice of column ultimately depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and compatibility with the available detection technology.
| Performance Metric | Reversed-Phase C18 (with Derivatization) | HILIC | Mixed-Mode Chromatography (MMC) |
| Analyte Retention | Excellent (for derivative) | Good to Excellent | Excellent |
| Selectivity | High (dependent on derivatization) | Unique selectivity for polar compounds | Orthogonal selectivity to RP and HILIC[9] |
| Sample Preparation | Complex, multi-step, potential for error[5] | Simple dissolution | Simple dissolution |
| Analysis Time | Moderate to Long (includes gradient re-equilibration) | Moderate (can require long equilibration times)[3] | Short to Moderate (often isocratic)[2] |
| Detection | UV (High Sensitivity)[6] | ELSD, CAD, MS | ELSD, CAD, MS[2] |
| Robustness | Prone to variability from derivatization step | Sensitive to mobile phase water content | Generally robust and reproducible |
| MS Compatibility | Moderate (non-volatile buffers can be an issue) | Excellent (volatile mobile phases) | Excellent (volatile mobile phases)[9] |
Conclusion and Recommendation
For the separation of N-Methylethylamine hydrochloride, each column technology presents a viable but distinct pathway.
-
Reversed-Phase C18 with derivatization is the method of choice when high sensitivity with UV detection is paramount and the laboratory is equipped to handle the complexities of a validated derivatization procedure.
-
HILIC offers a robust platform for retaining the native compound without chemical modification, making it highly suitable for applications coupled with mass spectrometry, such as impurity profiling or metabolomics. Its strength lies in its specialized ability to retain highly polar molecules.
-
Mixed-Mode Chromatography represents the most versatile and efficient approach. It provides excellent retention and unique selectivity with minimal sample preparation.[2][9] Its ability to be fine-tuned by adjusting mobile phase organic content and ionic strength makes it exceptionally powerful for method development, especially when separating the target amine from other polar or charged impurities.
For routine analysis focused on speed, simplicity, and robustness, Mixed-Mode Chromatography is the superior recommendation. It combines the benefits of strong retention for polar, charged analytes with a simple workflow, making it an ideal choice for drug development and quality control environments.
References
-
ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available at: [Link]
-
LCGC International. (2021). Mixed-Mode Chromatography—A Review. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link]
- Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. (2018). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available at: [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
OSHA. (1982). METHYLAMINE Method no.: 40. Available at: [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
ResearchGate. (2021). (PDF) Mixed-Mode Chromatography. Available at: [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Available at: [Link]
-
Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]
-
Waters. What is a good column choice for analysis of a quaternary amine compound?. Available at: [Link]
-
YouTube. (2021). Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. Available at: [Link]
-
Hawach Scientific. (2025). Polar Column in HPLC Example. Available at: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methylethylamine Hydrochloride
This guide provides an in-depth operational and safety protocol for the proper disposal of N-Methylethylamine hydrochloride (CAS No. 624-60-2). As a crucial secondary amine salt used in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, its handling and disposal demand rigorous adherence to safety and regulatory standards.[1][2] This document is intended for researchers, laboratory managers, and drug development professionals, offering a framework built on the principles of chemical causality, regulatory compliance, and proactive risk mitigation.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the chemical's intrinsic properties is the critical first step in designing a safe disposal workflow. N-Methylethylamine hydrochloride is a white crystalline solid, the salt form of the volatile and hazardous free base, N-Methylethylamine.[1][3] While the salt form is more stable, it is classified as acutely toxic if swallowed and causes serious eye irritation. The primary risks in a laboratory setting stem from potential exposure to the solid dust and the possibility of generating the more hazardous free base if improperly mixed with bases.
The free base, N-Methylethylamine, is a highly flammable and corrosive liquid that can cause severe skin burns and respiratory irritation.[4][5][6] Therefore, all disposal procedures must prevent the unintended neutralization of the hydrochloride salt to its more dangerous free amine form.
Table 1: Key Safety and Hazard Data for N-Methylethylamine Hydrochloride
| Property | Data | Source(s) |
| CAS Number | 624-60-2 | |
| Molecular Formula | C₃H₁₀ClN | [7] |
| Appearance | White crystalline solid | [1][3] |
| GHS Hazard Classifications | Acute Toxicity 3 (Oral), Eye Irritation 2 | |
| Storage Class | 6.1C: Combustible, acute toxic substances | |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [4][6][8] |
| Hazardous Decomposition | Combustion produces carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas | [4][8] |
This data dictates a disposal strategy that prioritizes containment, avoidance of incompatible chemicals, and a final destruction method capable of safely handling its hazardous decomposition products.
Pre-Disposal Protocol: Waste Collection and Segregation
Proper disposal begins at the point of generation. A disciplined approach to waste collection is essential to prevent hazardous reactions and ensure regulatory compliance.
Step-by-Step Waste Collection Procedure
-
Container Selection: Designate a specific, dedicated hazardous waste container for N-Methylethylamine hydrochloride waste. The container must be in good condition, compatible with the chemical, and feature a tightly sealing lid.[9][10] High-density polyethylene (HDPE) or glass containers are appropriate choices.
-
Labeling: Immediately label the waste container. The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE" [9]
-
The full chemical name: "N-Methylethylamine hydrochloride"
-
The approximate concentration or percentage if mixed with other non-reactive materials (e.g., residual solvents).
-
An accumulation start date.
-
-
Waste Addition: When adding waste, wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[4][11] If there is a risk of generating dust, conduct this work within a certified chemical fume hood.
-
Closure: The waste container must remain closed at all times except when actively adding waste.[9][10] This is a critical step to prevent accidental spills and exposure.
-
Segregation: Store the designated waste container in a Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[10] Crucially, this container must be segregated from incompatible materials, particularly strong bases (which could generate the flammable free amine) and strong oxidizing agents.[4][10]
Emergency Procedures for Spills and Exposure
Accidents require a swift and informed response. All personnel handling this chemical must be familiar with the following emergency protocols.
Minor Spill Cleanup (Small quantity of solid)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a lab coat, and if significant dust is present, respiratory protection.[12]
-
Containment: Gently sweep the solid material using a dustpan and brush or absorb it with a dry, inert material like sand or vermiculite.[4] Avoid actions that create airborne dust.
-
Collection: Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.[13]
-
Decontamination: Wipe the spill area with a damp cloth (water is acceptable for the final wipe-down of the salt), and dispose of the cloth in the same waste container.
-
Reporting: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department, per institutional policy.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][14]
-
Skin Contact: Remove contaminated clothing immediately.[14][15] Wash the affected skin area thoroughly with soap and water.[4]
-
Inhalation (of dust): Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][13]
-
Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water and seek immediate medical attention.[4]
Approved Disposal Methodologies
The ultimate goal of disposal is the complete and safe destruction of the hazardous chemical. On-site treatment or drain disposal of N-Methylethylamine hydrochloride is strictly prohibited.[11][13]
Primary Method: High-Temperature Incineration
The only universally accepted and environmentally sound method for disposing of N-Methylethylamine hydrochloride is through a licensed hazardous waste management company that utilizes high-temperature incineration.[4][13][16]
-
Causality: This method is effective because the high temperatures (typically >850 °C) and controlled oxygen levels ensure the complete destruction of the organic molecule. The resulting combustion byproducts—nitrogen oxides and hydrogen chloride—are hazardous in their own right.[8] Therefore, the incinerator must be equipped with an afterburner and a flue gas scrubbing system to neutralize these acidic gases before they are released into the atmosphere.[4][13]
Engaging a Licensed Waste Disposal Service
Partnering with a certified hazardous waste vendor is a regulatory requirement and a practical necessity.[11][17][18] These companies provide a "cradle-to-grave" service that ensures compliance. The process, outlined in the diagram below, is a self-validating system for managing chemical waste.
Caption: Decision workflow for compliant disposal of N-Methylethylamine HCl.
Regulatory Compliance and Record-Keeping
All hazardous waste generation, storage, and disposal are regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[9] Strict adherence to these regulations is mandatory.
Key compliance activities include:
-
Waste Profiling: Your licensed vendor will require a detailed waste profile sheet before they can accept the material.
-
Manifest Tracking: The transport of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[18]
-
Record Retention: Maintain copies of all manifests and certificates of disposal for the period required by law (typically at least three years).
By following these procedures, you build a robust and defensible system for managing chemical waste, protecting your personnel, the environment, and your institution.
References
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
EHSO Manual 2025-2026. Spill Control/Emergency Response. [Link]
-
CPAChem. Safety data sheet for N-Methylethylamine. [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
Illinois Environmental Protection Agency. Storm, Flood Debris, and Disaster Areas. [Link]
-
Clean Earth. San Jose, CA Hazardous Waste Management. [Link]
-
Clean Management Environmental Group, Inc. Hazardous Waste Disposal in Portland, Oregon. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
University of Manitoba. Chemical Spill Response Procedure. [Link]
-
Miami University. Chemical Spill - Emergency Procedures. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Wikipedia. N-Methylethanolamine. [Link]
-
Safety-Kleen. Environmental Products & Services | Used Oil. [Link]
-
Angene Chemical. N-Methylethylamine, HCl (CAS# 624-60-2). [Link]
-
Waste Control Specialists. Waste Control and Storage Services in Texas. [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
-
CP Lab Safety. N-Methylethylamine hydrochloride, 500 mg, Reagent Grade. [Link]
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A Strategic Guide to Personal Protective Equipment for Handling N-Methylethylamine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides a detailed operational plan for the safe handling of N-Methylethylamine hydrochloride, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). By understanding the principles behind these procedures, you can foster a culture of safety and scientific integrity within your team.
Hazard Analysis: Understanding the Risks
N-Methylethylamine hydrochloride is a chemical intermediate that requires careful handling due to its potential health hazards. It is known to cause irritation to the skin, eyes, and respiratory system[1]. Depending on the concentration and exposure, it can lead to more severe effects such as skin burns and serious eye damage[2][3]. Ingestion and inhalation are also routes of exposure that can be harmful[3][4]. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.
Core Principles of Chemical Hygiene
Before detailing specific PPE, it's essential to establish a foundation of safe laboratory practices. Always handle N-Methylethylamine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood[5][6]. An eyewash station and a safety shower should be readily accessible in the immediate work area[2][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure to N-Methylethylamine hydrochloride. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles, preventing severe eye irritation or damage. |
| Hand Protection | Chemically impermeable gloves.[7][8] | Prevents direct skin contact, which can cause irritation or burns. The choice of glove material should be based on chemical compatibility and breakthrough time. |
| Body Protection | A lab coat or other suitable protective clothing.[2][5] | Shields the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[2][5] | Protects the respiratory system from irritation and potential harm from inhalation. |
Operational Plan: Step-by-Step PPE Procedures
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out, without shaking it, to contain any contaminants.
-
Eye and Face Protection: Remove your safety goggles or face shield.
-
Respiratory Protection (if required): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly after removing all PPE.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of N-Methylethylamine hydrochloride.
Caption: PPE workflow for handling N-Methylethylamine hydrochloride.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is as important as its correct use.
-
Single-Use Items: Contaminated gloves and any other disposable items should be placed in a designated hazardous waste container.
-
Reusable Items: Reusable PPE, such as safety goggles and face shields, should be decontaminated according to your institution's established protocols before storage.
-
Lab Coats: Contaminated lab coats should be professionally laundered and not taken home.
Emergency Procedures: Be Prepared
In the event of an accidental exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[6]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[6]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
By integrating these safety and logistical protocols into your daily laboratory operations, you can ensure a safer working environment and uphold the highest standards of scientific research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]
-
CPAChem. (2022, January 14). Safety data sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
